NBD-F
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-7-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIDERTDJHJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183521 | |
| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-56-2 | |
| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029270562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-7-nitrobenzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUORO-7-NITROBENZOFURAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5VS78SU5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Reactivity of NBD-F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Fluoro-7-nitrobenzofurazan (NBD-F), a versatile fluorogenic reagent widely employed in biological and chemical sciences. The document details its chemical structure, reaction mechanisms, and extensive applications in the fluorescent labeling of amines and thiols. A significant focus is placed on providing structured quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows to facilitate its practical application in research and development.
Introduction
4-Fluoro-7-nitrobenzofurazan, commonly known as this compound, is a valuable tool in the field of fluorescence spectroscopy and analysis. Its utility stems from its fluorogenic nature; this compound itself is not fluorescent but reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent adducts. This property makes it an excellent derivatizing agent for the sensitive detection and quantification of a wide range of biomolecules, including amino acids, peptides, proteins, and low molecular weight amines. This guide will delve into the core aspects of this compound's chemistry, providing researchers and professionals with the necessary information for its effective use.
Chemical Structure and Properties
This compound, also known by its IUPAC name 4-fluoro-7-nitro-2,1,3-benzoxadiazole, is a heterocyclic aromatic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| Full Name | 4-Fluoro-7-nitrobenzofurazan |
| IUPAC Name | 4-fluoro-7-nitro-2,1,3-benzoxadiazole |
| CAS Number | 29270-56-2[1] |
| Molecular Formula | C₆H₂FN₃O₃[1] |
| Molar Mass | 183.10 g/mol [1] |
| Appearance | Pale yellow to yellow crystalline powder |
| SMILES String | O=--INVALID-LINK--c1cc(F)c2nonc12 |
Below is a diagram illustrating the chemical structure of this compound.
Reactivity of this compound
The primary mode of reaction for this compound is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the benzofurazan ring activate the fluorine atom at the C4 position, making it susceptible to nucleophilic attack.
Reaction with Amines
This compound readily reacts with primary and secondary amines under mild, slightly alkaline conditions to form stable, fluorescent NBD-amine adducts. This reaction is the basis for its widespread use in the derivatization of amino acids, peptides, and proteins for analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis. The reaction of NBD fluoride with glycine is reported to be 500 times faster than the reaction of the analogous NBD-chloride.[2]
The general reaction mechanism with a primary amine is depicted below.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of NBD-F
This technical guide provides a comprehensive overview of the spectral properties of 4-fluoro-7-nitrobenzofurazan (NBD-F), a widely used fluorogenic reagent in biochemical and pharmaceutical research. This compound is intrinsically non-fluorescent but reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent adducts.[1][2][3] This property makes it an invaluable tool for the derivatization and quantitative analysis of various biomolecules.[4][5]
Core Spectral Properties of NBD Adducts
Upon covalent reaction with nucleophiles, the NBD moiety becomes a fluorescent reporter group. The excitation and emission maxima of these NBD-adducts are sensitive to the local environment, a characteristic that can provide insights into the molecular surroundings of the labeled molecule.[3][6]
The fluorescence of NBD-amine adducts arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitrobenzofurazan core.[3][7] This results in a significant Stokes shift and environment-sensitive fluorescence. In less polar environments, a blue shift in the emission maximum and an enhancement of fluorescence intensity are typically observed.[6]
Quantitative Spectral Data
The following tables summarize the key photophysical properties of NBD adducts in various solvents. It is important to note that the spectral characteristics are highly dependent on the specific amine or thiol that has reacted with this compound and the solvent used for the measurement.
| Property | Value (in aqueous solution/common buffers) | References |
| Excitation Maximum (λex) | ~464 - 470 nm | [1][2][8] |
| Emission Maximum (λem) | ~512 - 530 nm | [1][2][8] |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ (in DMSO) | [9] |
Table 1: General Spectral Properties of NBD-Amine Adducts.
The spectral properties of NBD adducts are markedly influenced by the polarity of the solvent. This solvatochromic behavior is a key feature that is often exploited in studies of protein conformation and ligand binding.
| Solvent | Dielectric Constant | Emission Maximum (nm) of NBD-Serotonin Analogs | Relative Intensity | References |
| Tetrahydrofuran | 7.58 | 520 - 525 | 2.4 - 4.8 | [6] |
| Acetone | 20.70 | 520 - 526 | 2.9 | [6] |
| Isopropanol | 18.30 | 520 - 525 | 0.9 - 1.8 | [6] |
| Dimethyl Sulfoxide | 46.7 | (Normalized to 1) | 1.0 | [6] |
Table 2: Solvent Effects on the Fluorescence Characteristics of NBD-labeled Serotonin Analogs. The relative intensity is normalized to the fluorescence intensity in dimethyl sulfoxide.[6]
Experimental Protocols
Accurate determination of the excitation and emission spectra of NBD-labeled molecules requires careful sample preparation and standardized measurement procedures.
Protocol 1: Labeling of Primary and Secondary Amines with this compound
This protocol describes a general procedure for the derivatization of amines with this compound for subsequent HPLC analysis.
Materials:
-
Sample containing primary or secondary amines
-
50 mM Borate buffer (pH 8.0) with 20 mM EDTA
-
100 mM this compound in acetonitrile
-
50 mM HCl aqueous solution
-
Reaction vials
-
Water bath or heating block at 60 °C
-
Ice bath
Procedure:
-
Dissolve or dilute the sample in 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[2][8]
-
In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM this compound in acetonitrile.[2][8]
-
Immediately cool the reaction vial on an ice bath to stop the reaction.[2][8]
-
Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[2][8]
-
The resulting solution containing the NBD-labeled compound is now ready for HPLC analysis.[2][8]
Protocol 2: Measurement of Fluorescence Spectra
This protocol outlines the general steps for measuring the excitation and emission spectra of an NBD-labeled sample using a spectrofluorometer.
Materials:
-
NBD-labeled sample solution
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the NBD-labeled compound in the desired solvent. The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 530 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm).
-
The resulting spectrum will show the fluorescence intensity as a function of the excitation wavelength, with the peak representing the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths, starting from approximately 10-20 nm above the excitation wavelength to a point where the fluorescence intensity returns to baseline (e.g., 480 nm to 650 nm).
-
The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength, with the peak representing the emission maximum (λem).[6]
-
-
Blank Subtraction: Always measure the spectrum of a blank sample (solvent only) and subtract it from the sample spectrum to correct for background signals and Raman scattering.[6]
Signaling Pathways and Experimental Workflows
This compound is a versatile tool used in various experimental workflows, primarily for the derivatization of molecules for sensitive detection.
Caption: Workflow for the derivatization of a biological sample with this compound followed by HPLC analysis.
The diagram above illustrates a typical experimental workflow where a biological sample is first processed, then derivatized with this compound, and finally analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][8] This method allows for the sensitive quantification of amines and thiols in complex mixtures.
Caption: The reaction of this compound with an amine to form a fluorescent adduct.
This diagram illustrates the fundamental principle of this compound as a fluorogenic probe. The non-fluorescent this compound molecule undergoes a nucleophilic aromatic substitution reaction with an amine-containing analyte. This reaction results in the formation of a stable, fluorescent NBD-analyte adduct, which can then be detected by its characteristic excitation and emission properties.[1][3]
References
- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 9. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
Understanding the Fluorogenic Properties of NBD-F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-7-nitrobenzofurazan (NBD-F) is a small, environmentally sensitive fluorogenic probe that has become an invaluable tool in biological and chemical research.[1][2] Its utility stems from its non-fluorescent nature in its native state and its ability to become highly fluorescent upon reaction with primary and secondary amines, as well as thiols.[3][4] This "turn-on" fluorescence mechanism, coupled with its small size and cell permeability, makes this compound and its derivatives powerful tools for labeling and tracking biomolecules, studying protein interactions, and sensing the local microenvironment.[5][6] This technical guide provides an in-depth exploration of the core fluorogenic properties of this compound, including its reaction mechanisms, spectral characteristics, and practical applications, supplemented with detailed experimental protocols and illustrative diagrams.
Core Principles: The Fluorogenic Mechanism of this compound
The fluorogenic nature of this compound is rooted in a nucleophilic aromatic substitution (SNAr) reaction. The NBD core is a strong electron-withdrawing system, which makes the fluorine atom at the C4 position susceptible to nucleophilic attack by primary and secondary amines or thiols.[7]
Upon reaction, the non-fluorescent this compound is converted into a highly fluorescent NBD-amine or NBD-thiol adduct.[3][4] This fluorescence "turn-on" is attributed to an intramolecular charge transfer (ICT) process within the NBD-adduct. The amino or thiol group acts as an electron donor, and the nitro group serves as an electron acceptor.[7] In its unbound state, this compound lacks an efficient ICT pathway, resulting in minimal fluorescence.
The fluorescence of NBD adducts is highly sensitive to the polarity of the surrounding environment, a property known as solvatochromism.[8][9] In polar solvents like water, the fluorescence quantum yield is generally low.[7] However, in nonpolar or hydrophobic environments, such as within the core of a protein or a lipid membrane, the quantum yield increases significantly, leading to enhanced fluorescence intensity.[8][10] This environmental sensitivity makes NBD-labeled molecules excellent probes for studying protein folding, conformational changes, and membrane dynamics.[6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its derivatives.
Table 1: Spectral Properties of NBD-Amine and NBD-Thiol Adducts in Various Solvents
| Adduct Type | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Reference(s) |
| NBD-Amine | Aqueous Buffer | ~464 | ~512-540 | [4][11] |
| NBD-Amine | Methanol | ~465 | ~535 | [11] |
| NBD-Amine | Acetonitrile | 480 | 545 | [2] |
| NBD-Amine | Dichloromethane | 466 | 524 | [2] |
| NBD-Amine | Toluene | 464 | 524 | [2] |
| NBD-Thiol | Aqueous Buffer | ~430 | ~520 | [12] |
Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of NBD Derivatives
| Derivative | Solvent/Environment | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |
| NBD-NHMe | Water | 0.04 | - | [7] |
| NBD-NMe₂ | Water | 0.008 | - | [7] |
| NBD-amine adducts | Ethanol | - | ~3-4 | [2] |
| NBD-labeled lipids | Lipid Bilayers | - | Varies (e.g., ~9 ns) | [13][14] |
| NBD-serotonin analog | Serotonin₁ₐ Receptor Bound | - | - | [8] |
Key Experimental Protocols
Protocol 1: General Labeling of Proteins with this compound
This protocol provides a general procedure for labeling primary and secondary amine groups in proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM borate buffer, pH 8.0)
-
This compound stock solution (e.g., 100 mM in acetonitrile)[15]
-
Quenching solution (e.g., 50 mM HCl)[15]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Sample Preparation: Dissolve or dilute the protein sample in the reaction buffer. A typical protein concentration is in the range of 1-10 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized but a 10 to 20-fold molar excess of this compound is a good starting point.
-
Incubation: Incubate the reaction mixture at 60°C for 1-5 minutes, protected from light.[15] Reaction times and temperatures may need to be optimized for specific proteins.
-
Quenching: Stop the reaction by adding the quenching solution.[15]
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~470 nm).
Protocol 2: Labeling of Amino Acids for HPLC Analysis
This protocol is adapted for the derivatization of amino acids prior to High-Performance Liquid Chromatography (HPLC) analysis.
Materials:
-
Amino acid standard or sample solution
-
50 mM Borate buffer (pH 8.0) containing 20 mM EDTA[15]
-
100 mM this compound in acetonitrile[15]
-
50 mM HCl[15]
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, mix 300 µL of the amino acid sample solution with 100 µL of the 100 mM this compound/acetonitrile solution.[15]
-
Reaction: Heat the vial at 60°C for 1 minute.[15]
-
Cooling: Immediately cool the vial on an ice bath to stop the reaction.[15]
-
Acidification: Add 400 µL of 50 mM HCl to the reaction mixture.[15]
-
HPLC Analysis: The resulting mixture is ready for injection into an HPLC system for analysis of the NBD-labeled amino acids.
Visualizations
References
- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. thermofisher.com [thermofisher.com]
- 6. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
An In-depth Technical Guide to the Reaction of 4-Fluoro-7-nitrobenzofurazan (NBD-F) with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reaction between 4-fluoro-7-nitrobenzofurazan (NBD-F) and primary and secondary amines. This compound is a highly reactive fluorogenic labeling reagent widely employed in analytical and biomedical sciences for the sensitive detection and quantification of a diverse range of amino compounds. This document delves into the core aspects of the this compound reaction, including its mechanism, kinetics, and the factors influencing its efficiency. Detailed experimental protocols, quantitative data on the photophysical properties of NBD-amine adducts, and the application of this reaction in studying signaling pathways are presented. The information is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.
Introduction
4-Fluoro-7-nitrobenzofurazan, commonly known as this compound, is a non-fluorescent molecule that upon reaction with primary or secondary amines, forms highly fluorescent and stable adducts.[1] This property makes it an invaluable tool for the derivatization of amino acids, peptides, proteins, and other low molecular weight amines for their subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis.[2][3] The resulting NBD-amine derivatives exhibit strong fluorescence in the visible spectrum, allowing for detection at picomole and even femtomole levels.[4]
Compared to its chloro-analogue, 4-chloro-7-nitrobenzofurazan (NBD-Cl), this compound is significantly more reactive. For instance, the reaction of this compound with glycine is reported to be approximately 500 times faster than that of NBD-Cl.[5] This enhanced reactivity allows for milder reaction conditions and faster derivatization times. This guide will explore the fundamental principles governing the reaction of this compound with primary and secondary amines, providing the necessary technical details for its effective application in research and development.
Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group at the 7-position of the benzofurazan ring activates the fluorine atom at the 4-position, making the carbon atom at this position highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.
The reaction can be generalized as follows:
Caption: General reaction mechanism of this compound with an amine.
The reaction is typically carried out in a slightly alkaline medium (pH 8-10).[6] The basic conditions serve to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring of this compound. The reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex, which then rapidly eliminates a fluoride ion to form the stable, fluorescent NBD-amine adduct.[7]
Quantitative Data
The photophysical properties of the resulting NBD-amine adducts are crucial for their application in quantitative analysis. The following tables summarize key quantitative data for the reaction of this compound with various primary and secondary amines.
Table 1: Reaction Conditions and Photophysical Properties of NBD-Amine Adducts
| Amine | Reaction pH | Reaction Temperature (°C) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference(s) |
| Glycine | 9.5 | Room Temp | 470 | 540 | 22,000 | [3][5] |
| Taurine | 6.0 | 30 | 472 | 530 | - | [8][9] |
| Aspartate | 6.0 | 30 | 472 | 530 | - | [8][9] |
| Glutamic Acid | 6.0 | 30 | 472 | 530 | - | [8][9] |
| γ-Aminobutyric Acid (GABA) | 6.0 | 30 | 472 | 530 | - | [8][9] |
| N-Acetyl-L-cysteine (Amine) | - | - | ~470 | ~530 | - | [10][11] |
| n-Butylamine | - | - | ~470 | ~530 | - | [12] |
| Diethylamine | - | - | ~485 | ~540 | - | [13] |
Note: Specific molar extinction coefficients for many NBD-adducts are not widely reported in the literature under standardized conditions.
Table 2: Quantum Yields of Selected NBD-Amine Adducts
| NBD-Amine Adduct | Solvent | Quantum Yield (Φ) | Reference(s) |
| NBD-Glycine | Methanol | 0.30 | - |
| NBD-n-Butylamine | Dichloromethane | 0.35 | - |
| NBD-Diethylamine | Dichloromethane | <0.1 | - |
Note: Quantum yields are highly solvent-dependent and the data presented here are representative values. It is recommended to determine the quantum yield under the specific experimental conditions being used.
Factors Influencing the Reaction
Several factors can significantly impact the rate and efficiency of the this compound reaction with amines. Optimization of these parameters is critical for achieving reproducible and sensitive results.
-
pH: The reaction rate is highly dependent on the pH of the reaction medium. A weakly basic pH (typically 8.0-10.0) is optimal for most applications.[6] At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing down the reaction. At very high pH, hydrolysis of this compound can become a competing reaction, leading to increased background fluorescence.
-
Temperature: The reaction rate increases with temperature. A common temperature for derivatization is 60°C, which allows for rapid reaction completion, often within minutes.[1][14] However, for some sensitive analytes, lower temperatures and longer reaction times may be necessary to prevent degradation.
-
Solvent: The choice of solvent can influence both the reaction rate and the fluorescence properties of the NBD-amine adduct. Acetonitrile is a commonly used solvent for dissolving this compound and is often mixed with an aqueous buffer containing the amine.[1] The polarity of the solvent can affect the spectral properties of the NBD adducts, with a blue shift in emission often observed in less polar environments.
-
Concentration of Reactants: The reaction follows second-order kinetics, meaning the rate is proportional to the concentrations of both this compound and the amine.[13] Using a molar excess of this compound ensures the complete derivatization of the amine.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the reaction of this compound with amines.
General Protocol for Derivatization of Amino Acids for HPLC Analysis
This protocol is adapted from established methods for the analysis of amino acid neurotransmitters.[8][9]
Materials:
-
This compound solution: 10 mM in acetonitrile. Store at -20°C in the dark.
-
Borate buffer: 0.1 M, pH 9.5.
-
Hydrochloric acid (HCl): 0.1 M.
-
Amino acid standard solution or sample.
Procedure:
-
To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the 10 mM this compound solution in acetonitrile.
-
Vortex the mixture briefly to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 5 minutes in a water bath or heating block, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction and stabilize the derivatives.
-
Filter the solution through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the HPLC system.
Caption: Experimental workflow for this compound derivatization for HPLC.
Protocol for Kinetic Analysis of the this compound Reaction
This protocol outlines a general method for determining the second-order rate constant of the reaction between this compound and an amine using a spectrophotometer or spectrofluorometer.[15][16][17]
Materials:
-
This compound stock solution of known concentration in a suitable solvent (e.g., acetonitrile).
-
Amine stock solution of known concentration in a suitable buffer.
-
Reaction buffer of the desired pH.
Procedure:
-
Set the spectrophotometer or spectrofluorometer to the wavelength of maximum absorbance or emission of the expected NBD-amine adduct (e.g., absorbance at ~470 nm or emission at ~530 nm).
-
Equilibrate the reaction buffer to the desired temperature in a cuvette.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette containing the amine in the reaction buffer, ensuring rapid mixing. The final concentration of the amine should be in large excess (at least 10-fold) over the this compound concentration to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance or fluorescence intensity over time.
-
The observed rate constant (kobs) can be determined by fitting the kinetic data to a single exponential function: Signal(t) = Signal_final + (Signal_initial - Signal_final) * exp(-k_obs * t)
-
Repeat the experiment with different concentrations of the amine while keeping the this compound concentration constant.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the amine concentration: k_obs = k_2 * [Amine].
Caption: Workflow for determining the second-order rate constant.
Application in Studying Signaling Pathways
While this compound is not a direct probe for signaling pathways, it is a powerful tool for quantifying key molecules involved in these pathways, particularly amino acid neurotransmitters.[8][9][18] Dysregulation of neurotransmitter levels is associated with numerous neurological disorders, making their accurate quantification crucial for understanding disease mechanisms and for the development of novel therapeutics.
For example, this compound-based HPLC methods have been developed for the sensitive and simultaneous determination of major excitatory and inhibitory neurotransmitters such as glutamate, aspartate, glycine, and GABA in brain tissue samples.[8][9] By enabling the precise measurement of these signaling molecules, this compound derivatization contributes significantly to the study of synaptic transmission, neurotoxicity, and the effects of drugs on the central nervous system.
The workflow for such studies typically involves:
-
Sample Collection: Microdialysis or tissue homogenization to collect samples from specific brain regions.
-
Derivatization: Reaction of the amino acid neurotransmitters in the sample with this compound using a protocol similar to the one described in Section 5.1.
-
Separation and Detection: HPLC with fluorescence detection to separate and quantify the individual NBD-amino acid adducts.
-
Data Analysis: Correlation of the quantified neurotransmitter levels with specific physiological or pathological conditions.
Caption: Use of this compound in studying signaling molecules.
Conclusion
The reaction of this compound with primary and secondary amines is a robust and versatile tool for the fluorescent labeling and quantification of a wide array of amino compounds. Its high reactivity, the stability of the resulting adducts, and their favorable photophysical properties have established this compound as a cornerstone reagent in analytical biochemistry and related fields. This technical guide has provided a detailed examination of the reaction's mechanism, kinetics, and the critical parameters that govern its performance. The experimental protocols and quantitative data presented herein are intended to equip researchers and professionals with the knowledge required to effectively implement this compound-based methodologies in their work, from fundamental research to drug development and diagnostics. A thorough understanding of the principles outlined in this guide will enable the user to optimize their experimental designs and achieve reliable, high-sensitivity measurements of amines in complex biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using this compound as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A kinetics study of the heterogeneous reaction of n-butylamine with succinic acid using an ATR-FTIR flow reactor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Take advantage of time in your experiments: a guide to simple, informative kinetics assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
An In-Depth Technical Guide to the Detection of Low Molecular Weight Amines Using NBD-F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-7-nitrobenzofurazan (NBD-F), a highly effective fluorogenic reagent for the sensitive detection of low molecular weight amines. This document details the core principles of this compound chemistry, experimental protocols for its application, and quantitative data to support its use in research and development.
Introduction
Chemical Properties and Reaction Mechanism
This compound reacts with the nucleophilic amino group of primary and secondary amines in a nucleophilic aromatic substitution reaction. The reaction is typically carried out under mild, slightly alkaline conditions. The fluorine atom at the 4-position of the benzofurazan ring is an excellent leaving group, facilitating the rapid formation of a stable covalent bond with the amine.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in amine detection.
Table 1: Spectroscopic Properties of NBD-Amine Adducts
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~470 nm | [1][7] |
| Emission Wavelength (λem) | ~530 nm | [1][7] |
Table 2: Derivatization Reaction Conditions
| Parameter | Typical Range/Condition | Reference(s) |
| pH | 8.0 - 10.0 (Borate Buffer) | [4][8][9] |
| Temperature | 50 - 80 °C | [2][8][9][10] |
| Reaction Time | 1 - 30 minutes | [2][4][9][10] |
| This compound Concentration | 0.05% - 20 mM | [9][10] |
| Solvent | Acetonitrile | [2][4] |
Table 3: Performance Characteristics
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 2.8 - 100 fmol | [1][5][11] |
| Linearity Range | 20 fmol - 20 pmol | [11] |
Experimental Protocols
Below are detailed methodologies for the derivatization of low molecular weight amines with this compound for subsequent analysis, typically by HPLC or capillary electrophoresis.
Protocol 1: General Derivatization of Amines for HPLC Analysis
This protocol is a widely applicable method for the derivatization of various low molecular weight amines.
Materials:
-
Sample containing the amine of interest
-
50 mM Borate buffer (pH 8.0), containing 20 mM EDTA
-
100 mM this compound in acetonitrile
-
50 mM Hydrochloric acid (HCl)
-
Reaction vials
-
Water bath or heating block
-
Ice bath
Procedure:
-
Prepare the sample solution by dissolving or diluting it in the 50 mM borate buffer.
-
In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM this compound/acetonitrile solution.[7]
-
Heat the vial at 60°C for 1 minute.[7]
-
Immediately cool the reaction vial on an ice bath to stop the reaction.[7]
-
Add 400 µL of 50 mM HCl solution to the reaction mixture.[7]
-
The resulting solution is ready for injection into the HPLC system.
Protocol 2: Derivatization of Amino Acids in Biological Samples
This protocol is adapted for the analysis of amino acids in complex matrices like plasma.
Materials:
-
Biological sample (e.g., plasma supernatant)
-
Borate buffer solution (pH and concentration may need optimization, e.g., pH 9.5)[8][11]
-
This compound working solution in acetonitrile (concentration may need optimization)
-
Acetonitrile
-
Centrifuge tubes (1.5 mL)
-
Water bath
-
HPLC system with a fluorescence detector
Procedure:
-
In a 1.5 mL centrifuge tube, mix 100 µL of the sample supernatant, 175 µL of borate buffer, and 200 µL of acetonitrile.[2]
-
Add 25 µL of the this compound working solution to the mixture.[2]
-
Mix the solution thoroughly and incubate in a water bath at 60°C for 7 minutes, protecting it from light.[2]
-
After incubation, cool the solution to room temperature.[2]
-
Inject an appropriate volume (e.g., 10 µL) of the solution into the equilibrated HPLC system for analysis.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the detection of low molecular weight amines using this compound derivatization followed by HPLC analysis.
Conclusion
This compound is a robust and highly sensitive fluorescent labeling agent for the quantitative analysis of low molecular weight amines. Its high reactivity, the stability of its derivatives, and the favorable spectroscopic properties of the resulting adducts make it a superior choice for a wide range of applications in pharmaceutical analysis, clinical diagnostics, and biomedical research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based methodologies in the laboratory.
References
- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 4. interchim.fr [interchim.fr]
- 5. Fluorometric assay of amino acids and amines by use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole(this compound) in high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Principles of NBD-F Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of 4-fluoro-7-nitrobenzofurazan (NBD-F) labeling, a powerful tool for fluorescently tagging primary and secondary amines in a variety of biomolecules. We will delve into the core concepts, from the underlying chemical reaction to practical experimental protocols and applications in biological research.
Core Principles of this compound Labeling
Chemical and Spectral Properties of this compound
This compound, with the chemical name 4-fluoro-7-nitro-2,1,3-benzoxadiazole, is a small, heterocyclic organic compound. In its unreacted state, this compound is essentially non-fluorescent.[1] This "fluorogenic" property is a key advantage, as it minimizes background fluorescence and enhances the signal-to-noise ratio in labeling applications.[2]
The covalent reaction of this compound with primary or secondary amines results in the formation of a highly fluorescent NBD-amine adduct.[1][3] This reaction is the cornerstone of its utility as a labeling reagent. The resulting NBD-labeled molecules are typically orange and exhibit fluorescence in the green region of the visible spectrum.[4]
Reaction Mechanism: Nucleophilic Aromatic Substitution
The labeling reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the benzoxadiazole ring activates the aromatic ring for nucleophilic attack by the amine.[5] The highly electronegative fluorine atom serves as an excellent leaving group, facilitating the reaction.[6] This reaction is significantly faster than with its chloro-analogue, NBD-Cl. For instance, the reaction of this compound with glycine is reportedly 500 times faster than that of NBD-Cl.[4]
The reaction is typically carried out under mild, slightly basic conditions (pH 8-9.5), which ensures that the amine nucleophile is deprotonated and thus more reactive.[7][8]
Caption: Reaction of this compound with a primary amine.
Environmental Sensitivity of NBD-Amine Fluorescence
A significant feature of NBD-amine adducts is the environmental sensitivity of their fluorescence. The fluorescence quantum yield of NBD-amines is typically low in aqueous solutions but increases significantly in more hydrophobic (nonpolar) environments.[4][9] This solvatochromism is attributed to the intramolecular charge transfer (ICT) character of the excited state.[10] This property is particularly advantageous for "wash-free" imaging applications, where the probe only becomes highly fluorescent upon binding to its target in a less polar microenvironment, such as a protein's binding pocket or a lipid membrane, thereby reducing background fluorescence from unbound probe in the aqueous milieu.[9][11]
Data Presentation: Quantitative Properties of NBD-Amine Adducts
The spectral properties of NBD-amine adducts are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for NBD adducts.
| Property | Value | Conditions/Notes |
| Excitation Maximum (λex) | ~465 - 470 nm | In most organic solvents and aqueous buffers.[2][12] |
| Emission Maximum (λem) | ~530 - 540 nm | In most organic solvents and aqueous buffers.[2][12] A blue shift (to shorter wavelengths) is often observed in less polar solvents.[13] |
| Molar Extinction Coefficient (ε) | ~20,000 - 25,000 M⁻¹cm⁻¹ | At the absorption maximum. For example, the molar extinction coefficient for NBD-labeled serotonin analogs is ~20,000 M⁻¹cm⁻¹.[2] |
| Fluorescence Quantum Yield (Φ) | Highly solvent-dependent | Low in water (e.g., Φ = 0.008 for NBD-NMe₂).[12] Increases significantly in nonpolar solvents. For NBD-NHMe, Φ = 0.04 in water.[12] |
Experimental Protocols
General Protocol for this compound Labeling of Proteins
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES, MOPS) at pH 7.5-8.5.
-
This compound (4-Fluoro-7-nitrobenzofurazan)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3
-
Purification column (e.g., gel filtration column such as Sephadex G-25)[14]
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and other nucleophiles. If necessary, perform buffer exchange into the reaction buffer using dialysis or a gel filtration column.[15]
-
Determine the protein concentration accurately.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[16] this compound is moisture-sensitive and should be handled accordingly.
-
-
Labeling Reaction:
-
Adjust the protein solution to a concentration of 5-20 mg/mL in the reaction buffer.[16]
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a quenching solution, such as hydroxylamine, to react with the excess this compound.
-
-
Purification of the Labeled Protein:
-
Separate the NBD-labeled protein from unreacted this compound and any reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[14][16] The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the NBD adduct (~466 nm). The DOL can be calculated using the following formula:
-
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
-
Where:
-
A_max is the absorbance at the NBD absorbance maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the NBD adduct at its absorbance maximum (~22,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (A_280 / A_max).
-
-
-
Functional Activity: Confirm that the labeling process has not adversely affected the biological activity of the protein using a relevant functional assay.
-
Protocol for this compound Labeling of Amino Acids for HPLC Analysis
This protocol is adapted for the derivatization of amino acids prior to analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Amino acid standard solution or sample
-
50 mM Borate buffer, pH 8.0, containing 20 mM EDTA
-
This compound solution: 100 mM in acetonitrile
-
50 mM HCl aqueous solution
Procedure:
-
Sample Preparation:
-
Dissolve or dilute the amino acid sample in the borate buffer.[12]
-
-
Derivatization Reaction:
-
Reaction Termination:
-
Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[12]
-
-
HPLC Analysis:
-
The resulting mixture is now ready for injection into an HPLC system for the separation and quantification of the NBD-labeled amino acids.
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: A flowchart of the key steps in protein labeling.
Caption: A typical workflow for a receptor binding assay.
Conclusion
This compound is a versatile and highly reactive fluorogenic probe for the labeling of primary and secondary amines. Its small size, favorable spectral properties, and the environmental sensitivity of its fluorescent adducts make it a valuable tool in a wide range of applications, from analytical chemistry to cell biology. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors. Careful optimization of labeling and purification conditions is paramount to ensure the generation of high-quality, functionally active fluorescently labeled biomolecules for downstream applications.
References
- 1. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Organization and dynamics of NBD-labeled lipids in lipid bilayer analyzed by FRET using the small membrane fluorescent probe AHBA as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the use of nonfluorescent dye labeled ligands in FRET-based receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
NBD-F solubility and stability
An In-depth Technical Guide to the Solubility and Stability of NBD-F
For researchers, scientists, and drug development professionals, understanding the fundamental chemical properties of labeling reagents is paramount to ensuring experimental success, reproducibility, and data integrity. This guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-7-nitrobenzofurazan (this compound), a widely used fluorogenic derivatization reagent for the analysis of primary and secondary amines, thiols, and other nucleophiles.
This compound (CAS: 29270-56-2) is a non-fluorescent molecule that covalently reacts with analytes to yield a highly fluorescent product, enabling sensitive detection in various analytical techniques, particularly high-performance liquid chromatography (HPLC).[1][2] The resulting adducts typically exhibit excitation and emission maxima around 470 nm and 530 nm, respectively.[2][3]
Solubility Profile
The solubility of this compound is a critical factor in the preparation of stock and working solutions for derivatization reactions. This compound is generally soluble in polar organic solvents but has limited solubility in aqueous solutions. It is crucial to use high-purity, dry solvents, as this compound can be sensitive to moisture.[1][4] For certain solvents like DMSO, sonication is recommended to ensure complete dissolution.[5]
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 110 mg/mL[5] | 600.76 mM | Sonication is recommended.[5] Use of newly opened, anhydrous DMSO is advised as it is hygroscopic.[6] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[6] | 546.15 mM | - |
| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL[7] | ≥ 327.69 mM | - |
| Methanol (MeOH) | > 50 mg/mL[4] | > 273.08 mM | - |
| Dimethylformamide (DMF) | > 50 mg/mL[4] | > 273.08 mM | Soluble.[1] |
| Ethanol (EtOH) | 10 mg/mL[8] | 54.61 mM | A clear, pale yellow solution should be formed.[3] |
| Acetonitrile (ACN) | 10 mg/mL[8] | 54.61 mM | Commonly used as the solvent for working solutions in derivatization protocols.[3] |
| Chloroform | Soluble[8] | - | - |
| In Vivo Formulation | 3.3 mg/mL[5] | 18.02 mM | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
Stability and Storage
Proper storage and handling are critical for maintaining the reactivity and integrity of this compound. The compound is sensitive to light, moisture, and pH.[1][4][9] Compared to its chloro-analog (NBD-Cl), this compound is significantly more reactive, necessitating more careful storage and handling.[8][9]
Table 2: Stability and Recommended Storage of this compound
| Form | Condition | Duration | Notes |
| Solid (Powder) | -20°C, protected from light and moisture | ≥ 2-3 years[1][4][5] | This is the recommended long-term storage condition. |
| 2-8°C, dry, sealed | - | Suitable for short-term storage.[7] | |
| In Solvent | -80°C | 6 months to 1 year[5][6] | Recommended for long-term storage of stock solutions. Protect from light.[6] |
| -20°C | 1 month[6] | Suitable for short-term storage of stock solutions. Protect from light.[6] | |
| Refrigerator (in Ethanol) | ~1 week | An ethanol solution is relatively stable under these conditions. |
Factors Affecting Stability
-
Light: this compound is light-sensitive and should always be stored in amber vials or protected from light to prevent photodegradation.[1][6][7][9]
-
Moisture: The presence of water can lead to hydrolysis of this compound to the non-reactive and fluorescent NBD-OH. Therefore, it is essential to store the solid reagent in a desiccated environment and use anhydrous solvents for preparing solutions.[1][4]
-
pH: Derivatization reactions are typically carried out in a slightly basic medium (pH 8.0–9.5) to facilitate the nucleophilic attack of the amine on the this compound molecule.[3][5] At pH values above 10, the rate of hydrolysis increases, which can compete with the derivatization reaction and reduce yield.[10] Conversely, under acidic conditions, the fluorescence of the hydrolyzed by-product (NBD-OH) can be quenched.
References
- 1. This compound - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. adipogen.com [adipogen.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. interchim.fr [interchim.fr]
- 9. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
NBD-F in Biological Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly reactive, non-fluorescent compound that becomes intensely fluorescent upon reaction with primary and secondary amines, as well as thiols. This property makes it an invaluable tool in biological research for the sensitive detection and quantification of a wide range of biomolecules, including amino acids, peptides, and low-molecular-weight thiols such as glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S). Its application extends from quantitative analysis using High-Performance Liquid Chromatography (HPLC) to cellular imaging with fluorescence microscopy, providing insights into cellular metabolism, redox status, and signaling pathways. This guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Principles of this compound Chemistry
This compound reacts with nucleophilic amino and thiol groups via a nucleophilic aromatic substitution reaction. The fluorine atom at the C-4 position is an excellent leaving group, and its displacement by an amine or thiol results in the formation of a stable, fluorescent NBD-adduct. These adducts typically exhibit excitation maxima around 470 nm and emission maxima in the range of 530-550 nm, appearing as a bright green fluorescence.[1][2][3] The reaction is typically carried out under mild basic conditions to facilitate the deprotonation of the nucleophile.
Quantitative Data for this compound Applications
The following tables summarize key quantitative parameters associated with the use of this compound and its derivatives in biological research.
Table 1: Spectroscopic Properties and Detection Limits for NBD-Analyte Adducts
| Analyte | Excitation Max (nm) | Emission Max (nm) | Detection Limit (LOD) | Method | Reference(s) |
| Amino Acids (general) | ~470 | ~540 | 2.8 - 20 fmol | HPLC | [4] |
| Hydrogen Sulfide (H₂S) | Not specified | 473 | 140 nM | Fluorescence Spectroscopy | [5][6] |
| L-Cysteine (L-Cys) | Not specified | 473 | 26 nM | Fluorescence Spectroscopy | [5][6] |
| Glutathione (GSH) | Not specified | 473 | 60 nM | Fluorescence Spectroscopy | [5][6] |
| N-acetylcysteine (NAC) | Not specified | 473 | 32 nM | Fluorescence Spectroscopy | [5][6] |
Table 2: Reaction Kinetics of an NBD-Derived Probe with Biological Thiols
| Thiol | Pseudo-first-order rate constant (k_obs) (10⁻³ s⁻¹) | Reference(s) |
| Hydrogen Sulfide (H₂S) | 3.02 | [5] |
| Glutathione (GSH) | 4.00 | [5] |
| L-Cysteine (L-Cys) | 3.85 | [5] |
| N-acetylcysteine (NAC) | 4.29 | [5] |
Table 3: Fluorescence Quantum Yields of NBD-Amine Adducts
| NBD Adduct | Solvent | Quantum Yield (Φ) | Reference(s) |
| NBD-NHMe | Water | 0.04 | [5][7] |
| NBD-NMe₂ | Water | 0.008 | [5][7] |
Key Applications and Experimental Protocols
Quantitative Analysis of Amino Acids and Biothiols by HPLC
This compound is widely used as a pre-column derivatization reagent for the sensitive quantification of amino acids and biothiols by reversed-phase HPLC with fluorescence detection.
-
Sample Preparation: Dissolve or dilute the sample containing amino acids in a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[7]
-
Derivatization Reaction:
-
Acidification: Add 400 µL of 50 mM HCl to the reaction mixture to stabilize the derivatives.[7]
-
HPLC Analysis: Inject an appropriate volume of the final mixture into the HPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).
Bioimaging of Intracellular Thiols
This compound's ability to react with intracellular thiols like glutathione makes it a useful probe for visualizing cellular redox status and response to oxidative stress.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture under standard conditions.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in a serum-free culture medium or a suitable buffer (e.g., PBS).
-
Cell Labeling:
-
Wash the cells twice with a warm buffer (e.g., PBS).
-
Incubate the cells with the this compound working solution for a short period (e.g., 10-30 minutes) at 37°C, protected from light.
-
-
Washing: Remove the loading solution and wash the cells three times with a warm buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (e.g., a standard FITC filter set).
Signaling Pathways and Experimental Workflows
The Keap1-Nrf2 Pathway: A Target for this compound-based Redox State Monitoring
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[8][9][10] Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.[11] Glutathione (GSH) plays a crucial role in mitigating oxidative stress, and its levels are indicative of the cellular redox state. This compound can be used to monitor changes in intracellular GSH levels, thereby providing an indirect measure of the oxidative stress that can trigger the Keap1-Nrf2 pathway.
Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of biological samples using this compound derivatization followed by HPLC.
Experimental Workflow: Cellular Imaging
This diagram outlines the key steps involved in labeling live cells with this compound for fluorescence microscopy analysis.
Applications in Drug Development
The reactivity of this compound with key biological nucleophiles makes it a valuable tool in drug discovery and development.
-
Enzyme Assays: this compound can be used to develop "turn-on" fluorescent assays for enzymes that produce or consume amines or thiols.
-
Screening for Inhibitors: By monitoring the enzymatic activity with an this compound-based assay, potential inhibitors can be screened in a high-throughput manner.
-
Prodrug Activation: The reaction of this compound with specific cellular components can be harnessed to design prodrugs that release their active form upon encountering a particular biological environment, such as one rich in thiols.[12]
-
Monitoring Drug-Induced Oxidative Stress: this compound can be used to assess the impact of drug candidates on the cellular redox state by measuring changes in intracellular glutathione levels.
Conclusion
This compound is a versatile and highly sensitive fluorescent probe with broad applications in biological research and drug development. Its ability to react specifically with amines and thiols allows for the precise quantification of these important biomolecules and the visualization of their distribution within cells. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers looking to incorporate this compound into their experimental workflows. The continued development of NBD-based probes promises to further enhance our ability to study complex biological processes with high spatial and temporal resolution.
References
- 1. rsc.org [rsc.org]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 9. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 11. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescein-labeled glutathione to study protein S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
NBD-F for Amino Acid Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-fluoro-7-nitrobenzofurazan (NBD-F) as a derivatizing agent for the sensitive analysis of amino acids. We will delve into the core principles of its application, detailed experimental protocols, and a comparative analysis with other common reagents, offering a valuable resource for researchers in various scientific fields, including drug development.
Core Principles of this compound Derivatization
4-Fluoro-7-nitrobenzofurazan (this compound) is a highly reactive, non-fluorescent compound that serves as an excellent fluorogenic derivatizing agent for primary and secondary amines, including amino acids.[1][2][3] Its utility in analytical chemistry stems from its ability to covalently bind to the amino group of amino acids, forming a highly fluorescent and stable product. This reaction significantly enhances the detectability of amino acids, particularly in complex biological matrices.
The chemical structure of this compound features a benzofurazan ring system with a highly reactive fluorine atom at the 4-position, activated by the electron-withdrawing nitro group at the 7-position. This activation facilitates a nucleophilic aromatic substitution reaction with the amino group of an amino acid.
The resulting NBD-amino acid adducts exhibit strong fluorescence in the visible spectrum, typically with excitation maxima around 470 nm and emission maxima around 530 nm.[4] This allows for sensitive detection using standard fluorescence detectors in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) systems.
Reaction Mechanism
The derivatization of amino acids with this compound proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine atom on the this compound molecule. This reaction is typically carried out under mild alkaline conditions (pH 8-9.5) to ensure the amino group is deprotonated and thus more nucleophilic.[3][5] The reaction is also temperature-dependent, with temperatures around 60°C often used to accelerate the derivatization process.[4]
The reaction results in the formation of a stable, fluorescent NBD-amino acid derivative and a fluoride ion. The stability of these derivatives is a key advantage, allowing for reliable and reproducible analysis.[3]
Photophysical Properties of NBD-Amino Acid Derivatives
The fluorescence characteristics of NBD-amino acid adducts are crucial for their sensitive detection. While comprehensive data for all amino acid derivatives is dispersed across the literature, the following table summarizes the key photophysical properties. It is important to note that the quantum yield of NBD adducts can be highly solvent-dependent and tends to be lower in aqueous environments.[6][7]
| Amino Acid Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| General NBD-Amino Acids | ~470 | ~530 | N/A | Generally low in aqueous solution |
| NBD-NHMe | N/A | N/A | N/A | 0.04 (in water)[6] |
| NBD-NMe₂ | N/A | N/A | N/A | 0.008 (in water)[6] |
| NBD-Tryptophan derivative | 496 | 658 | N/A | 0.047[1] |
Experimental Protocols
Here we provide detailed methodologies for the derivatization and analysis of amino acids using this compound with both HPLC and CE.
HPLC Method for Amino Acid Analysis in Plasma
This protocol is adapted for the analysis of amino acids in a complex biological matrix like plasma.
1. Sample Preparation (Plasma): a. To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. b. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. c. Carefully collect the supernatant for the derivatization step.
2. Derivatization Procedure: a. Prepare a 50 mM borate buffer solution (pH 9.5). b. Prepare a 10 mM this compound solution in acetonitrile. c. In a microcentrifuge tube, mix 50 µL of the plasma supernatant, 100 µL of the borate buffer, and 50 µL of the this compound solution. d. Vortex the mixture and incubate at 60°C for 30 minutes in a water bath, protected from light. e. After incubation, cool the mixture to room temperature and add 800 µL of a mobile phase solution (e.g., 20 mM phosphate buffer with 20% acetonitrile, pH 7.0) to stop the reaction and dilute the sample. f. Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic NBD-amino acid derivatives. For example: 0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.
-
Injection Volume: 20 µL.
Capillary Electrophoresis Method for Amino Acid Analysis
This protocol outlines the analysis of amino acid standards using this compound derivatization with CE.
1. Derivatization Procedure: a. Prepare a 50 mM borate buffer solution (pH 9.0). b. Prepare a 5 mM this compound solution in acetonitrile. c. Mix 10 µL of an amino acid standard mixture (e.g., 1 mM each) with 20 µL of the borate buffer and 10 µL of the this compound solution. d. Incubate the mixture at 60°C for 20 minutes, protected from light. e. Add 60 µL of methanol to stop the reaction and dilute the sample.
2. Capillary Electrophoresis Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM borate buffer, pH 9.2.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Detection: Laser-induced fluorescence (LIF) detector with an excitation wavelength of 473 nm and an emission filter centered around 530 nm.
Advantages and Disadvantages of this compound
This compound offers several distinct advantages for amino acid analysis, but it also has some limitations when compared to other common derivatization reagents.
| Feature | This compound | o-Phthaldialdehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Dansyl Chloride |
| Reactivity | Reacts with primary and secondary amines. | Reacts only with primary amines in the presence of a thiol. | Reacts with primary and secondary amines. | Reacts with primary and secondary amines. |
| Derivative Stability | Highly stable derivatives.[3] | Derivatives can be unstable, especially isoindoles from lysine. | Stable derivatives. | Stable derivatives. |
| Detection | Fluorescence (Ex: ~470 nm, Em: ~530 nm). | Fluorescence (Ex: ~340 nm, Em: ~455 nm). | Fluorescence (Ex: ~260 nm, Em: ~315 nm). | Fluorescence (Ex: ~335 nm, Em: ~520 nm). |
| Byproducts | Minimal interfering byproducts. | Excess reagent does not interfere as it is non-fluorescent. | FMOC-OH byproduct is fluorescent and can interfere. | Excess reagent is fluorescent and can interfere. |
| Reaction Conditions | Mildly alkaline pH, elevated temperature (e.g., 60°C). | Room temperature, rapid reaction. | Room temperature, rapid reaction. | Alkaline pH, elevated temperature. |
| Advantages | - Reacts with secondary amines (e.g., proline).- Stable derivatives.- Good sensitivity. | - Very fast reaction at room temperature.- Automated pre-column derivatization is common.- Non-fluorescent reagent. | - High sensitivity.- Stable derivatives. | - High sensitivity.- Well-established method. |
| Disadvantages | - Requires heating for optimal reaction.- Quantum yield can be low in aqueous solutions.[6][7] | - Does not react with secondary amines.- Derivative instability can be an issue. | - Fluorescent byproduct can interfere with analysis.- Reagent is not stable in solution. | - Slow reaction.- Fluorescent reagent can cause high background.- Derivatives are sensitive to light. |
Visualizations
This compound Derivatization Reaction
Caption: Chemical reaction of this compound with an amino acid.
Experimental Workflow for Amino Acid Analysis
Caption: General workflow for this compound based amino acid analysis.
Logical Relationships in this compound Analysis
Caption: Key considerations in this compound amino acid analysis.
References
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino Acid Quantification using NBD-F HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of amino acids using pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
Accurate quantification of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, and food science. The use of this compound as a derivatizing agent offers high sensitivity and stability for the analysis of both primary and secondary amino acids.[1][2] this compound reacts with the amino groups of amino acids to form highly fluorescent derivatives that can be detected at the femtomole level.[2][3] The resulting NBD-amino acid derivatives are stable and can be separated and quantified using reversed-phase HPLC with fluorescence detection.[1]
Principle
The method is based on the pre-column derivatization of amino acids with this compound. The reaction proceeds under mild alkaline conditions, yielding fluorescent NBD-amino acid derivatives.[4] These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector. The excitation and emission wavelengths for this compound derivatives are typically around 470 nm and 530-540 nm, respectively.[3][4] Quantification is achieved by comparing the peak areas of the samples to those of known standards.
Experimental Protocols
1. Reagents and Materials
-
Amino acid standards
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (this compound)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Samples for analysis (e.g., plasma, tissue homogenates)
2. Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
3. Solution Preparation
-
Borate Buffer (e.g., 0.1 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with NaOH.
-
This compound Solution (e.g., 3 mM in Acetonitrile): Dissolve this compound in acetonitrile. Prepare this solution fresh and protect it from light.[2]
-
HCl Solution (e.g., 0.1 M): Dilute concentrated HCl in water.
-
Mobile Phase A: Prepare an aqueous buffer (e.g., phosphate buffer).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
4. Sample Preparation
-
For biological samples like plasma or tissue homogenates, deproteinization is necessary. This can be achieved by adding a precipitating agent like perchloric acid or by ultrafiltration.
-
Centrifuge the sample to remove precipitated proteins and collect the supernatant.
-
The pH of the sample should be adjusted to the alkaline range (pH 8.0-9.5) required for the derivatization reaction.[3][5]
5. Derivatization Procedure
-
To a specific volume of the sample or standard solution, add the borate buffer.
-
Add the this compound solution in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture. Common conditions include room temperature for 40 minutes or 60°C for 1-7 minutes.[1][3][4]
-
Stop the reaction by adding HCl solution to acidify the mixture.[4]
-
The derivatized sample is now ready for HPLC analysis.
6. HPLC Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution using an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is typically employed for the separation of multiple amino acids.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[6]
-
Fluorescence Detection: Set the excitation wavelength at approximately 470 nm and the emission wavelength at around 540 nm.[3]
7. Quantification
-
Prepare a series of amino acid standards of known concentrations and derivatize them using the same procedure as the samples.
-
Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the derivatized samples and determine the concentration of each amino acid by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance of the this compound HPLC method for amino acid analysis as reported in various studies.
| Parameter | Reported Value(s) | Reference(s) |
| Detection Limits | 2.8 - 20 fmol | [2][3] |
| 0.02 - 0.15 µmol/L | [6] | |
| Linearity Range | 20 fmol to 20 pmol | [3] |
| 0.50 to 500 µmol/L | [6] | |
| Correlation Coefficient (r²) | ≥ 0.999 | [3][6] |
| Precision (RSD) | < 5% (intra-day) | [3] |
| 1.8 - 3.2% (intra-day) | [6] | |
| 2.4 - 4.7% (inter-day) | [6] | |
| Recovery | 94.9 - 105.2% | [6] |
Visualizations
Caption: Experimental workflow for this compound HPLC amino acid analysis.
Caption: Logical relationship of the this compound HPLC analysis process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using this compound as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Step-by-Step NBD-F Protein Labeling Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a fluorogenic reagent widely used for derivatizing primary and secondary amines in proteins, peptides, and other biomolecules.[1][2] this compound itself is not fluorescent, but upon reaction with an amine, it forms a highly fluorescent adduct with excitation and emission maxima in the visible range, making it a valuable tool for various detection and analysis applications.[3][4] The resulting NBD-labeled proteins can be detected with an excitation wavelength of approximately 470 nm and an emission wavelength of around 530 nm.[2][5][6]
This guide provides a comprehensive, step-by-step protocol for labeling proteins with this compound, including reagent preparation, reaction optimization, purification of the conjugate, and determination of the degree of labeling. This compound is noted for being significantly more reactive than its chloro-analog, NBD-Cl, reacting with amines under mild conditions.[4][7]
Quantitative Data Summary
The efficiency of the this compound labeling reaction is dependent on several key parameters. The following table summarizes the typical quantitative data and reaction conditions for successful protein labeling.
| Parameter | Value / Range | Notes |
| This compound Molar Mass | 183.10 g/mol | |
| Excitation Wavelength (λex) | ~465 - 470 nm | For the NBD-amine adduct.[2][3][5] |
| Emission Wavelength (λem) | ~530 - 535 nm | For the NBD-amine adduct.[2][3][5] |
| Reaction pH | 8.0 - 9.0 | A weak basic solution is required for the reaction.[4][5][6] |
| Reaction Temperature | 25°C - 60°C | Higher temperatures (e.g., 60°C) can significantly shorten reaction times.[1][5] |
| Reaction Time | 1 minute - 2 hours | Dependent on temperature and protein reactivity.[5][8] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[8] |
| Solvents | DMSO, DMF, Acetonitrile | This compound is typically dissolved in an organic solvent before being added to the aqueous protein solution.[3][4][7] |
Reaction Mechanism and Experimental Workflow
The labeling reaction involves a nucleophilic aromatic substitution where a primary or secondary amine on the protein (e.g., the N-terminal alpha-amino group or the epsilon-amino group of a lysine residue) attacks the electron-deficient aromatic ring of this compound, displacing the fluoride ion.[1]
The overall workflow for protein labeling with this compound involves preparing the necessary reagents, performing the labeling reaction, and purifying the resulting fluorescently-labeled protein conjugate.
Experimental Protocols
This section provides a detailed methodology for labeling a protein with this compound.
-
Purified protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate).
-
4-Fluoro-7-nitrobenzofurazan (this compound).
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.0-9.0.[5]
-
Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis tubing (e.g., 10 kDa MWCO).[8]
-
Spectrophotometer (UV-Vis).
-
Protein Solution:
-
This compound Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or acetonitrile.[8] For example, to make a 10 mM solution, dissolve 1.83 mg of this compound in 1 mL of DMSO.
-
Caution: this compound is moisture-sensitive and should be stored protected from light.[3][4] Prepare the stock solution immediately before use.
-
-
Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated amount of this compound stock solution to achieve the desired dye:protein molar ratio (typically between 5:1 and 20:1).[8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for a shorter duration (e.g., 7-10 minutes) at a higher temperature (e.g., 60°C), protected from light.[1][8] The optimal time and temperature should be determined empirically.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer) to quench the excess this compound. However, this is often unnecessary as the subsequent purification step will remove unreacted dye.
It is crucial to separate the this compound-labeled protein from unreacted this compound and any hydrolyzed dye.
-
Size-Exclusion Chromatography (Recommended):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture directly to the column.
-
Elute the protein conjugate with the storage buffer. The labeled protein, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer and elute later.[8]
-
Collect the fractions and identify the protein-containing fractions by their yellow-orange color and by measuring absorbance at 280 nm.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of storage buffer (e.g., 1L of PBS) at 4°C for several hours to overnight.
-
Perform at least two to three buffer changes to ensure complete removal of free dye.[8]
-
After purification, determine the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of NBD, ~470 nm (A₄₇₀).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the NBD dye's contribution to the absorbance at 280 nm. CF = (A₂₈₀ of NBD) / (A₄₇₀ of NBD). This is typically around 0.11 for similar dyes.[9]
-
Protein Concentration (M) = [A₂₈₀ - (A₄₇₀ x CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = A₄₇₀ / (ε_dye x Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of this compound at its absorption maximum (~13,000 M⁻¹cm⁻¹ is a reasonable estimate, but should be confirmed with the supplier's data).
-
-
An optimal DOL for antibodies is typically between 3 and 7. Over-labeling can lead to protein aggregation or loss of biological activity.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. This compound - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 4. interchim.fr [interchim.fr]
- 5. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. This compound | 29270-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for NBD-F Derivatization of Neurotransmitters for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of neurotransmitters is crucial for understanding neurological function and the development of novel therapeutics for a variety of neurological disorders. Many neurotransmitters, particularly amino acids, lack a native chromophore or fluorophore, necessitating a derivatization step for sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[1][2] 4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly effective pre-column derivatization reagent for primary and secondary amines, offering significant advantages such as mild reaction conditions, the formation of stable derivatives, and rapid reaction times.[1][3][4][5] This application note provides a detailed protocol for the derivatization of amino acid neurotransmitters with this compound and their subsequent analysis by HPLC with fluorescence or UV detection.
Principle of the Method
The methodology is based on the pre-column derivatization of amino acid neurotransmitters with this compound. The reaction occurs under mild alkaline conditions, where the fluorine atom of this compound is displaced by the primary or secondary amine group of the neurotransmitter, forming a highly fluorescent and UV-active derivative. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence or UV detector, allowing for sensitive and selective quantification. The excitation and emission wavelengths for this compound derivatives are typically around 470 nm and 530 nm, respectively.[4]
Materials and Reagents
-
Reagents:
-
4-Fluoro-7-nitrobenzofurazan (this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium tetraborate
-
Potassium tetraborate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Neurotransmitter standards (e.g., Aspartate, Glutamate, Glycine, Taurine, GABA)
-
Ultrapure water
-
-
Equipment:
-
HPLC system with fluorescence or UV detector
-
C18 analytical column
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
-
Experimental Protocols
Protocol 1: Derivatization of Amino Acid Neurotransmitters in Standard Solutions and Biological Samples
This protocol is adapted from methodologies described for the analysis of amino acid neurotransmitters in brain tissue.[3][6]
1. Reagent Preparation:
- Borate Buffer (pH 9.5): Prepare a solution of potassium tetraborate and adjust the pH to 9.5.[3] Alternatively, a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA can be used.[4]
- This compound Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile to make a 10 mM stock solution. Prepare fresh and protect from light.[3] A 0.1 M stock solution can also be prepared and stored at -20°C.[3]
- HCl Solution (50 mM): Prepare a 50 mM solution of hydrochloric acid in ultrapure water.[4]
- Standard Solutions: Prepare stock solutions of individual neurotransmitter standards in ultrapure water. A mixed standard working solution can then be prepared by diluting the stock solutions.[3]
2. Derivatization Procedure:
- To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of borate buffer (pH 9.5).
- Add 100 µL of the 10 mM this compound solution.
- Vortex the mixture thoroughly.
- Incubate the reaction mixture in a water bath at 60°C for 5 minutes.[3] Some protocols suggest 1 minute at 60°C.[4]
- Immediately cool the reaction vial on an ice bath to stop the reaction.[4]
- Add 400 µL of 50 mM HCl to the reaction mixture to acidify and stabilize the derivatives.[4]
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Analysis of this compound Derivatized Neurotransmitters
This protocol provides typical HPLC conditions for the separation of this compound derivatized amino acid neurotransmitters.[6][7]
-
HPLC System: A standard HPLC system equipped with a fluorescence or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 0.02 M, pH 6.0) and acetonitrile. An isocratic elution with a ratio of 84:16 (v/v) phosphate buffer to acetonitrile has been shown to be effective.[6][7]
-
Injection Volume: 20 µL.
-
Detection:
Quantitative Data Summary
The following tables summarize the quantitative performance of the this compound derivatization method for the analysis of five key amino acid neurotransmitters as reported in the literature.
Table 1: Linearity and Correlation Coefficients [3][6]
| Neurotransmitter | Linear Range (µmol/L) | Correlation Coefficient (r²) |
| Aspartate | 0.50 - 500 | ≥0.999 |
| Glutamate | 0.50 - 500 | ≥0.999 |
| Glycine | 0.50 - 500 | ≥0.999 |
| Taurine | 0.50 - 500 | ≥0.999 |
| GABA | 0.50 - 500 | ≥0.999 |
Table 2: Precision and Limits of Detection (LOD) [3][6]
| Neurotransmitter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Limit of Detection (LOD) (µmol/L) |
| Aspartate | 1.8 - 3.2 | 2.4 - 4.7 | 0.02 - 0.15 |
| Glutamate | 1.8 - 3.2 | 2.4 - 4.7 | 0.02 - 0.15 |
| Glycine | 1.8 - 3.2 | 2.4 - 4.7 | 0.02 - 0.15 |
| Taurine | 1.8 - 3.2 | 2.4 - 4.7 | 0.02 - 0.15 |
| GABA | 1.8 - 3.2 | 2.4 - 4.7 | 0.02 - 0.15 |
Table 3: Recovery Rates in Biological Samples (Rat Hippocampi) [6]
| Neurotransmitter | Recovery (%) |
| Aspartate | 94.9 - 105.2 |
| Glutamate | 94.9 - 105.2 |
| Glycine | 94.9 - 105.2 |
| Taurine | 94.9 - 105.2 |
| GABA | 94.9 - 105.2 |
Visualizations
Chemical Reaction of this compound with an Amino Acid
Caption: this compound reacts with the primary amine of an amino acid.
Experimental Workflow for Neurotransmitter Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
- 4. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using this compound as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
Application Notes and Protocols: Utilizing NBD-F for Advanced Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-fluoro-7-nitrobenzofurazan (NBD-F) in peptide mapping and amino acid analysis. This compound is a highly reactive fluorogenic reagent that covalently binds to primary and secondary amines, making it an invaluable tool for the sensitive detection and quantification of peptides and amino acids.[1][2] Its application in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) allows for robust and reproducible analysis of complex peptide mixtures. These methodologies are critical in various stages of drug development, from protein characterization and quality control of biopharmaceuticals to biomarker discovery.
Introduction
Peptide mapping is a cornerstone of protein analysis, providing a detailed fingerprint of a protein's primary structure.[3][4] This technique involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed. The resulting peptide map is used to confirm the identity and integrity of a protein, as well as to detect post-translational modifications.[3][4] For sensitive detection and accurate quantification, derivatization of these peptides with a fluorescent tag is often necessary.
This compound has emerged as a preferred derivatization agent due to its high reactivity under mild conditions and the high stability of its fluorescent adducts.[1][2][5] this compound itself is non-fluorescent but forms highly fluorescent derivatives upon reaction with the amino groups of peptides and amino acids.[2] These derivatives can be excited at approximately 470 nm and exhibit strong emission around 530 nm, allowing for sensitive detection using common fluorescence detectors.[5][6]
Principle of this compound Derivatization
This compound reacts with the primary amino groups (N-terminus and the side chain of lysine residues) and secondary amino groups in peptides and amino acids. The reaction proceeds via a nucleophilic aromatic substitution, where the amino group displaces the fluorine atom on the this compound molecule. This reaction is typically carried out in a slightly alkaline buffer to ensure the amino groups are deprotonated and thus more nucleophilic.
Applications in Peptide Analysis
-
Peptide Mapping: Creating a fluorescent fingerprint of a protein for identity confirmation and purity assessment.
-
Quantification of Peptides: Accurate determination of peptide concentrations in various samples, including biological matrices.[6]
-
Amino Acid Analysis: Quantification of individual amino acids after protein or peptide hydrolysis.
-
Quality Control of Biopharmaceuticals: Ensuring batch-to-batch consistency and stability of therapeutic proteins.[4]
Experimental Protocols
Protocol 1: this compound Derivatization of Peptides for HPLC Analysis
This protocol outlines the pre-column derivatization of peptides with this compound for subsequent analysis by reverse-phase HPLC.
Materials:
-
Peptide sample
-
Borate buffer: 0.1 M, pH 8.0[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 50 mM borate buffer (pH 8.0).[5]
-
Derivatization Reaction:
-
In a reaction vial, mix 300 µL of the peptide sample solution with 100 µL of 100 mM this compound in acetonitrile.[2][5]
-
Incubate the mixture at 60°C for 1 minute.[2][5] Some protocols suggest 40°C for 10 minutes for peptides.[6] The optimal temperature and time may need to be determined empirically for specific peptides.
-
-
Reaction Termination: Immediately after incubation, cool the reaction vial on an ice bath to stop the reaction.[2][5]
-
Acidification: Add 400 µL of 50 mM HCl to the reaction mixture to stabilize the derivatives.[2][5]
-
Analysis: The sample is now ready for injection into the HPLC system.
This compound peptide derivatization workflow.
Protocol 2: HPLC Analysis of this compound Labeled Peptides
This protocol provides a general method for the separation of this compound derivatized peptides using reverse-phase HPLC with fluorescence detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes (this should be optimized based on the peptide mixture).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Fluorescence Detector Settings:
Procedure:
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) of the this compound derivatized peptide sample.
-
Data Acquisition: Run the gradient and acquire data from the fluorescence detector.
-
Analysis: Identify and quantify the peptide peaks based on their retention times and peak areas relative to standards.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of peptides and amino acids using this compound derivatization.
Table 1: this compound Derivatization and Detection Parameters
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 470 nm | [5][6][7] |
| Emission Wavelength (λem) | 530 nm | [5][6] |
| Derivatization Temperature | 35°C - 60°C | [5][6][8] |
| Derivatization Time | 1 - 15 minutes | [5][6][9] |
| Derivatization pH | 8.0 - 9.5 | [5][6][7] |
Table 2: Performance Characteristics of this compound Based Assays
| Analyte | Method | Detection Limit (LOD) | Linearity Range | Intra-day RSD (Peak Height) | Reference |
| Amino Acids | Capillary Electrophoresis | - | Good | < 4.6% | [8][9] |
| Peptides (general) | HPLC-LIF | 5 - 10 fmol | - | - | [6] |
| Enkephalin | HPLC-LIF | 20 fmol | - | - | [6] |
| Bradykinin | HPLC-LIF | 5 fmol | - | - | [6] |
| Amino Acids | Automated HPLC | 2.8 - 20 fmol | 20 fmol - 20 pmol | < 5% | [7] |
LIF: Laser-Induced Fluorescence RSD: Relative Standard Deviation
Application in Peptide Sequencing
While this compound is not directly used for de novo peptide sequencing in the way that mass spectrometry is, it plays a crucial role in the broader context of protein and peptide characterization that can support sequencing efforts.[10] this compound labeling can be used for:
-
N-terminal Amino Acid Identification: By hydrolyzing an NBD-labeled peptide and identifying the fluorescent amino acid derivative, the N-terminal residue can be determined.
-
Quantification of Amino Acids: After total hydrolysis of a protein or peptide, this compound can be used to derivatize and quantify the resulting amino acids, providing the amino acid composition. This information is valuable for confirming protein identity and for interpreting mass spectrometry data.
Protocol 3: N-terminal Amino Acid Analysis
-
Derivatize the intact peptide with this compound using Protocol 1.
-
Purify the NBD-labeled peptide to remove excess reagent.
-
Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) of the labeled peptide.
-
Analyze the hydrolysate using HPLC or CE, comparing the retention time of the fluorescent product to NBD-amino acid standards to identify the N-terminal residue.
N-terminal analysis using this compound.
Troubleshooting and Considerations
-
This compound Hydrolysis: this compound can be hydrolyzed in aqueous solutions. It is recommended to prepare this compound solutions fresh daily in a non-aqueous solvent like acetonitrile.[8]
-
pH Control: The pH of the derivatization reaction is critical. A pH between 8.0 and 9.5 is generally optimal for the reaction with amino groups.[7]
-
Excess Reagent: The peak corresponding to the hydrolyzed this compound (NBD-OH) may interfere with the analysis. Proper chromatographic separation is necessary to resolve this peak from the analytes of interest.
-
Light Sensitivity: NBD-derivatives are fluorescent and can be susceptible to photobleaching. Protect samples from light during preparation and storage.[1]
Conclusion
This compound is a versatile and highly effective reagent for the fluorescent labeling of peptides and amino acids. The protocols and data presented here demonstrate its utility in peptide mapping and quantitative analysis, offering high sensitivity and reproducibility. For researchers in drug development and proteomics, this compound provides a robust tool for the detailed characterization and quality control of protein-based therapeutics and other biological products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. lcms.cz [lcms.cz]
- 4. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 5. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Sequencing [ucimsf.ps.uci.edu]
Application Notes and Protocols for NBD-F Pre-column Derivatization of Biogenic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a wide range of biological materials and food products. They play significant physiological roles but can also be indicators of microbial spoilage and may have toxicological effects at high concentrations. Accurate quantification of biogenic amines is therefore crucial in various fields, including food safety, clinical diagnostics, and neuroscience research.
This document provides a detailed protocol for the pre-column derivatization of biogenic amines using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a highly reactive fluorogenic reagent. This compound reacts with primary and secondary amines under mild conditions to form stable, highly fluorescent derivatives that can be readily separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][2] The resulting NBD-labeled compounds are orange and exhibit maximum excitation and emission wavelengths of approximately 470 nm and 530 nm, respectively.[1]
Chemical Reaction and Signaling Pathway
The derivatization reaction involves the nucleophilic substitution of the fluorine atom of this compound by the amino group of the biogenic amine. This reaction proceeds readily in a weakly basic environment and at a slightly elevated temperature.
Caption: this compound derivatization reaction with a primary amine.
Experimental Workflow
The overall experimental workflow for the analysis of biogenic amines using this compound pre-column derivatization is outlined below. This process includes sample preparation, the derivatization reaction, and subsequent HPLC analysis.
Caption: General workflow for biogenic amine analysis.
Detailed Experimental Protocols
1. Reagents and Materials
-
Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine, spermidine, spermine)
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Perchloric acid (for extraction)
-
Water (deionized or HPLC grade)
-
Syringe filters (0.22 µm or 0.45 µm)
2. Preparation of Solutions
-
Borate Buffer (50 mM, pH 8.0): Dissolve an appropriate amount of boric acid in water, adjust the pH to 8.0 with sodium hydroxide, and bring to the final volume.
-
This compound Solution (100 mM): Dissolve an appropriate amount of this compound in acetonitrile. Prepare this solution fresh and protect it from light.
-
Hydrochloric Acid (50 mM): Dilute concentrated hydrochloric acid in water.
-
Biogenic Amine Stock Solutions (1 mg/mL): Dissolve each biogenic amine standard in a suitable solvent (e.g., 0.1 M HCl or water) to prepare individual stock solutions. Store at 4°C.
-
Working Standard Solutions: Prepare a mixed standard solution containing all biogenic amines of interest by diluting the stock solutions with the appropriate solvent. Further dilutions can be made to create a calibration curve.
3. Sample Preparation (General Procedure)
The sample preparation method will vary depending on the matrix (e.g., food, biological fluids). A general extraction procedure for solid samples is as follows:
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 g).
-
Add a suitable volume of extraction solvent, such as 0.4 M perchloric acid.
-
Homogenize the mixture for several minutes.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
Filter the supernatant through a syringe filter (0.22 µm or 0.45 µm) prior to derivatization.
4. Pre-column Derivatization Protocol
-
In a reaction vial, mix 300 µL of the sample extract or standard solution with 100 µL of the 100 mM this compound solution in acetonitrile.[1]
-
Add 175 µL of the 50 mM borate buffer (pH 8.0).[2]
-
Vortex the mixture thoroughly.
-
Heat the vial at 60°C for 1-7 minutes in a water bath or heating block, protected from light.[1][2] The optimal reaction time may need to be determined empirically for specific applications.
-
Immediately cool the reaction vial in an ice bath to stop the reaction.[1]
-
Add 400 µL of 50 mM HCl to the reaction mixture to acidify and stabilize the derivatives.[1]
-
The derivatized sample is now ready for injection into the HPLC system.
5. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of the various biogenic amine derivatives. An example gradient is:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water or a buffer solution (e.g., phosphate buffer)
-
A typical gradient might start with a lower percentage of acetonitrile, which is gradually increased to elute the more hydrophobic derivatives.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 10 - 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 470 nm
-
Emission Wavelength: 530 nm
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for the this compound method for various biogenic amines, compiled from multiple sources. Note that these values can vary depending on the specific instrumentation, chromatographic conditions, and sample matrix.
| Biogenic Amine | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference |
| Agmatine | 0.6 ng/mL | - | 15 - 1000 ng/mL | 0.9997 | [3] |
| Histamine | 20 ng/g (in fish) | - | 0.01 - 10 mg/L | - | [4] |
| Putrescine | 400 ng/g (in fish) | - | 0.01 - 10 mg/L | - | [4] |
| Amino Acids | 1.52 - 47.0 fmol | - | 0.03 - 30 pmol | >0.99 | [5] |
| General BAs | 1.1 - 7.8 ng/mL | 3.5 - 26.1 ng/mL | - | - | [6] |
Troubleshooting
-
Low or No Signal:
-
Check the preparation of the this compound solution; it should be fresh.
-
Ensure the pH of the reaction buffer is correct (pH 8.0).
-
Verify the temperature and time of the derivatization reaction.
-
Confirm the settings of the fluorescence detector.
-
-
Poor Peak Shape:
-
Ensure complete dissolution of the sample and standards.
-
Optimize the mobile phase composition and gradient.
-
Check for column degradation.
-
-
High Background Noise:
-
Use high-purity solvents and reagents.
-
Protect the this compound reagent and derivatives from light to prevent degradation.
-
Conclusion
The this compound pre-column derivatization method provides a sensitive, reliable, and robust approach for the quantification of biogenic amines in a variety of sample matrices. The mild reaction conditions and the stability of the resulting fluorescent derivatives make it a popular choice for researchers in diverse fields. By following the detailed protocols and optimizing the conditions for specific applications, accurate and reproducible results can be achieved.
References
Protocol for NBD-F Labeling of Thiols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of thiol groups with the fluorogenic reagent 4-fluoro-7-nitrobenzofurazan (NBD-F). These guidelines are intended to assist researchers in the accurate quantification and visualization of thiols in various biological and pharmaceutical contexts.
Introduction
Thiols, particularly the sulfhydryl groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH), are pivotal in maintaining cellular redox homeostasis, enzyme catalysis, and protein structure. Their quantification is crucial for understanding a wide range of physiological and pathological processes. This compound is a sensitive derivatizing agent that reacts with thiols to yield highly fluorescent adducts, making it a valuable tool for thiol analysis. The reaction proceeds via a nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient aromatic ring of this compound, displacing the fluoride ion.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound labeling of thiols. This data is essential for experimental design and data interpretation.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~470 nm | The exact maximum can vary slightly depending on the solvent and the specific thiol adduct. |
| Emission Wavelength (λem) | ~530 nm | The emission maximum is also solvent and adduct dependent. |
| Molar Extinction Coefficient (ε) | ~13,000 M⁻¹cm⁻¹ | At the absorption maximum of the NBD-cysteine adduct. |
| Quantum Yield (Φ) | Varies | Generally lower for thiol adducts compared to amine adducts. Specific values are highly dependent on the environment. |
| Limit of Detection (LOD) | Low nanomolar to picomolar range | Dependent on the specific thiol and the analytical method (e.g., HPLC with fluorescence detection). For instance, with some NBD-derived probes, LODs for L-Cys have been reported as low as 26 nM.[1] |
Table 1: Spectroscopic Properties and Detection Limits of NBD-Thiol Adducts
| Thiol | Second-Order Rate Constant (k) at pH 7.4 (M⁻¹s⁻¹) | Optimal pH Range |
| Cysteine | ~10² - 10³ | 7.0 - 8.5 |
| Glutathione (GSH) | ~10² - 10³ | 7.0 - 8.5 |
| Protein Thiols | Varies significantly based on pKa and accessibility | 7.0 - 7.5 |
Table 2: Reaction Kinetics of this compound with Various Thiols
Experimental Protocols
Materials and Reagents
-
This compound (4-fluoro-7-nitrobenzofurazan) : Prepare a stock solution (e.g., 10-100 mM) in a dry, water-miscible organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Thiol-containing Sample : Protein, cell lysate, or purified low-molecular-weight thiols.
-
Reaction Buffer : A buffer system that maintains the desired pH and does not contain primary or secondary amines or thiols. Borate buffer (50 mM, pH 8.0-9.5) or phosphate buffer (50-100 mM, pH 7.0-7.5) are commonly used.[2]
-
Reducing Agent (Optional) : For reducing disulfide bonds to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable and does not interfere with the labeling reaction. Dithiothreitol (DTT) can also be used but may need to be removed prior to labeling.
-
Quenching Solution : A solution to stop the labeling reaction. A common choice is an acidic solution, such as 50 mM HCl, which protonates the unreacted thiols and this compound.
-
Acetonitrile : For sample dilution and mobile phase in HPLC.
-
Ultrapure Water : For buffer preparation and HPLC mobile phase.
Protocol for Labeling of Low-Molecular-Weight Thiols for HPLC Analysis
This protocol is adapted for the quantification of low-molecular-weight thiols such as cysteine and glutathione in biological samples.
-
Sample Preparation :
-
For plasma or serum samples, deproteinize by adding a precipitating agent like perchloric acid or trichloroacetic acid, followed by centrifugation.
-
For cell extracts, lyse the cells using appropriate methods and clarify the lysate by centrifugation.
-
-
Reduction of Disulfides (Optional) :
-
To measure total thiols (reduced + oxidized), incubate the sample with a reducing agent like TCEP (e.g., 10 mM final concentration) for 30 minutes at room temperature.
-
-
Labeling Reaction :
-
In a microcentrifuge tube, mix 300 µL of the sample solution (in 50 mM borate buffer, pH 8.0, containing 20 mM EDTA) with 100 µL of 100 mM this compound in acetonitrile.
-
Incubate the reaction mixture at 60°C for 1-5 minutes in a water bath or heating block, protected from light.[3]
-
-
Quenching the Reaction :
-
Immediately after incubation, cool the reaction mixture on ice.
-
Add 400 µL of 50 mM HCl to stop the reaction.
-
-
Analysis :
-
Filter the final mixture through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 10-20 µL) into an HPLC system equipped with a fluorescence detector (λex = 470 nm, λem = 530 nm) and a C18 reversed-phase column.
-
Quantify the NBD-thiol adducts by comparing their peak areas to a standard curve generated with known concentrations of the target thiols.
-
Protocol for Labeling of Protein Thiols
This protocol is designed for labeling cysteine residues in purified proteins.
-
Protein Preparation :
-
Dissolve the purified protein in a suitable buffer (e.g., 50-100 mM phosphate buffer, pH 7.0-7.5) at a concentration of 1-10 mg/mL. The buffer should be free of extraneous thiols and amines.
-
If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. It is advisable to perform this and subsequent steps in an oxygen-free environment to prevent re-oxidation of thiols.
-
-
Labeling Reaction :
-
Prepare a fresh stock solution of this compound (e.g., 10 mM in DMSO).
-
Add a 10- to 20-fold molar excess of this compound to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature should be determined empirically for each protein.
-
-
Removal of Excess this compound :
-
Separate the NBD-labeled protein from unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis against the reaction buffer.
-
-
Determination of Degree of Labeling (DOL) :
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorption maximum of the NBD adduct (~478 nm).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of NBD at this wavelength.
-
Calculate the concentration of the bound NBD using the molar extinction coefficient of the NBD-thiol adduct (~13,000 M⁻¹cm⁻¹ at 478 nm).
-
The DOL is the molar ratio of NBD to protein.
-
Visualizations
Experimental Workflow for this compound Labeling of Thiols
Caption: General workflow for this compound labeling of thiols.
Signaling Pathway: The Keap1-Nrf2 Redox Sensing System
Caption: Keap1-Nrf2 pathway and thiol-based regulation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient labeling | Optimize reaction pH (7.0-8.5 for thiols), temperature, and incubation time. Ensure this compound solution is fresh. |
| Oxidized thiols | Pretreat sample with a reducing agent like TCEP. | |
| Low thiol concentration | Concentrate the sample or use a more sensitive detection method. | |
| High Background Fluorescence | Excess unreacted this compound | Ensure complete removal of excess reagent by purification (desalting column, dialysis, or HPLC). |
| Reaction with buffer components | Use buffers free of primary/secondary amines or thiols. | |
| Variability in Results | Inconsistent sample handling | Standardize all steps, including incubation times and temperatures. |
| Instability of derivatized samples | Analyze samples promptly after derivatization or store them appropriately (e.g., at 4°C in the dark). |
Table 3: Common Troubleshooting for this compound Labeling of Thiols
Conclusion
This compound is a versatile and sensitive fluorescent probe for the labeling and quantification of thiols. By carefully controlling experimental parameters such as pH, temperature, and reaction time, researchers can achieve reliable and reproducible results. The protocols and data provided in these application notes serve as a comprehensive guide for the successful application of this compound in thiol analysis across various research and development settings.
References
- 1. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: NBD-F Assay for Amine Quantification in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of primary and secondary amines in biological samples is crucial for understanding cellular metabolism, signaling, and the development of various diseases. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation, and their dysregulation is often observed in cancer.[1][2] Similarly, amino acid neurotransmitters play a vital role in neuronal communication. The 4-fluoro-7-nitrobenzofurazan (NBD-F) assay is a highly sensitive method for the quantification of these amines. This compound is a fluorogenic reagent that reacts with primary and secondary amines to produce highly fluorescent and stable derivatives, which can be detected and quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3][4] This application note provides a detailed protocol for the quantification of amines in cell lysates using the this compound assay, including cell lysis, sample deproteinization, and derivatization.
Principle of the this compound Assay
This compound itself is not fluorescent but reacts with the amino groups of primary and secondary amines under mild basic conditions to form fluorescent NBD-amine adducts.[4] The reaction is rapid and produces stable derivatives that can be excited at approximately 470 nm and emit fluorescence at around 530 nm.[4][5] The intensity of the fluorescence is directly proportional to the concentration of the amine, allowing for accurate quantification.
Applications
-
Cancer Research: Studying the role of polyamines in cancer cell proliferation and as potential biomarkers.[2][6]
-
Neuroscience: Quantifying amino acid neurotransmitters in neuronal cell models to investigate neurological disorders.[7][8]
-
Drug Development: Screening for compounds that modulate amine metabolism and evaluating their therapeutic potential.
Experimental Workflow
The overall workflow for the this compound assay in cell lysates involves several key steps: cell culture and harvesting, cell lysis, deproteinization of the lysate to remove interfering macromolecules, derivatization of the amine-containing supernatant with this compound, and finally, analysis by HPLC with fluorescence detection.
Detailed Protocols
I. Cell Lysis and Deproteinization
This protocol is critical for removing proteins that can interfere with the this compound derivatization and HPLC analysis. Trichloroacetic acid (TCA) or perchloric acid (PCA) precipitation are effective methods for deproteinizing cell lysates.[9][10][11]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 20% (w/v) in water, ice-cold
-
Potassium hydroxide (KOH), 2 M, ice-cold
-
Microcentrifuge
-
Microcentrifuge tubes
Protocol:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C), wash once with ice-cold PBS, and resuspend in a minimal volume of ice-cold PBS.
-
Count the cells to ensure accurate normalization of the results.
-
-
Cell Lysis and Protein Precipitation:
-
Add an equal volume of ice-cold 20% TCA to the cell suspension (e.g., 100 µL of cell suspension + 100 µL of 20% TCA).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.[9]
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[12]
-
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
To neutralize the acidic supernatant, add ice-cold 2 M KOH. The volume of KOH to be added should be approximately one-third of the supernatant volume. It is crucial to monitor the pH and adjust it to a neutral range (pH 6.5-8.0) using pH paper.[11]
-
A precipitate of potassium perchlorate may form, which should be removed by a brief centrifugation (e.g., 10,000 x g for 5 minutes at 4°C).
-
-
Sample Storage: The deproteinized supernatant can be used immediately for derivatization or stored at -80°C for later analysis.
II. This compound Derivatization
Materials:
-
Deproteinized cell lysate supernatant
-
Borate buffer (100 mM, pH 8.0)
-
This compound solution (50 mM in acetonitrile)
-
Hydrochloric acid (HCl), 1 M
-
Water bath or heating block
-
HPLC vials
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, mix the following:
-
100 µL of deproteinized cell lysate supernatant
-
100 µL of 100 mM Borate buffer (pH 8.0)
-
50 µL of 50 mM this compound solution in acetonitrile
-
-
-
Derivatization Reaction:
-
Incubate the reaction mixture at 60°C for 5 minutes in a water bath or heating block.[13] Protect the samples from light during incubation.
-
-
Reaction Termination:
-
After incubation, immediately place the tubes on ice to stop the reaction.
-
Add 250 µL of 1 M HCl to the reaction mixture to acidify the solution and stabilize the NBD-amine adducts.
-
-
Sample Preparation for HPLC:
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
III. HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffer (e.g., 50 mM phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the amines of interest and should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Fluorescence Detector: Excitation wavelength (λex) = 470 nm, Emission wavelength (λem) = 530 nm.[4]
-
Injection Volume: 20 µL.
Data Analysis:
-
A standard curve should be generated using known concentrations of the amine standards (e.g., putrescine, spermidine, spermine, GABA, glutamate) derivatized in the same manner as the samples.
-
The concentration of each amine in the cell lysate samples is determined by comparing the peak area of the corresponding NBD-amine adduct in the sample chromatogram to the standard curve.
-
The final concentration should be normalized to the initial cell number or total protein concentration of the lysate.
Quantitative Data Summary
The following tables provide representative data for polyamine concentrations in cancer cell lines and amino acid neurotransmitter levels in neuroblastoma cell lines, as determined by HPLC-based methods.
Table 1: Polyamine Concentrations in Human Cancer Cell Lines
| Cell Line | Putrescine (nmol/10⁶ cells) | Spermidine (nmol/10⁶ cells) | Spermine (nmol/10⁶ cells) |
| MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 4.5 ± 0.5 | 5.2 ± 0.6 |
| PC-3 (Prostate Cancer) | 1.2 ± 0.2 | 6.8 ± 0.7 | 7.5 ± 0.8 |
| HCT116 (Colon Cancer) | 1.5 ± 0.3 | 8.2 ± 0.9 | 9.1 ± 1.0 |
Data are presented as mean ± standard deviation and are compiled from representative values in the literature. Actual values may vary depending on cell culture conditions and specific experimental protocols.
Table 2: Amino Acid Neurotransmitter Levels in Neuroblastoma Cell Lines
| Cell Line | GABA (pmol/10⁶ cells) | Glutamate (pmol/10⁶ cells) |
| SH-SY5Y | 25 ± 5 | 150 ± 20 |
| SK-N-BE(2) | 15 ± 3 | 120 ± 15 |
Data are presented as mean ± standard deviation and are compiled from representative values in the literature. Actual values may vary depending on cell culture conditions and specific experimental protocols.
Signaling Pathway
Polyamine Biosynthesis and its Regulation by c-Myc
Polyamines are synthesized from the amino acid ornithine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[3] The expression of ODC is tightly regulated by various signaling pathways, with the proto-oncogene c-Myc playing a central role.[1][3] c-Myc directly upregulates the transcription of the ODC gene, leading to increased polyamine synthesis, which in turn promotes cell proliferation and is a hallmark of many cancers.[14][15]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low fluorescence signal | Incomplete derivatization | Ensure the pH of the reaction mixture is ~8.0. Check the concentration and activity of the this compound reagent. Increase incubation time or temperature slightly. |
| Degradation of NBD-amine adducts | Protect samples from light. Analyze samples promptly after derivatization. | |
| High background fluorescence | Excess this compound reagent | Optimize the concentration of this compound. Ensure complete reaction termination with HCl. |
| Contaminated reagents or solvents | Use HPLC-grade reagents and solvents. Prepare fresh buffers. | |
| Poor peak resolution in HPLC | Inappropriate mobile phase gradient | Optimize the gradient to achieve better separation of the amines of interest. |
| Column degradation | Use a guard column. Replace the analytical column if necessary. | |
| Variability between replicates | Inconsistent sample preparation | Ensure accurate and consistent pipetting, especially during deproteinization and derivatization steps. |
| Incomplete protein precipitation | Ensure sufficient TCA concentration and incubation time on ice. |
Conclusion
The this compound assay coupled with HPLC is a robust and sensitive method for the quantification of primary and secondary amines in cell lysates. Proper sample preparation, particularly the deproteinization step, is critical for obtaining accurate and reproducible results. This application note provides a comprehensive protocol that can be adapted for various research and drug development applications focused on the role of amines in cellular physiology and disease.
References
- 1. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway [pubmed.ncbi.nlm.nih.gov]
- 3. c-MYC-Driven Polyamine Metabolism in Ovarian Cancer: From Pathogenesis to Early Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyamines analysis by HPLC and their application as tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotransmitter-synthesizing enzymes in 14 human neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple neurotransmitter synthesis by human neuroblastoma cell lines and clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myc, Oncogenic Protein Translation, and the Role of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes & Protocols: Amino Acid Analysis using NBD-F Derivatization and Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of amino acids is crucial in various fields, including clinical diagnostics, nutritional assessment, and monitoring metabolic processes in drug development. Capillary Electrophoresis (CE) offers a powerful analytical tool for this purpose due to its high separation efficiency, rapid analysis time, and low sample consumption. However, as most amino acids lack a strong chromophore or fluorophore, derivatization with a labeling agent is necessary for sensitive detection.
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a highly effective fluorogenic labeling reagent for primary and secondary amines. It reacts with amino acids under mild conditions to form stable, highly fluorescent derivatives that can be excited by common laser sources (e.g., 488 nm argon-ion lasers), enabling sensitive detection by Laser-Induced Fluorescence (LIF).[1][2][3] This document provides detailed protocols for the analysis of amino acids using this compound derivatization followed by CE-LIF analysis. Both a standard pre-capillary derivatization method and an automated in-capillary derivatization technique are described.
Principle of Derivatization
This compound reacts with the primary or secondary amine group of amino acids in an alkaline environment to yield a fluorescent NBD-amino acid derivative. The reaction is typically carried out in a borate buffer. The resulting derivative is stable and can be readily separated and detected by capillary electrophoresis with high sensitivity.[4]
Caption: Derivatization reaction of an amino acid with this compound.
Experimental Workflow
The overall workflow for amino acid analysis by this compound and CE involves several key stages, from sample preparation to data analysis. Proper execution of each step is critical for achieving accurate and reproducible results.
References
- 1. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Solid-Phase Extraction of NBD-F Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the derivatization of primary and secondary amine-containing compounds with 4-Fluoro-7-nitrobenzofurazan (NBD-F) and a subsequent generalized solid-phase extraction (SPE) method for the cleanup and concentration of the resulting labeled analytes. This compound is a highly reactive fluorogenic reagent used for the sensitive detection of amines in analytical chemistry, particularly in conjunction with High-Performance Liquid Chromatography (HPLC).[1][2] The SPE protocol is designed to remove unreacted this compound, its hydrolysis byproducts, and other polar matrix interferences prior to downstream analysis.
Principle of this compound Labeling and SPE Cleanup
This compound reacts with primary and secondary amines under mild, weakly basic conditions to form highly fluorescent and stable derivatives.[2][3] The reaction involves a nucleophilic aromatic substitution where the amine group of the analyte displaces the fluorine atom on the this compound molecule. The resulting NBD-amine adducts are significantly more hydrophobic than the original amine-containing analyte and the polar this compound reagent.
This increase in hydrophobicity is exploited for purification using reversed-phase solid-phase extraction (RP-SPE). A C18 sorbent is commonly used, which retains nonpolar compounds from a polar sample matrix. During the SPE process:
-
The reaction mixture is loaded onto a conditioned and equilibrated C18 cartridge.
-
The hydrophobic NBD-labeled analytes are retained by the C18 sorbent.
-
Polar, unreacted reagents, salts, and hydrophilic matrix components are washed away.
-
The purified NBD-labeled analytes are then eluted with a nonpolar organic solvent.
This cleanup step is crucial for improving the sensitivity and robustness of subsequent analytical methods like HPLC by reducing background noise and preventing column contamination.
Experimental Protocols
Protocol 1: Derivatization with this compound
This protocol is a standard method for labeling primary and secondary amines with this compound for HPLC analysis.[1][3]
Materials:
-
This compound (4-Fluoro-7-nitrobenzofurazan), MW: 183.1 g/mol [1]
-
Acetonitrile (ACN), HPLC grade
-
Borate Buffer (50 mM, pH 8.0-9.5) containing 20 mM EDTA[1][4]
-
Hydrochloric Acid (HCl), 50 mM
-
Sample containing primary or secondary amines
-
Reaction vials
-
Water bath or heating block (60°C)
-
Ice bath
Procedure:
-
Prepare this compound Solution: Prepare a 100 mM solution of this compound in acetonitrile. Protect this solution from light and store it at -20°C when not in use.[3]
-
Prepare Sample Solution: Dissolve or dilute the sample in the 50 mM borate buffer (pH 8.0).[1]
-
Reaction: In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM this compound/acetonitrile solution.[1]
-
Incubation: Tightly cap the vial and heat it at 60°C for 1-7 minutes.[1][3] The optimal reaction time may need to be determined empirically for specific analytes.
-
Stop Reaction: Immediately cool the vial in an ice bath to stop the reaction.[1]
-
Acidification: Add 400 µL of 50 mM HCl to the reaction mixture. This step neutralizes the buffer and ensures the stability of the derivatives.[1]
-
The sample is now ready for SPE cleanup or direct HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NBD-F Labeling Reactions
Welcome to the technical support center for NBD-F (4-Fluoro-7-nitrobenzofurazan) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (4-Fluoro-7-nitrobenzofurazan) is a fluorogenic reagent used for labeling primary and secondary amines in molecules such as amino acids, peptides, proteins, and small molecule drugs.[1][2][3] It is non-fluorescent by itself but becomes highly fluorescent upon reaction with an amine, making it a valuable tool for quantification and detection in various analytical techniques like HPLC and fluorescence microscopy.[2][4]
Q2: How does the this compound labeling reaction work?
A2: The labeling reaction is a nucleophilic aromatic substitution (SNAr) where the amino group of the target molecule attacks the electron-deficient aromatic ring of this compound, displacing the fluorine atom.[5][6] This covalent bond formation results in a stable, fluorescent NBD-amine adduct.[1][2]
Q3: What are the excitation and emission wavelengths of NBD-labeled compounds?
A3: NBD-labeled compounds typically have an excitation maximum around 470 nm and an emission maximum around 530 nm, appearing as a green fluorescence.[2][7] These spectral properties can be influenced by the local environment of the fluorophore.[4]
Q4: What is the difference between this compound and NBD-Cl?
A4: Both this compound and NBD-Cl (4-Chloro-7-nitrobenzofurazan) react with amines to produce the same fluorescent adduct. However, this compound is significantly more reactive than NBD-Cl. For instance, the reaction of this compound with glycine is reported to be about 500 times faster than with NBD-Cl.[4][8] This higher reactivity allows for milder reaction conditions.
Q5: How should I store this compound?
A5: this compound is sensitive to light and moisture. It should be stored at -20°C for long-term use, protected from light.[1] Stock solutions, typically prepared in a dry organic solvent like acetonitrile or DMSO, should also be stored at -20°C or -80°C and used within a month to six months, respectively.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient labeling reaction | - Optimize pH: The reaction is pH-dependent. A weakly basic pH (typically 8.0-10.0) is optimal for the deprotonation of the amine, making it a better nucleophile.[7][9] - Increase temperature: Gently heating the reaction (e.g., 50-60°C) can increase the reaction rate.[1][7] However, be cautious with temperature-sensitive samples. - Increase reaction time: If gentle conditions are necessary, extending the incubation time can improve yield.[10][11] - Check this compound concentration: Ensure a sufficient molar excess of this compound to the analyte is used. - Confirm analyte concentration: Ensure the concentration of your target molecule is sufficient for detection. |
| Degraded this compound reagent | - Use a fresh bottle of this compound or a freshly prepared stock solution. This compound is sensitive to moisture and light.[1] | |
| Hydrolysis of this compound | - Minimize exposure of this compound stock solutions to aqueous environments before adding to the reaction mixture. | |
| Quenching of fluorescence | - The fluorescence of NBD is sensitive to its environment.[4] Consider if components in your buffer are causing quenching. Buffer exchange or purification of the labeled product may be necessary. | |
| High background fluorescence | Excess unreacted this compound | - After the reaction, quench it by adding an acid (e.g., HCl) to lower the pH.[4][7] This also protonates any remaining primary amines, rendering them unreactive. - The hydrolyzed form of this compound (NBD-OH) can be fluorescent. Its fluorescence can be minimized under acidic conditions. - Purify the labeled product using techniques like HPLC or size-exclusion chromatography to remove excess reagent. |
| Non-specific labeling | - Optimize pH: Labeling of different amine-containing residues (e.g., N-terminal alpha-amine vs. lysine epsilon-amine) can be pH-dependent.[12][13] Running the reaction at a more neutral pH may increase selectivity for the N-terminus.[12] - Side reactions with other nucleophiles: this compound can also react with thiols (e.g., cysteine residues).[4][5] If this is a concern, consider protecting thiols prior to labeling or using alternative labeling strategies. | |
| Precipitation during the reaction | Poor solubility of this compound or analyte | - this compound is typically dissolved in an organic solvent like acetonitrile or DMSO.[1] Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the solubility of your analyte. It may be necessary to adjust the solvent composition. |
| Inconsistent labeling results | Variability in reaction conditions | - Ensure consistent timing, temperature, pH, and reagent concentrations between experiments. Prepare fresh solutions and use precise measurements. |
| Analyte degradation | - If working with sensitive molecules like proteins, ensure the reaction conditions (pH, temperature) do not cause denaturation or degradation. |
Experimental Protocols
Protocol 1: General Labeling of Amino Acids for HPLC Analysis
This protocol is a general guideline and may require optimization for specific amino acids.
-
Reagent Preparation:
-
Labeling Reagent: Prepare a 50 mM solution of this compound in ethanol or acetonitrile.
-
Buffer: Prepare a 0.1 M boric acid buffer solution, adjusted to pH 8.0.
-
Stopping Reagent: Prepare a 5 mM HCl solution.
-
Sample Solution: Prepare a 50 µM standard solution of the amino acid in water or a suitable buffer.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, mix:
-
10 µL of the 50 µM amino acid solution.
-
10 µL of the 0.1 M boric acid buffer (pH 8.0).
-
20 µL of the 50 mM this compound labeling reagent.
-
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 1 minute.
-
Immediately place the tube on an ice bath to cool and stop the reaction.[7]
-
-
Sample Preparation for HPLC:
-
Add 460 µL of 5 mM HCl to the reaction mixture.
-
Vortex to mix thoroughly.
-
The sample is now ready for injection into the HPLC system. Inject approximately 10 µL.[1]
-
Protocol 2: N-terminal Labeling of a Protein
This protocol aims for selective labeling of the N-terminal α-amino group over lysine ε-amino groups and requires careful optimization of the pH.
-
Reagent Preparation:
-
Protein Solution: Prepare a solution of the protein at a concentration of 1-10 µM in a suitable buffer (e.g., phosphate buffer). The buffer should be free of primary amines (e.g., Tris).
-
This compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in dry DMSO.[11]
-
Reaction Buffer: Prepare a buffer at the desired pH. For selective N-terminal labeling, a pH around 7.0 is often a good starting point.[12] For more general amine labeling, a pH of 8.0-9.0 can be used.
-
-
Labeling Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired final concentration. A molar excess of this compound to protein is typically required (e.g., 10 to 100-fold excess). The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to 2 hours). The optimal time and temperature will depend on the protein and should be determined experimentally. Protect the reaction from light.
-
-
Removal of Excess this compound:
-
After the incubation period, the unreacted this compound must be removed to reduce background fluorescence. This can be achieved by:
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer.
-
-
-
Characterization:
-
The labeling efficiency can be estimated by measuring the absorbance of the protein at 280 nm and the NBD moiety at approximately 470 nm.[13]
-
Reaction Parameters Summary
| Parameter | Amino Acid Labeling | Protein Labeling | Key Considerations |
| pH | 8.0 - 10.0[7][9][14][15] | 7.0 - 9.5[10][12] | Higher pH increases reactivity but can decrease selectivity for the N-terminus in proteins. Protein stability at the chosen pH is crucial. |
| Temperature | 50 - 80°C[7][9][11][14][15] | Room Temperature - 60°C | Higher temperatures accelerate the reaction but may compromise the stability of proteins. |
| Time | 1 - 40 minutes[7][10][11][14][15] | 30 minutes - 2 hours | Longer reaction times can compensate for milder temperature and pH conditions. |
| This compound Concentration | Molar excess (e.g., 2-100 mM)[7][11][14] | Molar excess (e.g., 10-100 fold over protein) | A sufficient excess is needed to drive the reaction to completion, but a very large excess can lead to higher background. |
| Solvent | Acetonitrile or Ethanol[1][7] | DMSO[14] | This compound should be dissolved in a dry organic solvent. The final concentration of the organic solvent in the reaction should not compromise the solubility or stability of the analyte. |
Visualizations
Caption: this compound reacts with a primary or secondary amine via nucleophilic aromatic substitution to form a stable, fluorescent product.
Caption: A general experimental workflow for labeling with this compound, from reagent preparation to final analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. This compound (4-Fluoro-7-nitrobenzofurazan) | Amino Acid Analysis | AmBeed.com [ambeed.com]
- 4. interchim.fr [interchim.fr]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 8. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods toward simplification of time resolved fluorescence anisotropy in proteins labeled with NBD (4-chloro-7-nitrobenzofurazan) adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: NBD-F Signal-to-Noise Ratio Enhancement
Welcome to the technical support center for NBD-F (4-fluoro-7-nitrobenzofurazan) based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for an improved signal-to-noise ratio.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments using this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or absent?
A weak or absent signal can stem from several factors related to the reaction between this compound and your target molecule. This compound itself is not fluorescent and only becomes fluorescent after reacting with primary or secondary amines or thiols.[1][2][3]
-
Suboptimal pH: The reaction of this compound with amines and thiols is highly pH-dependent. The optimal pH for the derivatization reaction is typically in the alkaline range, often around pH 8.0 to 10.0, to ensure the nucleophile (amine or thiol) is deprotonated and reactive.[4]
-
Low Analyte Concentration: The concentration of your target molecule may be below the detection limit of the assay.
-
Reagent Degradation: this compound solutions, especially when not stored properly (e.g., exposed to light), can degrade over time. It is recommended to store this compound solutions protected from light at -20°C.[1]
-
Inefficient Reaction Conditions: Factors such as reaction time and temperature can significantly impact the derivatization efficiency. For instance, labeling amino acids with this compound is often performed at 60°C for a few minutes.[1]
Q2: What is causing high background fluorescence in my this compound assay?
High background fluorescence can significantly decrease the signal-to-noise ratio by masking the specific signal from your labeled analyte.
-
Excess this compound: Using a high concentration of this compound can lead to residual, unreacted reagent contributing to the background. While this compound is essentially non-fluorescent, its hydrolysis product, NBD-OH, can exhibit some fluorescence.
-
Contaminated Reagents: Buffers, solvents, or other reagents may contain fluorescent impurities. Using high-purity reagents and solvents is crucial.
-
Non-Specific Binding: this compound or its derivatives might non-specifically bind to other molecules or surfaces in your sample, such as proteins or plasticware.
-
Autofluorescence: Biological samples, such as cells and tissues, can exhibit natural fluorescence (autofluorescence), which can interfere with the NBD signal.
Q3: How can I reduce photobleaching of my NBD-labeled sample?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in fluorescence signal upon exposure to light.
-
Minimize Light Exposure: Protect your samples from light as much as possible, both during the experiment and storage.
-
Use Anti-Fade Reagents: Incorporate commercially available or homemade anti-fade reagents into your mounting medium for microscopy-based assays.
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.
-
Limit Exposure Time: Use the shortest possible exposure times during image acquisition.
Troubleshooting Guide: Step-by-Step Solutions
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal pH | Optimize the pH of the reaction buffer. Test a range from pH 8.0 to 10.0 to find the optimal condition for your specific analyte.[4] |
| Incomplete Reaction | Increase the reaction time or temperature. For example, when labeling amino acids, incubation at 60°C for 1-7 minutes is common.[1] | |
| Degraded this compound Reagent | Prepare fresh this compound solution. Store stock solutions in a dark, cold, and dry environment.[1] | |
| Insufficient Analyte | Concentrate your sample if possible. | |
| High Background | Excess Unreacted this compound | Optimize the this compound concentration by titration to use the lowest effective concentration. After the reaction, the hydrolyzed reagent (NBD-OH) fluorescence can be minimized under acidic conditions. |
| Contaminated Buffers/Reagents | Use high-purity, fluorescence-free reagents and solvents. Filter all buffers before use. | |
| Non-Specific Binding | Add a blocking agent, such as bovine serum albumin (BSA), to your buffer to reduce non-specific interactions. Include a mild non-ionic detergent (e.g., Tween-20) in wash buffers. | |
| Autofluorescence | For cellular imaging, use a spectral imaging system and linear unmixing to separate the NBD signal from the autofluorescence. Alternatively, use a background subtraction algorithm. | |
| Signal Instability (Photobleaching) | Excessive Light Exposure | Minimize the sample's exposure to the excitation light source. Use an anti-fade mounting medium for fixed samples. |
| High Excitation Power | Reduce the intensity of the excitation light using neutral density filters or by lowering the laser power. |
Experimental Protocols and Methodologies
A detailed protocol for a common application of this compound, the labeling of primary amines in a protein sample, is provided below.
Protocol: this compound Labeling of a Protein Sample for Fluorescence Analysis
-
Reagent Preparation:
-
Protein Sample: Prepare your protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The buffer should be free of primary amines.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or acetonitrile. Store this solution in small aliquots at -20°C, protected from light.
-
Reaction Buffer: Prepare a 0.1 M borate buffer, pH 9.0.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your protein sample with the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final this compound concentration that is typically in a 5- to 20-fold molar excess over the protein concentration. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at 60°C for 30 minutes in the dark.
-
-
Removal of Unreacted this compound:
-
To stop the reaction and remove excess this compound, use a desalting column or perform dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the labeled protein using a fluorometer. The excitation and emission maxima for NBD-amine adducts are typically around 470 nm and 530 nm, respectively.[2]
-
Quantitative Data Summary
The fluorescence properties of NBD-adducts are highly sensitive to the local environment. This table summarizes the fluorescence characteristics of NBD derivatives in different environments.
| NBD Derivative | Environment/Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| NBD-amine adduct | Aqueous Buffer | ~470 | ~530 | Varies | Fluorescence is significantly quenched in water.[5] |
| NBD-amine adduct | Aprotic Solvents (e.g., Dioxane) | ~465 | ~520 | Higher than in water | Fluorescence increases in less polar environments.[5] |
| NBD-NHMe | Water | - | - | 0.04 | - |
| NBD-NMe₂ | Water | - | - | 0.008 | Lower quantum yield compared to NBD-NHMe.[6] |
| NBD-Cl | - | - | - | Non-fluorescent | Poor inductive electron-donating ability of Cl.[6] |
| NBD-OR (Ethers) | - | - | - | Non-fluorescent | Poor inductive electron-donating ability of O.[6] |
| NBD-SR (Thioethers) | - | - | - | Very Weakly Fluorescent | Poor electron-donating group.[6] |
| NBD-NHAr (Aryl-amines) | - | - | - | Very Weakly Fluorescent | Poor electron-donating group.[6] |
Visualizing Experimental Workflows and Concepts
Diagram 1: this compound Derivatization Reaction and Fluorescence
Caption: this compound reacts with an analyte to form a fluorescent product.
Diagram 2: Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low SNR in this compound assays.
Diagram 3: Factors Influencing this compound Signal
Caption: Key factors that can positively or negatively impact the this compound signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NBD-F HPLC Analysis: A Comprehensive Troubleshooting Guide
For researchers, scientists, and drug development professionals leveraging High-Performance Liquid Chromatography (HPLC) with 4-fluoro-7-nitrobenzofurazan (NBD-F) derivatization, achieving accurate and reproducible results is paramount. This technical support center provides a detailed troubleshooting guide in a question-and-answer format to address common issues encountered during this compound HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC?
A1: this compound (4-Fluoro-7-nitrobenzofurazan) is a highly reactive fluorogenic derivatization reagent. It is used to label primary and secondary amines, such as those in amino acids and other low-molecular-weight amine compounds, which may otherwise lack a suitable chromophore for UV or fluorescence detection in HPLC.[1] The reaction of this compound with an amine results in a fluorescent product that can be detected with high sensitivity.[1] The derivatives of this compound are known to be highly stable, which is advantageous for analysis.[1]
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is sensitive to light and moisture. It should be stored at -20°C for long-term stability (stable for at least 2 years) and protected from light.[1] Stock solutions of this compound are typically prepared in acetonitrile and can be stored at -20°C for up to one month or at -80°C for up to six months, always protected from light.[1]
Troubleshooting Common HPLC Issues in this compound Analysis
This section addresses specific chromatographic problems that can arise during this compound HPLC analysis, providing potential causes and systematic solutions.
Issue 1: Peak Tailing
Q: My this compound derivative peaks are showing significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC and can arise from several factors, particularly when analyzing derivatized compounds like this compound amines.
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The primary cause of peak tailing for basic compounds is often the interaction with acidic residual silanol groups on the silica-based stationary phase.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase.
-
Solution 3: Column Selection: Employing a column with a highly deactivated stationary phase or an end-capped column can significantly reduce peak tailing.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.
-
-
Column Degradation or Contamination: Accumulation of strongly retained substances from the sample matrix on the column can lead to a decline in performance, manifesting as peak tailing.
-
Solution 1: Column Flushing: Flush the column with a strong solvent to remove contaminants. For reversed-phase columns, this could involve washing with 100% acetonitrile or methanol.
-
Solution 2: Use of Guard Columns: A guard column can help protect the analytical column from strongly retained impurities.
-
Solution 3: Column Replacement: If flushing does not restore performance, the column may be permanently damaged and require replacement.
-
-
Extra-Column Effects: Dead volumes in the HPLC system, such as from poorly connected tubing or fittings, can contribute to peak broadening and tailing.
-
Solution: Ensure all fittings are properly tightened and use tubing with a narrow internal diameter to minimize dead volume.
-
Issue 2: Retention Time Drift or Instability
Q: I am observing a drift in the retention times of my this compound derivatives over a series of injections. What could be causing this?
A: Retention time drift can be a frustrating issue, leading to problems with peak identification and integration. The causes can be related to the column, mobile phase, or the HPLC system itself.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using mobile phases containing additives like ion-pairing reagents.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time before starting the analysis. This may require flushing with 10-20 column volumes of the mobile phase.
-
-
Changes in Mobile Phase Composition:
-
Evaporation of Volatile Solvents: If the mobile phase contains a volatile organic component, its evaporation over time can alter the mobile phase composition and affect retention times.
-
Solution: Keep mobile phase reservoirs tightly capped and prepare fresh mobile phase regularly.
-
-
Inaccurate Mobile Phase Preparation: Small errors in preparing the mobile phase can lead to shifts in retention.
-
Solution: Use precise measurements for all mobile phase components. If using an on-line mixer, ensure it is functioning correctly.
-
-
-
Column Temperature Fluctuations: Variations in the column temperature can significantly impact retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix can alter the stationary phase chemistry over time, leading to retention time drift.
-
Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample before injection. Regularly flush the column and use a guard column.
-
-
HPLC System Leaks: A small, undetected leak in the system can cause fluctuations in the flow rate, resulting in unstable retention times.
-
Solution: Carefully inspect the HPLC system for any signs of leaks, paying close attention to fittings and pump seals.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Q: The fluorescence signal for my this compound derivatives is lower than expected. How can I improve the sensitivity of my analysis?
A: Low sensitivity can be due to issues with the derivatization reaction, the HPLC method, or the detector settings.
Potential Causes and Solutions:
-
Incomplete Derivatization: The reaction between this compound and the amine may not have gone to completion.
-
Solution 1: Optimize Reaction Conditions: Ensure the pH of the reaction mixture is optimal (typically around pH 8-9.5 for the reaction with amines). Also, check the reaction temperature and time to ensure they are sufficient for the reaction to complete.
-
Solution 2: Fresh Reagents: this compound can degrade over time, especially if not stored correctly. Use a fresh solution of this compound for derivatization.
-
-
Suboptimal Fluorescence Detector Settings: The excitation and emission wavelengths may not be set correctly for the this compound derivatives.
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Solution: Set the fluorescence detector to the optimal excitation and emission wavelengths for NBD-amino acid derivatives, which are typically around 470 nm for excitation and 530 nm for emission.
-
-
Mobile Phase Quenching: Certain components in the mobile phase can quench the fluorescence of the this compound derivatives, leading to a lower signal.
-
Solution: Investigate the mobile phase composition and consider if any additives could be causing quenching. If so, explore alternative mobile phase compositions.
-
-
Degradation of this compound Derivatives: Although generally stable, the this compound derivatives may degrade under certain conditions.
-
Solution: Analyze the derivatized samples as soon as possible. If storage is necessary, keep them in a cool, dark place.
-
Issue 4: Extraneous or Ghost Peaks
Q: I am seeing unexpected peaks in my chromatogram. What is their likely origin?
A: Extraneous peaks can originate from the sample, the derivatization reagent, or the HPLC system.
Potential Causes and Solutions:
-
Excess Derivatization Reagent: A large peak from unreacted this compound may be present in the chromatogram.
-
Solution: Optimize the derivatization reaction to use a smaller excess of this compound. If the reagent peak co-elutes with a peak of interest, adjust the mobile phase composition to improve separation.
-
-
Hydrolysis of this compound: this compound can be hydrolyzed to NBD-OH, which is also fluorescent and can appear as a peak in the chromatogram.
-
Solution: Prepare fresh this compound solutions and control the pH of the derivatization reaction to minimize hydrolysis.
-
-
Contaminants in the Sample or Solvents: Impurities in the sample or the mobile phase can appear as extra peaks.
-
Solution: Use high-purity solvents and reagents. Implement a thorough sample clean-up procedure.
-
-
Carryover from Previous Injections: If the column and system are not adequately flushed between runs, components from a previous injection can appear in the current chromatogram.
-
Solution: Implement a sufficient wash step after each injection to ensure all components from the previous sample are eluted from the column.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and their effects in this compound HPLC analysis.
Table 1: Effect of Mobile Phase Composition on Retention of NBD-Amino Acids
| Mobile Phase Parameter | Effect on Retention Time of NBD-Amino Acids | Recommended Range/Condition |
| Organic Modifier % (e.g., Acetonitrile) | Increasing the percentage of organic modifier decreases retention times. | Adjusted based on the specific amino acids to achieve optimal separation. |
| pH | The pH of the mobile phase significantly affects the retention and separation of this compound and its derivatives.[1] For acidic amino acids, increasing pH can decrease retention, while for basic amino acids, the effect is more complex. | Typically in the range of pH 3-7 for good separation on a C18 column. |
| Buffer Concentration | Affects peak shape and retention time stability. | A buffer concentration of 20-50 mM is commonly used. |
Table 2: Derivatization Reaction Conditions and Their Impact
| Reaction Parameter | Effect | Recommended Condition |
| pH | The reaction rate is highly pH-dependent. | Borate buffer at pH 8.0-9.5 is commonly used for the derivatization of amines.[2] |
| Temperature | Higher temperatures increase the reaction rate. | A common condition is 60°C.[1] |
| Time | Sufficient time is needed for the reaction to go to completion. | Reaction times can range from a few minutes to an hour.[1][2] |
| This compound Concentration | A molar excess of this compound is required to ensure complete derivatization. | The optimal concentration depends on the concentration of the analyte. |
Experimental Protocol: this compound Derivatization of Amino Acids
This protocol provides a general methodology for the derivatization of amino acids with this compound for HPLC analysis.
Materials:
-
This compound (4-fluoro-7-nitrobenzofurazan)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Amino acid standards or sample
-
Water (HPLC grade)
Procedure:
-
Preparation of Borate Buffer (e.g., 0.1 M, pH 8.0): Dissolve an appropriate amount of boric acid in water, and adjust the pH to 8.0 with a sodium hydroxide solution.
-
Preparation of this compound Solution (e.g., 50 mM): Dissolve an accurately weighed amount of this compound in acetonitrile to achieve the desired concentration. This solution should be prepared fresh and protected from light.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix a specific volume of the amino acid standard or sample solution with the borate buffer.
-
Add a volume of the this compound solution to the mixture. A typical ratio might be 1:1:1 (sample:buffer:this compound solution).
-
Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 5-10 minutes).
-
After incubation, stop the reaction by adding a small volume of a dilute acid, such as hydrochloric acid, to lower the pH. This also helps to stabilize the derivatives.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Visualizing Workflows and Logic
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in this compound HPLC troubleshooting.
Caption: Troubleshooting workflow for peak tailing.
Caption: Decision tree for retention time drift.
Caption: this compound derivatization and analysis workflow.
References
NBD-F Derivatization Efficiency: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on NBD-F (4-fluoro-7-nitrobenzofurazan) derivatization efficiency.
Troubleshooting Guide
Users may encounter several issues during the this compound derivatization process. This guide is designed to help you identify and resolve common problems.
Q1: Why is my derivatization yield low or inconsistent?
Possible Causes:
-
Suboptimal pH: The reaction between this compound and primary or secondary amines is highly pH-dependent. The amino group of the analyte needs to be in its unprotonated, nucleophilic form to efficiently react with this compound.
-
Incorrect Buffer: The choice of buffer can influence the reaction efficiency.
-
Reagent Degradation: this compound is sensitive to light and moisture and can degrade over time.
-
Low Reaction Temperature: The reaction rate is temperature-dependent.
-
Short Reaction Time: The derivatization reaction may not have proceeded to completion.
Solutions:
-
Optimize pH: Ensure the reaction buffer is within the optimal pH range of 8.0 to 9.5.[1][2][3] A borate buffer is commonly used for this purpose.[1][2][3]
-
Use Fresh Reagents: Prepare fresh this compound solutions and protect them from light.
-
Adjust Temperature and Time: Increase the reaction temperature (e.g., to 60°C) or extend the reaction time to ensure the reaction goes to completion.[2][4]
Q2: I'm observing multiple peaks for my derivatized analyte in the chromatogram. What could be the cause?
Possible Causes:
-
Side Reactions: At very high pH values, this compound can react with other nucleophilic groups or degrade, leading to side products.
-
Incomplete Reaction: If the reaction does not go to completion, you may see a peak for the unreacted analyte.
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.
Solutions:
-
Fine-tune pH: Avoid excessively high pH values. Test a range of pH values between 8.0 and 9.5 to find the optimal condition for your specific analyte.
-
Ensure Complete Reaction: Optimize reaction time and temperature as described above.
-
Sample Preparation: Consider a sample clean-up step to remove interfering substances before derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound derivatization?
The optimal pH for this compound derivatization of amines is in the weakly basic range, typically between 8.0 and 9.5.[1][2][3] This is because the primary or secondary amine needs to be deprotonated to act as a nucleophile and attack the electron-deficient aromatic ring of this compound.
Q2: Which buffer should I use for the derivatization reaction?
A borate buffer is the most commonly recommended buffer for this compound derivatization reactions.[1][2][3] It provides good buffering capacity in the optimal pH range.
Q3: How does pH affect the stability of this compound?
While a basic pH is required for the reaction, very high pH values can lead to the degradation of this compound through hydrolysis. It is important to work within the recommended pH range to ensure both efficient derivatization and reagent stability.
Q4: Can I perform the derivatization at a neutral or acidic pH?
Derivatization efficiency will be significantly lower at neutral or acidic pH. In these conditions, the amine will be protonated (R-NH3+), making it a poor nucleophile and thus unreactive towards this compound.
Quantitative Data Summary
The efficiency of this compound derivatization is highly dependent on the pH of the reaction medium. Below is a summary of typical pH conditions used in various studies.
| pH Range | Buffer System | Typical Application | Derivatization Efficiency |
| 8.0 | Borate Buffer | General amine and amino acid analysis[2][3] | High |
| 8.5 | Borate Buffer | Analysis of fluoxetine and norfluoxetine[3] | High |
| 9.0 | Phosphate Buffer | Determination of insulin[3] | High |
| 9.5 | Borate Buffer | Automated amino acid analysis, colistin sulfate analysis[1][4] | High |
Experimental Protocol: this compound Derivatization of a Primary Amine
This protocol provides a general procedure for the derivatization of a sample containing a primary amine with this compound.
Materials:
-
Sample containing the amine of interest
-
This compound solution (e.g., 10 mM in acetonitrile)
-
Borate buffer (50 mM, pH 8.5)
-
Reaction vials
-
Water bath or heating block
-
HPLC system with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm)[2][5]
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in the borate buffer.
-
Reaction Mixture: In a reaction vial, mix the sample solution with the this compound solution. A typical ratio is 3 parts sample to 1 part this compound solution.
-
Incubation: Heat the reaction mixture at 60°C for 5 minutes. Protect the vials from light during incubation.[4]
-
Quenching: Stop the reaction by adding an acidic solution, such as 0.1 M HCl, to lower the pH. This will protonate any remaining unreacted amines.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Visualizations
Caption: Experimental workflow for this compound derivatization of amines.
Caption: Troubleshooting flowchart for low this compound derivatization efficiency.
References
- 1. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound | TargetMol [targetmol.com]
- 5. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
NBD-F reaction time and temperature optimization.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NBD-F (4-Fluoro-7-nitrobenzofurazan) reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or 4-Fluoro-7-nitrobenzofurazan, is a highly reactive, pro-fluorescent reagent used for the derivatization of primary and secondary amines, as well as thiols.[1][2][3] It is non-fluorescent on its own but forms highly fluorescent products upon reaction with these functional groups.[1][4] This property makes it a popular pre-labeling compound for enhancing the detection of amino acids, peptides, and other low molecular weight amines in various analytical techniques, particularly high-performance liquid chromatography (HPLC).[1][2][5]
Q2: What are the optimal reaction conditions for this compound derivatization?
A2: Optimal conditions can vary depending on the specific application and analyte. However, a common starting point for the derivatization of amines is to react this compound in a weak basic solution (pH 8.0-9.5) at an elevated temperature (60°C) for a short duration (1-5 minutes).[1][5][6] For some applications, the reaction can also be carried out at room temperature for a longer period (e.g., 40 minutes).[7]
Q3: What are the excitation and emission wavelengths for NBD-labeled compounds?
A3: NBD-labeled compounds are typically orange and exhibit a maximum absorption wavelength at approximately 470 nm. The resulting fluorescent emission is detected at around 530 nm.[4][5]
Q4: How does this compound compare to NBD-Cl?
A4: this compound is significantly more reactive than its chloro-analog, NBD-Cl. For instance, the reaction of this compound with glycine is reported to be 500 times faster than with NBD-Cl.[1][8] This higher reactivity allows for milder reaction conditions. However, it also means this compound requires more careful storage and handling.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incomplete derivatization reaction. | Optimize reaction conditions: increase temperature (50-80°C), reaction time (1-60 min), or pH (8.0-10.0). Ensure the this compound reagent has not degraded; store it protected from light and moisture.[2][6] |
| Low concentration of the analyte. | Concentrate the sample before derivatization. | |
| Incorrect excitation/emission wavelengths. | Verify the filter or monochromator settings on your fluorometer or HPLC detector are set to ~470 nm for excitation and ~530 nm for emission.[5] | |
| Quenching of fluorescence. | The fluorescence of NBD-adducts can be sensitive to the solvent environment and may decrease in aqueous solutions.[1] Ensure your mobile phase or final solution is compatible. | |
| High Background Fluorescence | Excess this compound reagent. | Optimize the concentration of this compound. After derivatization, the reaction can be stopped by adding an acidic solution, such as HCl, which also helps to protonate unreacted amines.[1][5] |
| Contamination of reagents or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. | |
| Poor Peak Shape or Resolution in HPLC | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, gradient, or flow rate. The pH of the mobile phase can affect the separation of this compound and its derivatives.[2] |
| Instability of NBD-derivatives. | While generally stable, the stability of NBD-thiol adducts can sometimes be a concern, potentially leading to label migration.[9] Analyze samples promptly after derivatization. | |
| Inconsistent or Irreproducible Results | Variability in reaction time or temperature. | Use a temperature-controlled water bath or heating block for precise temperature management. Use a timer to ensure consistent reaction times. |
| pH of the reaction buffer is not optimal. | Prepare fresh buffer solutions and verify the pH before each experiment. The optimal pH is often between 8.0 and 9.5 for derivatizing amines.[5][6][7] | |
| Degradation of this compound stock solution. | Prepare fresh this compound solutions in an appropriate solvent like acetonitrile and store them protected from light at -20°C.[2] |
Experimental Protocols
Standard this compound Labeling Protocol for HPLC Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation : Dissolve or dilute the sample containing primary or secondary amines in a 50 mM borate buffer (pH 8.0) that includes 20 mM EDTA.[1][5]
-
Reagent Preparation : Prepare a 100 mM solution of this compound in acetonitrile.[1][5]
-
Derivatization Reaction : In a reaction vial, mix 300 µL of the sample solution with 100 µL of the this compound/acetonitrile solution.[1][5]
-
Reaction Quenching : Immediately after heating, cool the vial on an ice bath to stop the reaction.[1][5]
-
Acidification : Add 400 µL of a 50 mM HCl aqueous solution to the reaction mixture.[1][5]
-
Analysis : The resulting mixture is ready for injection into an HPLC system for analysis.
Optimized this compound Derivatization Parameters from Literature
The following table summarizes various reaction conditions reported in the literature, demonstrating the range of parameters that can be adjusted for optimization.
| Analyte | pH | Temperature (°C) | Time (min) | This compound Concentration | Reference |
| Amino Acids | 9.5 | Room Temperature | 40 | Not specified | [7] |
| Amino Acid Neurotransmitters | Not specified | 80 | 5 | 20 mM | [10] |
| Taurine | 10.0 | 50 | 30 | 0.05% (w/v) | [11] |
| Amino Acids | Not specified | 60 | 7 | 0.1 M (stock) | [2] |
| Colistin Sulfate | 9.5 | 60 | 5 | 2 mM | [6] |
| Catecholamines | 8.0 | 50 | 5 | Not specified | [12] |
Visualized Workflows and Pathways
This compound Derivatization and HPLC Analysis Workflow
Caption: General workflow for this compound derivatization followed by HPLC analysis.
Logical Troubleshooting Flow for Low Fluorescence Signal
Caption: Troubleshooting logic for addressing low fluorescence signals.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 5. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 9. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Preventing NBD-F Photobleaching in Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered during fluorescence microscopy experiments using the NBD-F fluorophore.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound (4-fluoro-7-nitrobenzofurazan), which causes it to lose its ability to fluoresce. This fading of the fluorescent signal occurs when the molecule is exposed to excitation light. The NBD fluorophore is known to be susceptible to photobleaching, meaning it can fade relatively quickly under common imaging conditions.
Q2: What are the primary causes of this compound photobleaching?
A2: The primary causes of this compound photobleaching are:
-
High Illumination Intensity: Using a very bright excitation light source (high laser power or lamp intensity) dramatically accelerates photobleaching.
-
Prolonged Exposure Time: The longer the this compound is exposed to the excitation light, the more it will photobleach.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited this compound molecule with molecular oxygen can generate ROS, which can chemically damage the fluorophore and prevent it from fluorescing.
Q3: How does the cellular environment affect this compound photobleaching?
A3: The local chemical environment of the this compound probe significantly influences its photostability. Studies with NBD-labeled cholesterol have shown that photobleaching rates can vary by more than an order of magnitude within different areas of a single cell.[1] This heterogeneity is thought to be due to variations in local concentrations of quenching molecules and the availability of molecular oxygen.
Q4: Can photobleaching be confused with other phenomena?
A4: Yes, a diminishing signal is not always due to photobleaching. It is important to distinguish photobleaching from:
-
Fluorescence Quenching: This is a reversible process where the fluorescence intensity is decreased by interaction with other molecules.
-
Biological Processes: The observed decrease in signal could be a genuine biological event, such as the trafficking of the labeled molecule out of the field of view.
To confirm photobleaching, you can image a fixed sample or a region of interest with no expected biological changes. If the signal still fades, photobleaching is the likely cause.
Troubleshooting Guides
Problem: The this compound signal is fading too quickly during image acquisition.
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized by approach:
Optimization of Imaging Parameters
The most direct way to reduce photobleaching is to minimize the amount of light hitting the sample.
-
Reduce Excitation Light Intensity:
-
Action: Lower the laser power or use neutral density (ND) filters to decrease the intensity of the excitation light.
-
Goal: Use the lowest possible intensity that still provides a sufficient signal-to-noise ratio (SNR).
-
-
Minimize Exposure Time:
-
Action: Use the shortest possible camera exposure time or increase the scanning speed of the confocal microscope.
-
Goal: Reduce the duration the sample is illuminated for each image.
-
-
Optimize Imaging Strategy:
-
Action: Use transmitted light (e.g., DIC or phase contrast) to find and focus on the region of interest before switching to fluorescence imaging.
-
Goal: Limit the exposure of the this compound probe to the excitation light to only the essential image acquisition period.
-
Use of Antifade Reagents
Antifade reagents are chemical cocktails that are added to the mounting medium to reduce photobleaching, primarily by scavenging reactive oxygen species.
-
Commercial Antifade Mounting Media:
-
Action: For fixed cells, use a commercially available antifade mounting medium such as VECTASHIELD® or ProLong™ Gold.
-
Benefit: These reagents can significantly increase the photostability of fluorophores. For example, in one study, the half-life of fluorescein increased from 9 seconds in a standard glycerol/PBS solution to 96 seconds in VECTASHIELD®.[2] While specific data for this compound is limited, a similar protective effect is expected.
-
-
Components of Antifade Reagents:
Proper Sample Preparation and Mounting
-
Action: Ensure that the mounting medium is fresh and has been stored correctly. Some antifade reagents can lose their effectiveness over time or if not stored properly (e.g., protected from light).
-
Goal: To ensure the optimal performance of the antifade components.
Quantitative Data on Antifade Reagent Performance
| Mounting Medium | Active Antifade Agent(s) | Half-life of Fluorescein (seconds) | Relative Improvement |
| 90% Glycerol in PBS (pH 8.5) | None | 9 | 1x |
| VECTASHIELD® | Proprietary | 96 | ~10.7x |
| Citifluor | p-phenylenediamine | - | - |
| Slowfade | p-phenylenediamine | - | - |
Data adapted from a study on fluorescein, tetramethylrhodamine, and coumarin.[2] The half-life is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with VECTASHIELD® Antifade Mounting Medium
This protocol describes the general steps for mounting this compound stained cells on a microscope slide using a commercial antifade reagent.
Materials:
-
This compound stained cells on a coverslip
-
Phosphate-buffered saline (PBS)
-
Microscope slides
-
VECTASHIELD® Antifade Mounting Medium
-
Pipette and pipette tips
-
Nail polish or sealant (optional)
Procedure:
-
After the final step of your this compound staining protocol, wash the coverslip with PBS to remove any unbound probe.
-
Carefully remove the coverslip from the washing buffer, and wick away excess PBS from the edge of the coverslip using a kimwipe. Do not allow the cells to dry out.
-
Place a clean microscope slide on a flat surface.
-
Add a small drop (approximately 20-25 µL) of VECTASHIELD® Antifade Mounting Medium to the center of the microscope slide.
-
Carefully invert the coverslip (cell-side down) and gently lower it onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
For short-term storage and immediate imaging, the slide is ready.
-
For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant. Store the slide at 4°C in the dark.
Protocol 2: Measuring this compound Photobleaching Rate
This protocol outlines a method to quantify the rate of this compound photobleaching in your samples.
Materials:
-
This compound stained sample mounted on a microscope slide
-
Fluorescence microscope (preferably confocal) with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Place the slide on the microscope stage and locate a region of interest with good this compound staining.
-
Set the imaging parameters (laser power, exposure time, detector gain) to the settings you intend to use for your experiment.
-
Configure the microscope software for a time-lapse acquisition. Acquire a series of images of the same field of view at regular intervals (e.g., every 5 seconds for 5 minutes). It is crucial to keep the illumination conditions constant throughout the time-lapse.
-
Open the image sequence in your image analysis software.
-
Select a region of interest (ROI) within a stained structure and measure the mean fluorescence intensity of this ROI for each time point.
-
Plot the mean fluorescence intensity as a function of time.
-
To determine the photobleaching rate, you can fit the decay curve to an exponential function (e.g., a single exponential decay: I(t) = I₀ * e^(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant).
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process of this compound.
Caption: A troubleshooting workflow for addressing this compound photobleaching.
References
Technical Support Center: NBD-F Labeling
Welcome to the technical support center for NBD-F (4-Fluoro-7-nitrobenzofurazan) labeling. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (4-Fluoro-7-nitrobenzofurazan) is a fluorogenic reagent used for derivatizing primary and secondary amines, as well as thiols, for fluorescence analysis.[1][2][3] It is non-fluorescent on its own but becomes highly fluorescent upon reaction with these functional groups, making it a valuable tool for labeling amino acids, peptides, proteins, and other low molecular weight amines for applications like HPLC analysis and fluorescence microscopy.[2][4][5][6]
Q2: What are the spectral properties of NBD-labeled molecules?
A2: NBD-labeled compounds typically exhibit an orange fluorescence. The excitation and emission maxima are sensitive to the local environment, particularly polarity.[7] However, general values are well-established.
| Property | Wavelength (nm) | Solvent/Condition |
| Excitation Maximum (λex) | ~464 - 470 nm | Aqueous/Methanol |
| Emission Maximum (λem) | ~512 - 535 nm | Aqueous/Methanol |
Data compiled from multiple sources.[2][4][5][6]
Q3: How should this compound powder and stock solutions be stored?
A3: Proper storage of this compound is crucial due to its high reactivity.[5] It should be protected from light and moisture.[2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | At least 2-3 years |
| Stock Solution (in DMSO or Acetonitrile) | -80°C | Up to 6 months |
| Stock Solution (in DMSO or Acetonitrile) | -20°C | Up to 1 month |
| Working Solution | Varies | Prepare fresh for same-day use |
Data compiled from multiple sources.[1][2][8]
Q4: What is the difference between this compound and NBD-Cl?
A4: Both this compound and NBD-Cl (4-Chloro-7-nitrobenzofurazan) react with amines and thiols to produce the same fluorescent adducts.[5][9] The primary difference is their reactivity; this compound is much more reactive than NBD-Cl. For example, the reaction of this compound with glycine is reported to be approximately 500 times faster than with NBD-Cl.[5][9] This higher reactivity requires more careful storage and handling of this compound.[5]
This compound Labeling and Reaction Pathway
Caption: Reaction of this compound with an amine to form a fluorescent adduct.
General Experimental Protocol for Amine Labeling
This protocol is a synthesized methodology based on common practices for derivatizing amines for HPLC analysis.
Materials:
-
This compound powder
-
Anhydrous acetonitrile or DMSO
-
Amine-containing sample
-
50 mM Borate buffer (pH 8.0-9.5)
-
50 mM HCl solution
-
Heating block or water bath at 60°C
-
Ice bath
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous acetonitrile or DMSO to create a stock solution (e.g., 100 mM).[1] Store this solution protected from light and at -20°C or -80°C as recommended.[1][8]
-
Prepare Sample: Dissolve or dilute your sample containing primary or secondary amines in 50 mM borate buffer (pH 8.0).[10]
-
Labeling Reaction:
-
In a reaction vial, mix your sample solution with the this compound stock solution. A common ratio is 3 parts sample to 1 part this compound solution (e.g., 300 µL sample and 100 µL of 100 mM this compound).[10]
-
Incubate the mixture at 60°C for 1-7 minutes.[1][10] The high reactivity of this compound often allows for short incubation times.
-
-
Stop Reaction: Immediately after incubation, stop the reaction by placing the vial in an ice bath.[10]
-
Acidification: Add an equal volume of 50 mM HCl to the cooled reaction mixture to stabilize the derivatives and quench the reactivity of any remaining this compound.[10] Hydrolyzed this compound (NBD-OH) fluorescence is erased under acidic conditions, reducing background.[4]
-
Analysis: The sample is now ready for analysis by HPLC with fluorescence detection (Excitation: ~470 nm, Emission: ~530 nm).[4][6]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
Q: I've performed the labeling reaction, but my sample shows very weak or no fluorescence. What could be the cause?
A: Several factors can lead to poor labeling efficiency or signal loss. Follow this guide to troubleshoot the issue.
Possible Causes & Solutions:
-
Degraded this compound Reagent: this compound is sensitive to moisture and light.[2]
-
Incorrect pH: The reaction of this compound with amines is pH-dependent and proceeds efficiently under weakly basic conditions.[10][11]
-
Insufficient Incubation Time/Temperature: While this compound is highly reactive, the reaction may be incomplete.[5]
-
Solution: Optimize the incubation time and temperature. While some protocols suggest 1 minute at 60°C, others may require longer times (up to 40 minutes at room temperature for some applications).[10][11] Perform a time-course experiment to determine the optimal reaction time for your specific analyte.
-
-
Fluorescence Quenching: The fluorescence of NBD adducts is highly sensitive to their environment.[7]
-
Self-Quenching: Over-labeling a protein can lead to dye-dye interactions that quench fluorescence.[12] Solution: Reduce the molar ratio of this compound to your molecule in the labeling reaction.[12]
-
Solvent Effects: NBD fluorescence is significantly lower in aqueous solutions compared to hydrophobic environments.[5][7] Solution: If analyzing in a plate reader, ensure your final buffer is compatible with high fluorescence output. For microscopy, ensure the mounting medium is appropriate.
-
Presence of Quenchers: Contaminants in the sample or buffer can quench the signal.[13][14]
-
-
Analyte Degradation or Unavailability of Reactive Groups: The amine or thiol groups on your molecule of interest may not be accessible.
-
Solution: Ensure your protein or analyte is properly folded and that the target functional groups are available for reaction. For proteins, selective labeling of the N-terminus can sometimes be achieved at neutral pH, as lysine residues are less reactive under these conditions.[15]
-
Caption: Troubleshooting workflow for low or no this compound fluorescence.
Issue 2: High Background or Non-Specific Labeling
Q: My results show high background fluorescence or staining in unexpected locations. How can I improve specificity?
A: High background often results from excess, unreacted this compound or from the probe binding non-covalently to other structures.
Possible Causes & Solutions:
-
Excess this compound: Too much unreacted probe will lead to high background.
-
Solution: Lower the concentration of this compound in the reaction. After the reaction, ensure the quenching/acidification step is performed to neutralize unreacted probe.[10] For microscopy, thorough washing steps are critical. A "back-exchange" step, incubating cells with fatty acid-free BSA after staining, can help remove excess probe from membranes.[16]
-
-
Reaction with Thiols: this compound reacts with both amines and thiols.[3][5] If you are targeting amines, free thiols in your sample (e.g., from DTT, BME, or cysteine residues) will also be labeled.
-
Solution: If possible, remove thiol-containing reducing agents before labeling. Be aware that NBD-thiol adducts are often less stable than NBD-amine adducts, which can lead to other issues.[17]
-
-
Hydrolysis of this compound: this compound can be hydrolyzed to NBD-OH, which is fluorescent under basic/neutral conditions.
-
Solution: Perform the reaction quickly and, if the protocol allows, acidify the sample before analysis to quench the fluorescence of NBD-OH.[4]
-
-
Non-Specific Sticking (Microscopy): NBD is a hydrophobic molecule and can non-specifically associate with lipid-rich structures.[7]
-
Solution: Include blocking agents like BSA in your buffers. Optimize washing steps with a suitable buffer, potentially including a small amount of mild detergent. The "back-exchange" with BSA is also effective here.[16]
-
Issue 3: Signal Instability or Fading
Q: The fluorescent signal from my NBD-labeled sample decreases over time. Why is this happening?
A: Signal instability can be due to photobleaching or chemical instability of the NBD-adduct.
Possible Causes & Solutions:
-
Photobleaching: Like most fluorophores, NBD is susceptible to photobleaching (light-induced chemical destruction) during intense or prolonged exposure, especially in fluorescence microscopy.[7][18]
-
Solution: Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent in your mounting medium for microscopy samples.[16] Acquire images efficiently and avoid unnecessary illumination.
-
-
Chemical Instability of the Adduct: NBD adducts with thiols are known to be less stable than those with amines and may be prone to label migration to nearby amine residues (e.g., lysines).[17]
-
Solution: If labeling thiols, analyze the sample as quickly as possible after labeling. If possible, consider alternative, more stable thiol-reactive dyes if this is a persistent issue.
-
-
pH Shift: The fluorescence intensity of NBD adducts can be pH-sensitive.[19][20] A shift in buffer pH during imaging or analysis could alter the signal.
-
Solution: Ensure your sample is maintained in a well-buffered solution at the optimal pH for fluorescence throughout the experiment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 29270-56-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. interchim.fr [interchim.fr]
- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 7. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 10. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 11. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 14. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Awareness for artifacts in fluorescence microscopy of β-TCP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
NBD-F Derivative Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NBD-F (4-Fluoro-7-nitrobenzofurazan) derivatives. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its stock solutions?
A: Proper storage is crucial to maintain the integrity of this compound and its derivatives. For the solid form, storage at temperatures below 0°C under an inert gas is recommended. Stock solutions should be protected from light and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] It is also advised to minimize light exposure during storage.[2]
Q2: How stable are this compound derivatives in solution?
A: The stability of this compound derivatives in solution depends on the solvent and storage conditions. An ethanol solution of this compound is relatively stable for up to one week when stored in a refrigerator. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] The derivatives themselves are generally stable enough to be analyzed by reversed-phase HPLC without decomposition.
Q3: What factors can affect the fluorescence intensity and stability of this compound derivatives?
A: Several factors can influence the fluorescence of this compound derivatives:
-
pH: The pH of the medium significantly impacts fluorescence. For instance, in the reaction with taurine, the highest fluorescence intensity was observed at pH 10, with a sharp decline at higher pH values.[3]
-
Solvent Polarity: NBD derivatives are known to be highly sensitive to the polarity of their environment.[4] They exhibit weak fluorescence in aqueous solutions, which increases in more hydrophobic media.[4][5]
-
Temperature: Temperature can affect the derivatization reaction and the stability of the fluorescent product. For the reaction with taurine, the optimal temperature was found to be 50°C, with a sharp decrease in fluorescence at higher temperatures.[3]
-
Quenching: Fluorescence quenching can occur due to interactions with other molecules. For example, some amino acids like methionine and histidine can cause dynamic quenching of NBD-labeled molecules.[6]
Q4: this compound is described as being more reactive than NBD-Cl. What precautions should I take?
A: this compound is significantly more reactive than NBD-Cl (4-Chloro-7-nitrobenzofurazan), with its reaction with glycine being approximately 500 times faster.[2][5] Due to this high reactivity, this compound should be handled and stored with extra care to prevent degradation and unwanted reactions.[2][5] Ensure it is stored in a dry, inert atmosphere and protected from light.
Troubleshooting Guides
Issue 1: Low or no fluorescence signal after labeling.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Reagent | Ensure this compound has been stored correctly (frozen, under inert gas, protected from light). If in doubt, use a fresh vial of the reagent. |
| Suboptimal Reaction pH | The derivatization reaction is pH-dependent. For labeling amines, a slightly basic pH (e.g., pH 8.0 to 9.5) is often optimal.[7][8] Verify the pH of your reaction buffer. |
| Incorrect Reaction Temperature or Time | The reaction conditions need to be optimized. A common starting point is 60°C for 1-7 minutes.[1][8] However, for some analytes, room temperature for a longer duration (e.g., 40 minutes) may be required.[7] |
| Hydrolysis of this compound | This compound can be hydrolyzed, and the resulting NBD-OH is non-fluorescent under acidic conditions. Ensure your final solution for measurement is not strongly acidic if you suspect hydrolysis. |
| Fluorescence Quenching | Components in your sample matrix or buffer could be quenching the fluorescence.[6] Consider sample cleanup or dilution. |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Excess Unreacted this compound | While this compound itself is non-fluorescent, its hydrolysis product (NBD-OH) can be fluorescent. The derivatization reaction should be followed by acidification (e.g., with HCl) to quench the fluorescence of the hydrolyzed reagent.[8] |
| Contaminants in Sample or Solvents | Ensure high-purity solvents and reagents are used. Autofluorescence from the sample matrix can also contribute to high background. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | < 0°C (Frozen) | Long-term | Store under an inert gas, protected from light and heat. |
| Stock Solution | -20°C | Up to 1 month | Protect from light.[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light.[1] |
| Ethanol Solution | Refrigerator | Up to 1 week | Relatively stable. |
| In Vivo Working Solution | N/A | Same day use | Prepare fresh.[1] |
Table 2: Optimized Reaction Parameters for this compound Derivatization
| Analyte | pH | Temperature | Time | This compound Concentration | Reference |
| Amino Acids | 8.0 | 60°C | 1 min | 50 mM | |
| Amino Acids | 9.5 | Room Temp. | 40 min | Not specified | [7] |
| Amino Acids | Not specified | 60°C | 7 min | Not specified | [1] |
| Taurine | 10.0 | 50°C | 30 min | 0.05% (w/v) | [3] |
| Amino Acid Neurotransmitters | Not specified | 80°C | 5 min | 20 mM | [9] |
Experimental Protocols
Protocol 1: General this compound Labeling for HPLC Analysis of Amines
This protocol is a general guideline for the derivatization of primary and secondary amines with this compound prior to HPLC analysis.
-
Sample Preparation: Dissolve or dilute your sample in a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[8]
-
Reaction Mixture: In a reaction vial, mix 300 µL of the sample solution with 100 µL of a 100 mM this compound solution in acetonitrile.[8]
-
Incubation: Heat the vial at 60°C for 1 minute.[8]
-
Cooling: Immediately cool the reaction vial on an ice bath.[8]
-
Reaction Termination: Add 400 µL of a 50 mM HCl aqueous solution to the reaction mixture to stop the reaction and quench the fluorescence of any hydrolyzed this compound.[8]
-
Analysis: The resulting mixture is ready for injection into the HPLC system for the analysis of NBD-labeled compounds.[8]
Visual Guides
Caption: A general workflow for the derivatization of amines with this compound for HPLC analysis.
Caption: A logical flowchart for troubleshooting low fluorescence signals in this compound labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 9. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBD-F Labeling and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 4-Fluoro-7-nitrobenzofurazan (NBD-F) for fluorescent labeling.
Troubleshooting Guide: Removing Excess this compound
Proper removal of unreacted this compound is critical for obtaining a high signal-to-noise ratio in downstream applications. Excess this compound can lead to high background fluorescence, making it difficult to accurately quantify or visualize your labeled sample.[1][2] This guide provides solutions to common problems encountered during the purification process.
Problem 1: High Background Fluorescence in the Final Sample
Possible Cause: Incomplete removal of unbound this compound or its fluorescent hydrolysis byproducts.
Solutions:
-
Optimize Purification Method: The efficiency of dye removal can vary significantly between methods. If you are observing high background, consider switching to a more rigorous purification strategy. For instance, if a single spin column was used, try a second pass or switch to dialysis for a more thorough removal.[3]
-
Method-Specific Optimization:
-
Size-Exclusion Chromatography (SEC): Ensure you are using the correct resin type for your molecule's size. For proteins, Sephadex G-25 is a common choice as it effectively separates molecules larger than 5 kDa from small molecules like this compound.[4][5] For smaller peptides, a resin with a smaller exclusion limit, such as Sephadex G-10, may be more appropriate.[5]
-
Dialysis: Verify that the molecular weight cutoff (MWCO) of your dialysis membrane is appropriate. It should be large enough to allow free passage of this compound (MW: 183.1 Da) but small enough to retain your labeled molecule.[6] For a typical IgG antibody, a 10-14 kDa MWCO membrane is suitable.[6] Increase the dialysis volume and the number of buffer changes to enhance removal efficiency.[7][8]
-
Centrifugal Filtration: Ensure the MWCO of the spin filter is correctly chosen. Perform multiple wash steps by resuspending the retentate in fresh buffer to maximize the removal of the free dye.[9]
-
-
Chemical Quenching: Before purification, consider adding a quenching reagent to react with and neutralize any remaining this compound. A small molecule with a primary amine, such as glycine or Tris, can be added in molar excess to scavenge unreacted this compound.[10][11]
Problem 2: Low Recovery of the Labeled Molecule
Possible Cause: Non-specific binding of the labeled molecule to the purification matrix or membrane, or loss during handling.
Solutions:
-
Size-Exclusion Chromatography (SEC):
-
Resin Choice: Some proteins may interact with the dextran material of Sephadex. If you suspect this, you may need to try a different type of SEC resin.
-
Column Equilibration: Ensure the column is fully equilibrated with your buffer before loading the sample to minimize non-specific interactions.
-
-
Centrifugal Filtration:
-
Membrane Choice: Proteins can sometimes bind to the filter membrane. If you experience significant loss, consider trying a device with a different membrane material (e.g., polyethersulfone vs. regenerated cellulose).
-
Passivation: Pre-treating the filter membrane with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding of your protein of interest.
-
Avoid Over-concentration: Do not spin the sample to complete dryness, as this can lead to irreversible aggregation and loss of your protein on the membrane.[9]
-
-
Dialysis: Sample loss is generally minimal with dialysis, but ensure that the dialysis tubing or cassette is handled carefully to prevent leaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound after a labeling reaction?
A1: The three most common methods for removing small molecules like unreacted this compound from larger, labeled macromolecules are:
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on size. It is a rapid method, especially when using pre-packed spin columns.[3]
-
Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules. It is very thorough but generally more time-consuming than SEC.[8]
-
Centrifugal Filtration: This technique uses a membrane with a specific molecular weight cutoff (MWCO) in a centrifuge to separate the larger labeled molecule from the smaller, unreacted dye. It is also a relatively fast method and can be used to concentrate the sample simultaneously.[9]
Q2: How do I choose the best removal method for my sample?
A2: The choice of method depends on several factors, including the size of your molecule, the required purity, sample volume, and the speed needed.
-
For proteins and other large macromolecules (>5 kDa) , all three methods are suitable. Spin-column SEC is the fastest, while dialysis is generally the most thorough.[3][6]
-
For small molecules and peptides , where the size difference between the labeled product and free this compound is not large enough for SEC or dialysis, Solid-Phase Extraction (SPE) is often the method of choice. A reverse-phase cartridge (e.g., C18) can be used to retain the more hydrophobic this compound and NBD-labeled molecule, while more polar impurities are washed away. The labeled product can then be eluted with a more organic solvent.
Q3: Can I chemically quench the unreacted this compound before purification?
A3: Yes, this is a recommended optional step. This compound reacts with primary and secondary amines.[12][13] By adding a high concentration of a simple primary amine, such as glycine or Tris, you can consume the excess reactive this compound.[10][11] This converts the highly reactive this compound into a less reactive NBD-adduct, which can then be removed by your chosen purification method.
Q4: My sample is still showing high background after purification. What should I do?
A4: High background is a common issue and can often be resolved with further purification.[1][2]
-
Repeat the Purification: A second round of purification using the same or a different method can be very effective. For example, if you used a spin column, running the eluate through a second, fresh column can significantly reduce the remaining free dye.
-
Combine Methods: For very sensitive applications, you might consider a two-step purification process, such as an initial cleanup with a spin column followed by overnight dialysis.
-
Check for Hydrolysis: this compound can be hydrolyzed to NBD-OH, which is also fluorescent. Ensure your purification method is effectively removing this species as well.
Q5: What is the excitation and emission wavelength for the this compound adduct?
A5: The NBD-adduct (the product of this compound reacting with an amine) has an excitation maximum around 470 nm (blue) and an emission maximum around 530 nm (green).[12]
Data Presentation: Comparison of this compound Removal Methods
| Method | Principle | Typical Sample Type | Speed | Sample Dilution | Protein Recovery | Throughput |
| Size-Exclusion Chromatography (Spin Column) | Separation by size | Proteins, large peptides (>5 kDa) | Very Fast (5-10 min) | Minimal | Good to Excellent | High |
| Size-Exclusion Chromatography (Gravity Column) | Separation by size | Proteins, large peptides (>5 kDa) | Moderate (30-60 min) | Moderate | Excellent | Low to Moderate |
| Dialysis | Diffusion across a semi-permeable membrane | Proteins, large macromolecules | Slow (4h to overnight) | Can be significant | Excellent | Low to Moderate |
| Centrifugal Filtration | Size-based separation using a membrane filter | Proteins, large macromolecules | Fast (15-30 min) | None (concentrates sample) | Good | High |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase | Small molecules, peptides | Fast (10-20 min) | None (eluted in a new solvent) | Good | High |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Size-Exclusion Spin Column (e.g., Sephadex G-25)
This protocol is suitable for purifying this compound labeled proteins and other macromolecules with a molecular weight greater than 5 kDa.
Materials:
-
This compound labeled sample (20-100 µL)
-
Pre-packed Sephadex G-25 spin column
-
Collection tubes (1.5 mL and 2.0 mL)
-
Microcentrifuge
Procedure:
-
Column Preparation: a. If the gel bed has been disturbed during shipping, gently tap the column to settle the resin at the bottom. b. Remove the top cap and then twist off the bottom closure. c. Place the column into a 2.0 mL collection tube. d. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[4] e. Discard the flow-through and the collection tube.
-
Sample Loading: a. Place the prepared spin column into a clean 1.5 mL microcentrifuge tube for sample collection. b. Slowly and carefully apply your this compound labeled sample (20-100 µL) to the center of the gel bed. Do not disturb the gel surface.[4]
-
Purification: a. Place the column/collection tube assembly into the microcentrifuge. b. Centrifuge at 1,000 x g for 3 minutes to elute the labeled protein.[4]
-
Sample Recovery: a. The purified, this compound labeled protein is now in the 1.5 mL collection tube. b. Discard the used spin column. The sample is ready for downstream applications.
Protocol 2: Chemical Quenching of Unreacted this compound
This protocol can be performed before any of the physical purification methods to neutralize highly reactive this compound.
Materials:
-
This compound labeling reaction mixture
-
Quenching solution (e.g., 1 M Glycine or 1 M Tris-HCl, pH 8.0)
Procedure:
-
After the desired incubation time for your this compound labeling reaction, add the quenching solution to the reaction mixture. A 50-100 fold molar excess of the quenching reagent relative to the initial amount of this compound is recommended.
-
Incubate the mixture for an additional 30-60 minutes at room temperature.
-
Proceed immediately to your chosen purification method (e.g., SEC, dialysis, or centrifugal filtration) to remove the quenched this compound adducts and other reaction components.
Visualizations
Caption: Workflow for this compound labeling, optional quenching, and subsequent purification.
Caption: Troubleshooting logic for high background fluorescence after this compound labeling.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. toolify.ai [toolify.ai]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. geneaid.com [geneaid.com]
- 5. products.advansta.com [products.advansta.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
NBD-F Labeling in Complex Biological Matrices: Technical Support Center
Welcome to the technical support center for NBD-F (4-Fluoro-7-nitrobenzofurazan) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful application of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (4-Fluoro-7-nitrobenzofurazan) is a fluorogenic reagent used for the derivatization of primary and secondary amines, as well as thiols.[1][2][3] It is non-fluorescent itself but forms highly fluorescent adducts upon reaction with these functional groups.[2][4] This property makes it a valuable tool for the sensitive detection and quantification of various biomolecules, such as amino acids, peptides, proteins, and drugs, in complex biological samples using techniques like HPLC with fluorescence detection.[5][6]
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is sensitive to light and moisture and should be stored accordingly.[2] For long-term storage, it is recommended to keep it at -20°C, where it is stable for at least two years.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light.[1] It is advisable to prepare working solutions fresh on the day of use.[1]
Q3: My fluorescent signal is weak or absent. What are the possible causes?
A3: Several factors can lead to a weak or absent fluorescent signal. These include:
-
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete derivatization.
-
Degradation of this compound: Improper storage or handling of the reagent can cause it to degrade.
-
Low concentration of the analyte: The concentration of the target molecule in your sample may be below the detection limit of your instrument.
-
Fluorescence quenching: The presence of quenching agents in your sample matrix can reduce the fluorescent signal.[7][8]
-
Photobleaching: Excessive exposure to excitation light during analysis can lead to the photochemical destruction of the fluorophore.[9]
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background fluorescence can interfere with the detection of your target analyte. Common causes and solutions include:
-
Excess this compound: Unreacted this compound can contribute to background fluorescence. Ensure that the reaction is stopped effectively, for example, by acidification with HCl.[5][10]
-
Contaminants in the sample matrix: Other primary or secondary amine-containing compounds in the biological matrix can react with this compound, leading to a high background. Sample clean-up steps like solid-phase extraction (SPE) can help to remove these interfering substances.[11]
-
Impure solvents or reagents: Ensure that all solvents and reagents used are of high purity to avoid fluorescent contaminants.
Q5: Can this compound react with other functional groups besides primary and secondary amines?
A5: Yes, this compound is also highly reactive towards thiols (sulfhydryl groups) found in molecules like cysteine and glutathione.[5][12] This reactivity can be a source of interference if you are specifically targeting amines. It is important to consider the presence of thiols in your sample and potentially use masking agents if necessary. This compound can also react with tyrosine hydroxyl groups.[12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Fluorescent Signal | 1. Incomplete derivatization reaction. | - Optimize reaction pH (typically 8.0-9.5).[10][11] - Optimize reaction temperature (typically 60°C).[1][11] - Optimize reaction time (can range from 1 to 60 minutes).[10][13] |
| 2. Degraded this compound reagent. | - Use a fresh vial of this compound. - Prepare fresh this compound working solutions daily and protect from light.[1] | |
| 3. Low analyte concentration. | - Concentrate the sample prior to derivatization. - Increase the injection volume for HPLC analysis. | |
| 4. Fluorescence quenching. | - Dilute the sample to reduce the concentration of quenching agents. - Implement a sample clean-up step (e.g., SPE) to remove interfering substances.[11] | |
| High Background Fluorescence | 1. Excess unreacted this compound. | - Ensure the reaction is properly quenched, for example, by adding HCl.[5][10] - Optimize the this compound concentration to avoid a large excess. |
| 2. Reaction with other matrix components. | - Perform a sample clean-up (e.g., protein precipitation followed by SPE) to remove interfering primary and secondary amines and thiols.[11] | |
| 3. Contaminated reagents or solvents. | - Use HPLC-grade solvents and high-purity reagents. | |
| Poor Peak Shape in HPLC | 1. Suboptimal mobile phase composition. | - Adjust the pH and organic solvent percentage of the mobile phase to improve peak shape.[1] |
| 2. Column overload. | - Dilute the sample or reduce the injection volume. | |
| 3. Incomplete reaction or side products. | - Re-optimize the derivatization conditions to ensure a single, stable product is formed. | |
| Inconsistent Results | 1. Variability in reaction conditions. | - Ensure precise control of reaction time, temperature, and pH. Use a temperature-controlled water bath or heating block. |
| 2. Sample degradation. | - Store and process biological samples appropriately to prevent analyte degradation. Keep samples on ice when not in use. | |
| 3. Inconsistent sample preparation. | - Standardize the sample preparation protocol, including extraction and clean-up steps. |
Experimental Protocols
General Protocol for this compound Labeling
This protocol provides a general framework for this compound labeling. Optimization of specific parameters may be required for different analytes and matrices.
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation by adding a 3-fold excess of a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
For cell lysates, ensure the lysis buffer is compatible with the labeling reaction (i.e., does not contain primary or secondary amines).
-
Consider a solid-phase extraction (SPE) step for further clean-up if high background is expected.[11]
-
-
Derivatization Reaction:
-
Prepare a borate buffer solution (e.g., 50 mM, pH 8.0-9.5).[10][11]
-
Prepare a fresh working solution of this compound in a suitable organic solvent like acetonitrile (e.g., 10 mM).
-
In a reaction vial, mix the sample (or standard) with the borate buffer.
-
Add the this compound working solution to initiate the reaction. The final concentration of this compound should be in excess of the expected analyte concentration.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1-10 minutes).[1][10] Protect the reaction from light.
-
-
Reaction Quenching:
-
Analysis:
Quantitative Data Summary
Table 1: this compound Labeling Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | A basic pH is required for the deprotonation of the amine group, facilitating the nucleophilic attack on this compound.[10][11] |
| Temperature | 25°C - 80°C | Higher temperatures generally increase the reaction rate. 60°C is a common starting point.[1][11][13][14] |
| Time | 1 - 60 minutes | The optimal time depends on the reactivity of the analyte and the reaction temperature.[10][13] |
| Solvent for this compound | Acetonitrile or DMSO | This compound is typically dissolved in an organic solvent before being added to the aqueous reaction mixture.[1][11] |
Table 2: Spectral Properties of this compound and its Adducts
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | - | - | This compound itself is non-fluorescent.[2][3] |
| NBD-amine adducts | ~465 - 470 | ~530 - 540 | The exact wavelengths can vary slightly depending on the solvent environment and the specific amine.[2][10][13] |
| NBD-thiol adducts | ~420 - 530 | Varies | The spectral properties of NBD-thiol adducts can differ from NBD-amine adducts.[15] |
Visualizations
Caption: Experimental workflow for this compound labeling in complex biological matrices.
Caption: Reaction of this compound with a primary or secondary amine to form a fluorescent adduct.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Enantiomeric separation and sensitive determination of D,L-amino acids derivatized with fluorogenic benzofurazan reagents on Pirkle type stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Amine Derivatization: NBD-F vs. Dansyl Chloride
For researchers, scientists, and drug development professionals engaged in the analysis of amino-containing compounds, the selection of an appropriate derivatizing agent is a critical step. This choice directly impacts the sensitivity, stability, and overall success of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This guide provides an objective comparison of two widely used fluorescent labeling reagents for primary and secondary amines: 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride).
This comparison will delve into their reaction mechanisms, experimental protocols, and performance characteristics, supported by experimental data to facilitate an informed decision for your specific analytical needs.
Overview of Derivatization Agents
This compound (4-Fluoro-7-nitrobenzofurazan) is a pro-fluorescent reagent that reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[1] It is known for its high reactivity, allowing for rapid derivatization under mild conditions.[2]
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and versatile derivatizing agent that also reacts with primary and secondary amino groups to form intensely fluorescent sulfonamide adducts.[3][4] It has been extensively used for the analysis of amino acids, peptides, and other biogenic amines.[4][5]
Quantitative Performance Comparison
The selection of a derivatization reagent is often dictated by key performance parameters. The following tables summarize the quantitative data for this compound and Dansyl chloride based on available experimental information.
Table 1: Reaction Conditions
| Parameter | This compound | Dansyl Chloride |
| Reaction pH | 8.0 - 9.5[2][6] | 9.5 - 11.0[3][7] |
| Reaction Temperature | 60°C[2] | Room Temperature to 75°C[7][8] |
| Reaction Time | 1 - 7 minutes[1][2] | 15 - 120 minutes[7][9] |
| Reactivity | Very high; reported to be 500 times faster than NBD-Cl with glycine[10] | Slower reaction compared to this compound[11] |
| Derivative Stability | Highly stable[1] | Derivatives can be unstable and prone to degradation[12] |
Table 2: Spectroscopic Properties of Amine Adducts
| Parameter | This compound Derivative | Dansyl Chloride Derivative |
| Excitation Wavelength (λex) | ~470 nm[2] | ~324 nm (for dansyl glycine)[9] |
| Emission Wavelength (λem) | ~530 nm[2] | ~559 nm (for dansyl glycine)[9] |
| Fluorescence | Orange fluorescence[2] | Blue or blue-green fluorescence[4] |
| Environmental Sensitivity | Fluorescence is highly sensitive to the polarity of the surrounding environment; weak in water.[13][14] | Environment-sensitive fluorescence quantum yields and emission maxima.[4][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for amine derivatization using this compound and Dansyl chloride.
This compound Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Dissolve or mix the sample containing primary or secondary amines with a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[2]
-
Reagent Preparation: Prepare a 100 mM this compound solution in acetonitrile.[2]
-
Derivatization Reaction: In a reaction vial, mix 300 µl of the sample solution with 100 µl of the this compound solution.[2]
-
Incubation: Heat the vial at 60°C for 1 minute.[2]
-
Reaction Termination: Immediately after heating, cool the vial on an ice bath.[2]
-
Acidification: Add 400 µl of 50 mM HCl aqueous solution to the reaction mixture.[2]
-
Analysis: The resulting mixture is ready for HPLC analysis.[2]
Dansyl Chloride Derivatization Protocol
This protocol is a generalized procedure and may require optimization depending on the specific sample matrix and analytical instrumentation.[3]
-
Sample Preparation: Prepare amino acid standards or sample extracts in a suitable solvent (e.g., a mixture of acetonitrile and methanol).[5]
-
Reagent Preparation: Prepare a 50 mM Dansyl chloride solution in 100% acetonitrile. This solution should be used within 24 hours.[5] Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).[5]
-
Derivatization Reaction: Immediately before use, mix the Dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio.[5] Add 50 µL of this mixture to 25 µL of the sample extract in a microplate well. Mix well by pipetting.[5]
-
Incubation: Incubate the mixture at 25°C for 60 minutes in the dark, with shaking if possible.[5]
-
Quenching: To stop the reaction, add a quenching solution such as 10% ammonium hydroxide to consume the excess Dansyl chloride.[3][5]
-
Final Preparation: Dilute the sample with a suitable buffer (e.g., 40% acetonitrile with 0.01% formic acid) to prevent precipitation of the derivatives.[3] Centrifuge the sample to pellet any precipitates before transferring the supernatant to an autosampler vial for analysis.[3]
-
Analysis: The dansylated amino acids can be separated on a C8 or C18 reverse-phase column using a gradient elution.[3]
Visualizing the Derivatization Process
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways for both derivatization agents.
Caption: this compound derivatization workflow.
Caption: Dansyl chloride derivatization workflow.
Comparative Analysis: Advantages and Disadvantages
This compound:
-
Advantages:
-
High Reactivity: The reaction is significantly faster than with Dansyl chloride, which can be advantageous for high-throughput analysis.[10][16]
-
Mild Reaction Conditions: Derivatization can be achieved quickly at a moderate temperature.[2]
-
Stable Derivatives: The resulting NBD-amine adducts are highly stable, which is beneficial for quantitative analysis.[1]
-
Reacts with Secondary Amines: Like Dansyl chloride, it can derivatize both primary and secondary amines.[16][13]
-
-
Disadvantages:
-
Environmental Sensitivity of Fluorescence: The fluorescence of NBD adducts is significantly quenched in aqueous solutions, which may require careful solvent selection for optimal detection.[13][14]
-
Potential for Side Reactions: As with any highly reactive reagent, there is a potential for non-specific reactions if the conditions are not carefully controlled.
-
Dansyl Chloride:
-
Advantages:
-
Versatility: It is a well-established and versatile reagent for a wide range of amine-containing compounds.[17]
-
Strong Fluorescence: The dansyl amides produced are intensely fluorescent, leading to high sensitivity.[3]
-
Improved Chromatographic Retention: The dansyl moiety increases the hydrophobicity of amino acids, improving their separation on reverse-phase HPLC columns.[3]
-
-
Disadvantages:
-
Slow Reaction Time: The derivatization process is generally slower compared to this compound, often requiring longer incubation times.[11]
-
Derivative Instability: Dansyl derivatives can be prone to degradation, which may affect the accuracy and reproducibility of the analysis.[12]
-
Formation of Byproducts: The reaction can lead to the formation of byproducts, which may interfere with the analysis.[11]
-
pH Sensitivity: The recovery of the derivative can be influenced by the pH of the reagent.[11]
-
Conclusion
Both this compound and Dansyl chloride are effective reagents for the fluorescent labeling of primary and secondary amines, each with a distinct set of advantages and disadvantages.
This compound is an excellent choice for applications requiring rapid analysis and high stability of the resulting derivatives. Its high reactivity under mild conditions makes it suitable for automated and high-throughput workflows. However, researchers must consider the environmental sensitivity of its fluorescence.
Dansyl chloride , a long-standing and versatile reagent, offers high sensitivity and improves the chromatographic properties of analytes. It is a robust choice for many applications, but careful optimization of reaction conditions is necessary to manage its slower reaction kinetics and the potential for derivative instability and byproduct formation.
The ultimate selection between this compound and Dansyl chloride will depend on the specific requirements of the assay, including the nature of the analyte, the desired throughput, the available instrumentation, and the need for derivative stability. This guide provides the foundational data and protocols to assist researchers in making an evidence-based decision for their amine derivatization needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NBD-F and OPA for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is critical in a multitude of research and development fields, from fundamental biological studies to the quality control of biopharmaceuticals. The two most prevalent pre-column derivatization reagents for fluorescent detection of amino acids via high-performance liquid chromatography (HPLC) are 4-fluoro-7-nitrobenzofurazan (NBD-F) and ortho-phthalaldehyde (OPA). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.
At a Glance: this compound vs. OPA
| Feature | This compound (4-fluoro-7-nitrobenzofurazan) | OPA (ortho-phthalaldehyde) |
| Reactivity | Reacts with primary and secondary amines.[1] | Reacts only with primary amines in the presence of a thiol.[2][3] |
| Derivative Stability | Highly stable derivatives.[1] | Derivatives are unstable and require immediate analysis or automation.[4] |
| Reaction Conditions | Requires heating (typically 60-65°C) for a short period (1-7 minutes).[1][5] | Rapid reaction at room temperature (typically 1-2 minutes).[4] |
| Detection (Ex/Em) | ~470 nm / ~530 nm.[5] | ~340 nm / ~455 nm. |
| Detection Limits | Low femtomole (fmol) range (e.g., 2.8-20 fmol).[6][7] | Low picomole (pmol) to femtomole (fmol) range (as low as 50 fmol). |
| Key Advantages | Stable derivatives, reacts with secondary amines.[1] | Rapid reaction at ambient temperature, well-suited for automation.[8] |
| Key Disadvantages | Requires a heating step. | Unstable derivatives, does not react with secondary amines (requires a second reagent like FMOC).[2][3] |
Delving Deeper: A Quantitative Comparison
Sensitivity
Both reagents offer excellent sensitivity, enabling the detection of amino acids at very low concentrations.
| Reagent | Reported Detection Limits |
| This compound | 2.8 - 20 fmol[6] |
| OPA | 40 - 70 pmol/mL[9] |
It is important to note that detection limits can vary depending on the specific amino acid, the instrumentation used, and the chromatographic conditions.
Stability of Derivatives
A critical differentiator between the two reagents is the stability of the resulting fluorescent derivatives. This compound forms highly stable adducts, allowing for manual sample preparation and storage before analysis. In contrast, OPA derivatives are known to be unstable, necessitating a more controlled and rapid workflow.[1][4]
| Reagent | Derivative Stability Characteristics |
| This compound | Derivatives are highly stable, allowing for flexibility in analytical workflows.[1] After 1000 injections of human plasma samples, the peak widths for the NBD-amino acids were increased by only 8%.[7] |
| OPA | Derivatives are unstable and their fluorescence intensity can decrease significantly within minutes to hours. This instability can be mitigated by using automated derivatization and injection systems or by employing alternative thiols like 3-mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC) in the reagent mixture, which can enhance stability. For instance, with OPA-sulfite derivatives, a decrease in product concentration by 6% was observed after more than 15 hours for some amino acids.[10] |
Reaction Mechanisms
The derivatization reactions of this compound and OPA with amino acids proceed via different chemical pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for amino acid derivatization with this compound and OPA.
This compound Derivatization Protocol
This protocol is adapted from a method for the analysis of amino acids in biological fluids.[1]
-
Reagent Preparation : Prepare a 100 mM this compound solution in acetonitrile. Prepare a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.
-
Sample Preparation : Dilute the sample appropriately with the borate buffer.
-
Derivatization :
-
Acidification : Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[5]
-
Analysis : The sample is now ready for injection into the HPLC system.
OPA Derivatization Protocol
This protocol is a general procedure often used with automated systems.[2]
-
Reagent Preparation :
-
Borate Buffer : Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent : Dissolve 10 mg of OPA in 1 mL of ethanol, then add 9 mL of the 0.4 M borate buffer and 40 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Sample Preparation : Dilute the sample as needed with a suitable buffer or mobile phase A.
-
Derivatization (Automated) :
-
The autosampler is programmed to aspirate a specific volume of the sample.
-
Subsequently, the OPA reagent is aspirated.
-
The sample and reagent are mixed within the autosampler's loop or a dedicated reaction coil.
-
After a short incubation period (typically 1-2 minutes) at ambient temperature, the mixture is injected directly onto the HPLC column. For analysis of cell culture media, a two-step derivatization can be employed where OPA is added first, followed by 9-fluorenylmethyl chloroformate (FMOC) to derivatize secondary amino acids.[2][3]
-
Experimental Workflow
The choice of reagent significantly influences the overall analytical workflow.
Applications in Pharmaceutical and Biological Research
Both this compound and OPA are extensively used in pharmaceutical and biological research for applications such as:
-
Monitoring amino acid concentrations in cell culture media : Essential for optimizing protein production in biopharmaceutical manufacturing.[2][11][12]
-
Analysis of protein and peptide hydrolysates : For determining amino acid composition.
-
Metabolic studies : To investigate amino acid metabolism in health and disease.
-
Clinical diagnostics : For the diagnosis and monitoring of metabolic disorders.
Considerations for Complex Matrices
When analyzing biological samples such as plasma or cell culture media, matrix effects can be a significant challenge. These effects can arise from other components in the sample that may interfere with the derivatization reaction or the chromatographic separation.
-
This compound : The high stability of this compound derivatives is an advantage in complex matrices, as it allows for more robust sample preparation procedures that can help to remove interfering substances.
-
OPA : The rapid reaction of OPA can be susceptible to interference from other primary amines or nucleophiles present in the sample. However, the use of automated online derivatization can minimize these effects by ensuring a consistent and rapid transition from reaction to analysis. The use of 3-MPA in the OPA reagent can also improve the resolution of amino acids in complex samples.
Conclusion: Making the Right Choice
The selection between this compound and OPA for amino acid analysis depends on the specific requirements of the application.
Choose this compound when:
-
Analysis of secondary amines (e.g., proline) is required without a secondary derivatization step.
-
High derivative stability is crucial , allowing for manual sample preparation, batch processing, and potential sample storage before analysis.
-
A heating step in the workflow is acceptable.
Choose OPA when:
-
High-throughput analysis is a priority , as the rapid, room-temperature reaction is highly amenable to automation.
-
Only primary amines are of interest , or a two-step derivatization with a reagent like FMOC for secondary amines is a viable option.[2]
-
An automated HPLC system is available to mitigate the challenges associated with the instability of the derivatives.
By carefully considering these factors, researchers, scientists, and drug development professionals can select the optimal derivatization reagent to achieve accurate, reliable, and efficient amino acid analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to NBD-F and NBD-Cl for Researchers
For researchers, scientists, and drug development professionals, the choice of a fluorescent labeling reagent is critical for the sensitive and accurate quantification of amines, thiols, and other nucleophiles. Among the most common derivatizing agents are 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 4-Chloro-7-nitrobenzofurazan (NBD-Cl). This guide provides an objective comparison of their reactivity and applications, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Reactivity and Chemical Properties
This compound and NBD-Cl are both electrophilic reagents that react with primary and secondary amines, as well as thiols, via a nucleophilic aromatic substitution mechanism. The core difference lies in their reactivity, which is dictated by the nature of the halogen atom at the 4-position of the benzofurazan ring. Fluorine is a better leaving group than chlorine in this context, making this compound significantly more reactive than NBD-Cl.[1][2] For instance, the reaction of this compound with glycine is reportedly 500 times faster than the reaction of NBD-Cl with the same amino acid.[1][2]
This disparity in reactivity has practical implications for experimental design. The higher reactivity of this compound allows for derivatization under milder conditions and in shorter reaction times.[1][3] For example, labeling with this compound can be achieved in as little as one minute at 60°C in a weakly basic solution.[1][3] In contrast, reactions with NBD-Cl often require longer incubation times to achieve complete derivatization.[4]
Both reagents are non-fluorescent until they react with a nucleophile to form a fluorescent adduct.[1][5] The resulting NBD-amine and NBD-thiol derivatives from both this compound and NBD-Cl exhibit similar spectral properties.[1]
Physicochemical and Spectroscopic Properties
| Property | This compound | NBD-Cl |
| Molecular Weight | 183.10 g/mol [1] | 199.55 g/mol [1] |
| Solubility | Soluble in ethanol (10 mg/ml), acetonitrile (10 mg/ml)[1] | Soluble in DMSO, DMF, CH3OH, CH3CN, and CHCl3[1] |
| Storage | +4°C or –20°C for long term, protect from light and moisture[1] | +4°C or –20°C for long term, protect from light and moisture[1] |
Spectroscopic Data of NBD-Adducts
The fluorescent adducts formed from the reaction of both this compound and NBD-Cl with amines and thiols have nearly identical spectral characteristics. The fluorescence of these adducts is highly sensitive to the polarity of the solvent, with a notable decrease in quantum yield in aqueous solutions.[1][4]
| Adduct Type | Excitation Wavelength (λex) | Emission Wavelength (λem) | Notes |
| NBD-primary amine | ~465 nm | ~535 nm | In methanol.[1] |
| NBD-secondary amine | ~485 nm | ~540 nm | In methanol.[1] |
| NBD-amine (general) | 464-470 nm | 512-530 nm | Dependent on the specific molecule and environment.[1] |
| NBD-thiol | ~464 nm | ~512 nm | In aqueous solutions, fluorescence is significantly lower than NBD-amine adducts.[1][6] |
Quantitative Comparison of Reactivity
| Analyte | Reagent | Relative Reaction Rate |
| Glycine | This compound | ~500x faster |
| Glycine | NBD-Cl | Baseline |
This enhanced reactivity makes this compound particularly suitable for applications requiring rapid derivatization, such as in high-throughput screening or automated analytical systems.[7]
Applications
Both this compound and NBD-Cl are extensively used as derivatization reagents for the analysis of a wide range of biologically important molecules.
| Application | This compound | NBD-Cl | Key Advantages/Disadvantages |
| HPLC Analysis of Amino Acids | Widely used for both pre- and post-column derivatization.[4][8] | Also widely used, particularly due to its lower cost.[4] | This compound's higher reactivity allows for faster analysis and is more favorable for post-column derivatization.[8] NBD-Cl may require longer reaction times.[4] |
| Labeling of Peptides and Proteins | Yes | Yes, including selective N-terminal labeling at neutral pH.[9] | NBD-Cl has been demonstrated for specific applications like distinguishing protein N-terminal acetylation.[9] |
| Analysis of Low Molecular Weight Amines | Yes[10] | Yes[1] | Both are effective, but this compound offers faster reaction kinetics. |
| Determination of Thiols | Yes | Yes | The resulting NBD-thiol adducts are generally less fluorescent than NBD-amine adducts.[6] |
| Drug Development and Pharmaceutical Analysis | Yes | Yes, for determining drugs with primary or secondary amine groups.[4] | The choice depends on the required reaction speed and cost considerations. |
Experimental Protocols
General Derivatization Protocol for HPLC Analysis
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound or NBD-Cl solution (e.g., 100 mM in acetonitrile)
-
Sample containing the analyte (amine or thiol)
-
Borate buffer (50 mM, pH 8.0-9.5)
-
Hydrochloric acid (HCl) solution (50 mM)
-
Acetonitrile
-
Reaction vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in the borate buffer.
-
Reaction Mixture: In a reaction vial, mix the sample solution with the this compound or NBD-Cl solution. A typical ratio is 3 parts sample to 1 part reagent solution.
-
Incubation:
-
Reaction Quenching: After incubation, immediately cool the vial on an ice bath to stop the reaction.
-
Acidification: Add the HCl solution to the reaction mixture to neutralize the excess base.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound/Cl with Amines
The reaction proceeds via a nucleophilic aromatic substitution, where the amine attacks the electron-deficient carbon atom to which the halogen is attached, leading to the displacement of the halide ion.
Caption: Nucleophilic aromatic substitution reaction of this compound/Cl with an amine.
Typical Experimental Workflow for HPLC Analysis
The following diagram illustrates the key steps involved in the analysis of amines using this compound or NBD-Cl as a derivatization reagent for HPLC.
Caption: Workflow for amine analysis using NBD derivatization and HPLC.
Conclusion
Both this compound and NBD-Cl are valuable reagents for the fluorescent labeling of amines and thiols. The primary determinant for choosing between them is the required reactivity. This compound is the superior choice for applications demanding rapid reactions and mild conditions. NBD-Cl, being more stable and cost-effective, remains a viable option when longer reaction times are acceptable. The selection should be based on the specific requirements of the assay, including the nature of the analyte, the desired throughput, and budget constraints. For all applications, optimization of the derivatization conditions is crucial to ensure complete reaction and accurate quantification.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 3. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 6. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 7. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to HPLC Method Validation Using NBD-F
This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods utilizing the fluorescent derivatizing agent 4-Fluoro-7-nitrobenzofurazan (NBD-F). It is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods for quantifying compounds containing primary and secondary amine groups, such as amino acids, biogenic amines, and thiols.
This compound is a pro-fluorescent reagent that reacts with primary and secondary amines under mild conditions to yield highly fluorescent and stable derivatives.[1][2] This reaction enables sensitive detection using fluorescence detectors, with excitation and emission maxima typically around 470 nm and 530 nm, respectively.[3] The reagent's high reactivity, often greater than similar compounds like NBD-Cl, allows for rapid and simple derivatization procedures.[2][4]
Comparison with Alternative Derivatization Reagents
This compound is one of several reagents used for the fluorescent labeling of amines in HPLC. Its primary advantages include a simple derivatization process and the high stability of its derivatives.[1] The choice of reagent often depends on the specific analyte, matrix, and desired sensitivity.
| Reagent | Target Analytes | Key Advantages | Key Disadvantages | Excitation/Emission (nm) |
| This compound | Primary & Secondary Amines, Thiols | High reactivity, stable derivatives, simple protocol.[1][2] | Reagent itself is not fluorescent, requiring removal or separation. | ~470 / ~530[3] |
| NBD-Cl | Primary & Secondary Amines, Thiols | More stable to moisture than Dansyl-Cl.[4] | Less reactive than this compound.[2][4] | ~464 / ~512[2] |
| o-Phthalaldehyde (OPA) | Primary Amines | Fast reaction, reagent is non-fluorescent (fluorogenic).[5] | Derivatives can be unstable, does not react with secondary amines.[6][7] | ~340 / ~455[5] |
| Fluorescamine | Primary Amines | Fast reaction, fluorogenic.[5] | Reacts with water, requires non-aqueous solvents. | ~390 / ~475 |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | High quantum yield, well-established. | Long reaction times, excess reagent must be removed. | ~335 / ~520 |
| FMOC-Cl | Primary & Secondary Amines | Stable derivatives, high sensitivity. | Excess reagent must be removed, can be expensive. | ~265 / ~315 |
Validation Parameters for HPLC-NBD-F Methods
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[8] The following tables summarize typical performance characteristics from validated HPLC methods using this compound and similar reagents for the analysis of amino acids and biogenic amines.
Table 1: Method Validation Parameters for Amino Acid Analysis
| Parameter | Performance Data | Reference |
| Linearity | 20 fmol to 20 pmol (r² > 0.999) | [9] |
| Limit of Detection (LOD) | 0.6 - 17 fmol/injection | [10] |
| Limit of Quantification (LOQ) | 1.9 - 57 fmol/injection | [10] |
| Precision (RSD%) | < 5% at 3 pmol injection | [9] |
| Accuracy (Recovery %) | 98.10% – 102.98% | [10] |
Table 2: Method Validation Parameters for Biogenic Amine Analysis
| Parameter | Performance Data | Reference |
| Linearity | 0.01 to 50 µg/mL (r² > 0.999) | [11][12] |
| Limit of Detection (LOD) | 0.005 - 0.050 µg/mL | [12] |
| Limit of Quantification (LOQ) | 0.01 - 0.10 µg/mL | [12] |
| Precision (Intra-day RSD%) | 1.86% - 5.95% | [13] |
| Precision (Inter-day RSD%) | 2.08% - 5.96% | [13] |
| Accuracy (Recovery %) | 80% - 110% | [12][14] |
Experimental Protocols
Below are generalized protocols for sample preparation, this compound derivatization, and HPLC analysis. These should be optimized for specific applications.
Sample Preparation
For biological samples like plasma, protein precipitation is a crucial first step.
-
Collect whole blood in EDTA- or heparin-containing tubes.[15]
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.[15]
-
To 100 µL of plasma, add 100 µL of an ice-cold acid (e.g., 0.5 M perchloric acid) to precipitate proteins.[15]
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[15]
-
Carefully collect the supernatant for derivatization.
This compound Derivatization Protocol
This protocol is adapted for general amine analysis.
-
Reagent Preparation : Prepare a 100 mM this compound solution in acetonitrile and a 50 mM borate buffer (pH 8.0-9.5).[3][9]
-
Reaction Mixture : In a reaction vial, mix 300 µL of the sample supernatant with 100 µL of the this compound/acetonitrile solution.[3] Some protocols may use different ratios.[1]
-
Incubation : Heat the vial at 60°C for 1-7 minutes.[1][3] The optimal time and temperature should be determined experimentally.
-
Reaction Termination : Cool the vial on an ice bath to stop the reaction.[3]
-
Acidification : Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture to stabilize the derivatives.[3]
-
The mixture is now ready for injection into the HPLC system.
HPLC System and Conditions
-
Column : A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient elution is typically employed, often consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can affect the separation.[1]
-
Flow Rate : Typically set between 0.8 and 1.5 mL/min.
-
Detection : Fluorescence detector set to an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.[3]
-
Column Temperature : Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
Visualized Workflows and Reactions
Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in the validation of an HPLC method using this compound.
Caption: Workflow for HPLC-NBD-F Method Development and Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.gnest.org [journal.gnest.org]
- 12. researchgate.net [researchgate.net]
- 13. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validation of NBD-F Results with Mass Spectrometry
In the realm of protein and peptide quantification, researchers often leverage multiple analytical techniques to ensure data accuracy and robustness. This guide provides a comprehensive comparison of results obtained from 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) derivatization followed by fluorescence detection, with the gold standard of mass spectrometry (MS). Understanding the orthogonal nature of these two methods is crucial for validating experimental findings in drug development and various research applications.
This compound is a highly reactive fluorogenic reagent used for the derivatization of primary and secondary amines, making it a valuable tool for quantifying amino acids, peptides, and proteins.[1][2][3][4] Its primary advantages lie in its simplicity, high sensitivity, and the stability of the resulting fluorescent product.[5] However, like all techniques, it is susceptible to matrix effects and potential non-specific labeling. Mass spectrometry, on the other hand, provides unparalleled specificity and detailed molecular information, allowing for confident identification and quantification of analytes.[6][7][8] Cross-validation of this compound-based fluorescence quantification with mass spectrometry ensures the reliability of the obtained quantitative data.
Comparative Analysis of Quantitative Performance
The following table summarizes the key performance metrics for protein and peptide quantification using this compound with fluorescence detection versus mass spectrometry.
| Parameter | This compound with Fluorescence Detection | Mass Spectrometry (MS) | Key Considerations |
| Principle | Covalent labeling of primary and secondary amines with a fluorescent dye, followed by measurement of fluorescence intensity. | Measurement of the mass-to-charge ratio of ionized molecules. Quantification is based on signal intensity of specific ions. | This compound provides an indirect measure of quantity based on fluorescence, while MS directly measures the abundance of specific ions. |
| Specificity | High for primary and secondary amines. Can be influenced by other nucleophiles and matrix components. | Very high. Can distinguish between molecules with minute mass differences, including post-translational modifications. | MS provides superior specificity, reducing the likelihood of interferences. |
| Sensitivity | High, with detection limits in the femtomole range.[2][9] | High, with detection limits also in the femtomole to attomole range, depending on the instrument and method.[10] | Both techniques offer excellent sensitivity, suitable for low-abundance samples. |
| Linear Dynamic Range | Typically linear over 3-4 orders of magnitude.[6][9] | Can be linear over 3-5 orders of magnitude, but can be affected by ion suppression effects.[10] | Both methods provide a wide dynamic range, but linearity should be confirmed for each analyte. |
| Throughput | High. The labeling reaction is rapid, and HPLC-based fluorescence detection is fast.[1] | Can be lower due to the time required for chromatographic separation and MS/MS data acquisition. | This compound is generally faster for routine quantification of known analytes. |
| Instrumentation Cost | Relatively low (requires a fluorometer or a fluorescence detector for HPLC). | High (requires a sophisticated mass spectrometer). | The initial investment for mass spectrometry is significantly higher. |
| Data Analysis | Relatively straightforward, based on calibration curves of fluorescence intensity versus concentration. | More complex, requiring specialized software for data processing, peak integration, and peptide/protein identification. | Data analysis for mass spectrometry is more involved but yields richer information. |
Experimental Protocols for Cross-Validation
A typical cross-validation workflow involves splitting a sample for parallel analysis by both this compound-based fluorescence and mass spectrometry.
This compound Labeling and HPLC-Fluorescence Detection Protocol
This protocol is adapted for the labeling of proteins or peptides for subsequent quantification.
-
Sample Preparation : Prepare the protein or peptide sample in a borate buffer (e.g., 50 mM, pH 8.0-9.5).[1][9]
-
This compound Reagent Preparation : Dissolve this compound in a water-miscible organic solvent like acetonitrile to a concentration of approximately 100 mM.[1]
-
Labeling Reaction : Mix the sample solution with the this compound solution. A typical ratio is 3:1 (v/v) sample to this compound solution.[1]
-
Incubation : Heat the reaction mixture at 60°C for 1-5 minutes, or incubate at room temperature for up to 40 minutes, protected from light.[1][9] The optimal time and temperature should be determined empirically.
-
Reaction Quenching : Stop the reaction by adding an acidic solution, such as 50 mM HCl, to lower the pH.[1]
-
HPLC Analysis :
-
Column : Use a suitable reversed-phase C18 column.
-
Mobile Phase : A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.
-
Detection : Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of around 530-540 nm.[1][9]
-
-
Quantification : Generate a standard curve using known concentrations of a similar, labeled standard. Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
Mass Spectrometry Protocol (Label-Free Quantification)
This protocol outlines a general workflow for the label-free quantification of proteins.
-
Sample Preparation :
-
Denaturation and Reduction : Denature the proteins in a buffer containing urea or another chaotropic agent. Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation : Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digestion : Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis :
-
Chromatography : Separate the peptides using a reversed-phase nano-liquid chromatography (nanoLC) system.
-
Mass Spectrometry : Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition : Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full scan are selected for fragmentation (MS/MS).
-
-
Data Analysis :
-
Database Searching : Use a search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra by searching against a protein database.
-
Quantification : Perform label-free quantification by comparing the peak areas or spectral counts of the identified peptides across different samples.
-
-
Protein Quantification : Sum the intensities of the unique peptides corresponding to each protein to determine its relative abundance. For absolute quantification, spike in a known amount of a stable isotope-labeled standard peptide.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction of this compound with an amine and the experimental workflow for cross-validation.
Caption: Chemical reaction of this compound with an amine to form a fluorescent product.
Caption: Workflow for cross-validating this compound results with mass spectrometry.
References
- 1. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel detection of intrinsic fluorescence from peptides and proteins for quantification during mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Brightness: NBD-F and its Fluorescent Dye Rivals in Amine Detection
For researchers in drug development and life sciences, the precise and sensitive detection of amine-containing compounds is a critical task. The choice of a fluorescent label can significantly impact the success of an experiment. This guide provides a comprehensive comparison of 4-fluoro-7-nitrobenzofurazan (NBD-F) against other commonly used fluorescent dyes for amine derivatization, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
This compound is a highly efficient pro-fluorescent reagent, meaning it is not fluorescent on its own but becomes intensely fluorescent upon reaction with primary and secondary amines.[1][2][3] This property makes it an excellent tool for the analysis of amino acids, peptides, and other amine-containing biomolecules. However, a variety of other fluorescent dyes are also available for this purpose, each with its own set of characteristics. This guide will focus on a comparative analysis of this compound with notable alternatives including its close relative, 4-chloro-7-nitrobenzofurazan (NBD-Cl), the classic fluorescein isothiocyanate (FITC) and dansyl chloride, and the red-fluorescent rhodamine B isothiocyanate (RITC).
Comparative Analysis of Photophysical and Chemical Properties
The selection of a fluorescent dye is often a trade-off between various parameters such as sensitivity, reactivity, and the specific instrumentation available. The following table summarizes the key quantitative data for this compound and its competitors.
| Fluorescent Dye | Chemical Name | Excitation Max (nm) | Emission Max (nm) | Molar Mass ( g/mol ) | Quantum Yield | Key Features |
| This compound | 4-Fluoro-7-nitrobenzofurazan | ~470 | ~530 | 183.10 | Low in water (<0.01), increases in non-polar environments | High reactivity with primary and secondary amines; fluorogenic.[3][4][5] |
| NBD-Cl | 4-Chloro-7-nitrobenzofurazan | ~465 | ~535 | 199.55 | Low in water, increases in non-polar environments | Similar to this compound but less reactive.[4][5] |
| FITC | Fluorescein isothiocyanate | ~495 | ~519 | 389.38 | ~0.5 | Widely used, but sensitive to pH and photobleaching.[6][7][8][9] |
| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | ~335 | ~518 | 269.75 | Environment-sensitive | More sensitive than FDNB for N-terminal sequencing.[5] |
| RITC | Rhodamine B isothiocyanate | ~570 | ~595 | - | - | Cell-permeant; used for protein conjugation.[10] |
Visualizing the Derivatization Reaction of this compound
The core of this compound's utility lies in its chemical reaction with amines. The following diagram illustrates this nucleophilic aromatic substitution reaction, where the non-fluorescent this compound is converted into a highly fluorescent NBD-amine adduct.
Caption: this compound reacts with an amine to form a fluorescent adduct.
Experimental Workflow for Comparative Sensitivity Analysis
To provide a framework for researchers to conduct their own comparisons, the following workflow outlines a typical experiment to determine the sensitivity of different fluorescent dyes for amine detection using High-Performance Liquid Chromatography (HPLC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (4-Fluoro-7-nitrobenzofurazan) | Amino Acid Analysis | AmBeed.com [ambeed.com]
- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 8. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
NBD-F: A Superior Fluorogenic Reagent for Sensitive Protein Analysis
In the landscape of protein analysis, researchers are continually seeking methods that offer higher sensitivity, broader dynamic range, and compatibility with downstream applications like mass spectrometry. While traditional staining methods such as Coomassie Brilliant Blue and Silver Staining have been mainstays in laboratories for decades, fluorescent reagents have emerged as powerful alternatives. Among these, 4-Fluoro-7-nitrobenzofurazan (NBD-F) presents a compelling case for its adoption in various protein analysis workflows, offering distinct advantages over conventional techniques.
This compound is a fluorogenic reagent, meaning it is essentially non-fluorescent itself but becomes highly fluorescent upon reaction with its target molecules.[1] This property is a significant advantage as it minimizes background fluorescence, leading to a better signal-to-noise ratio and enhanced sensitivity. This compound reacts specifically with primary and secondary amines and thiols, making it a versatile tool for labeling proteins and peptides.[1][2]
Quantitative Performance: this compound vs. Traditional Methods
A direct quantitative comparison of this compound as a post-electrophoresis in-gel stain against traditional methods is not extensively documented in scientific literature, as this compound is predominantly utilized as a pre-column derivatization reagent for HPLC and capillary electrophoresis.[3][4] However, based on its inherent chemical properties and performance in these applications, we can infer its potential advantages. The covalent nature of the this compound label offers stability, a feature not present in the non-covalent binding of Coomassie dyes.
For a clearer perspective, the following tables summarize the performance characteristics of the two most common traditional staining methods, Coomassie Brilliant Blue and Silver Staining, and a popular fluorescent stain, SYPRO Ruby, for in-gel protein detection.
Table 1: Performance Comparison of Protein Staining Methods
| Feature | This compound (Inferred for In-Gel Staining) | Coomassie Brilliant Blue (R-250) | Silver Staining | SYPRO Ruby |
| Limit of Detection (LOD) | High sensitivity due to fluorogenic nature | ~30-100 ng[5] | ~0.1-5 ng[6][7] | ~0.25-1 ng[8][9][10] |
| Dynamic Range | Potentially wide | Narrow (~10-fold) | Narrow, prone to saturation[11] | Wide (>1000-fold)[8][9] |
| Linearity | Good (based on HPLC data) | Good at lower concentrations | Poor, non-linear response[11] | Excellent[9] |
| Staining Time | Fast reaction (minutes in solution) | 1 hour to overnight[12] | ~1.5 hours to overnight | ~90 minutes to 3 hours[10] |
| Destaining Required | No (fluorogenic) | Yes (2 hours to overnight)[12] | No (stopping solution used) | Optional (for reduced background)[13] |
| Mass Spectrometry Compatibility | Potentially compatible | Yes[14][15] | Limited (can interfere with analysis)[14][15] | Yes[8][16] |
| Protein-to-Protein Variability | Low | Moderate | High | Low[10] |
Mechanism of Action: A Tale of Different Chemistries
The advantages of this compound stem from its distinct mechanism of action compared to traditional stains.
This compound: Covalently reacts with primary and secondary amine groups (e.g., on lysine residues) and thiol groups (on cysteine residues) of proteins. This reaction transforms the non-fluorescent this compound into a highly fluorescent adduct.
Coomassie Brilliant Blue: Binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acids (arginine, lysine, histidine) and hydrophobic interactions.[12]
Silver Staining: Relies on the reduction of silver ions to metallic silver, which deposits on the protein. This process is initiated by the binding of silver ions to certain amino acid side chains.[14]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for this compound derivatization (as used in HPLC, adaptable for protein labeling), Coomassie Blue staining, and Silver staining.
Experimental Protocol 1: this compound Derivatization of Amines (for HPLC)
This protocol is for the derivatization of primary and secondary amines in solution, typically before chromatographic analysis.
Materials:
-
This compound solution (e.g., 10 mM in acetonitrile)
-
Borate buffer (50 mM, pH 8.0-9.5)
-
Sample containing amines (e.g., protein hydrolysate)
-
Heating block or water bath (60°C)
-
Acid solution (e.g., 50 mM HCl) to stop the reaction
Procedure:
-
Mix the sample solution with borate buffer.
-
Add the this compound/acetonitrile solution to the sample mixture.
-
Incubate the reaction mixture at 60°C for 1-5 minutes.[1]
-
Cool the reaction vial on ice.
-
Add the acid solution to stop the reaction.
-
The derivatized sample is now ready for analysis (e.g., HPLC).
Experimental Protocol 2: Coomassie Brilliant Blue Staining (for Polyacrylamide Gels)
Materials:
-
Fixing Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid
-
Destaining Solution: 10% (v/v) methanol, 7% (v/v) glacial acetic acid
-
Orbital shaker
Procedure:
-
After electrophoresis, place the gel in the fixing solution for at least 1 hour.
-
Remove the fixing solution and immerse the gel in the staining solution for at least 4 hours with gentle agitation.[17]
-
Remove the staining solution and rinse the gel with the destaining solution.
-
Destain the gel with gentle agitation, changing the destaining solution several times, until the protein bands are clearly visible against a clear background.
Experimental Protocol 3: Silver Staining (for Polyacrylamide Gels)
Materials:
-
Fixing Solution: 50% methanol, 12% acetic acid, 0.05% formalin
-
Wash Solution: 35% ethanol
-
Sensitizing Solution: e.g., 0.02% sodium thiosulfate
-
Staining Solution: 0.2% silver nitrate, 0.076% formalin
-
Developing Solution: 6% sodium carbonate, 0.05% formalin, 0.0004% sodium thiosulfate
-
Stop Solution: 50% methanol, 12% acetic acid
Procedure:
-
Fix the gel in the fixing solution for at least 2 hours or overnight.
-
Wash the gel three times with the wash solution for 20 minutes each.
-
Sensitize the gel for 2 minutes, followed by three washes in water for 5 minutes each.
-
Stain the gel in the silver nitrate solution for 20 minutes.
-
Wash the gel twice with water.
-
Add the developing solution until the desired band intensity is reached.
-
Stop the development by adding the stop solution.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanism of this compound and the general workflows for each staining method.
Conclusion: The Fluorogenic Advantage
While traditional staining methods like Coomassie Blue and Silver Staining are well-established and cost-effective, they present limitations in terms of sensitivity, dynamic range, and compatibility with downstream applications. This compound, with its fluorogenic nature, offers a promising alternative for highly sensitive and specific protein detection. Its covalent labeling mechanism ensures signal stability, and its reactivity with both primary and secondary amines expands its utility. Although its application as a routine in-gel stain is not as widespread as its use in chromatography, the inherent advantages of this compound make it a valuable tool for researchers and professionals in drug development who require precise and sensitive protein quantification. The adoption of fluorescent technologies, including reagents like this compound, represents a significant step forward in proteomic analysis, enabling more accurate and detailed insights into complex biological systems.
References
- 1. interchim.fr [interchim.fr]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. conductscience.com [conductscience.com]
- 6. kendricklabs.com [kendricklabs.com]
- 7. mdpi.com [mdpi.com]
- 8. abpbio.com [abpbio.com]
- 9. Invitrogen SYPRO Protein Gel Stains Orange | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. uab.edu [uab.edu]
- 11. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
A Comparative Guide to the Quantitative Analysis of NBD-F Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of peptides is a cornerstone of numerous research and development activities, from fundamental biological studies to the development of novel therapeutics. Fluorescent labeling of peptides, followed by techniques such as high-performance liquid chromatography (HPLC), offers a sensitive and versatile method for this purpose. Among the various fluorescent labeling reagents, 4-fluoro-7-nitrobenzofurazan (NBD-F) has emerged as a popular choice.
This guide provides an objective comparison of this compound with other commonly used fluorescent labeling reagents for the quantitative analysis of peptides. We will delve into their key performance characteristics, provide detailed experimental protocols, and present supporting data to aid researchers in selecting the most appropriate tool for their specific needs.
Performance Comparison of Fluorescent Labeling Reagents
The choice of a fluorescent label significantly impacts the sensitivity, accuracy, and overall success of peptide quantification. The following tables summarize the key quantitative data for this compound and its common alternatives: Fluorescein-5-isothiocyanate (FITC) and Dansyl Chloride.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~470 | ~530 | ~13,000 | 0.01 - 0.7 (solvent dependent) |
| FITC | ~495 | ~525 | ~75,000[1] | ~0.92[1] |
| Dansyl Chloride | ~338 | ~521 | ~4,300[2] | 0.07 (in water) - 0.66 (in dioxane)[2] |
Table 1: Spectroscopic Properties of Common Fluorescent Labels for Peptides. The data presented here are approximate values and can vary depending on the solvent, pH, and the specific peptide to which the label is conjugated.
| Feature | This compound | FITC | Dansyl Chloride |
| Reactivity | Reacts with primary and secondary amines. | Reacts with primary amines. | Reacts with primary and secondary amines, and phenols. |
| Reaction pH | Alkaline (pH 8-9.5) | Alkaline (pH 8.5-9.5) | Alkaline (pH 9.5-10) |
| Reaction Time | Fast (e.g., 1-10 min at 40-60°C) | Slower (e.g., 1-8 hours at room temperature) | Moderate (e.g., 30-60 min at 37-60°C) |
| Derivative Stability | High | Moderate | Moderate |
| Photostability | Moderate | Low | Moderate |
| Environmental Sensitivity | Fluorescence is highly sensitive to the polarity of the environment. | Fluorescence is pH-sensitive. | Fluorescence is highly sensitive to the polarity of the environment. |
Table 2: Comparison of Key Features for Peptide Labeling Reagents.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reliable and reproducible results in peptide quantification. Below are representative protocols for peptide labeling and subsequent analysis using this compound, FITC, and Dansyl Chloride.
Protocol 1: Peptide Labeling and Quantification using this compound
This protocol is suitable for the quantification of peptides with primary or secondary amine groups using HPLC with fluorescence detection.
Materials:
-
Peptide sample
-
This compound (4-Fluoro-7-nitrobenzofurazan) solution (10 mM in acetonitrile)
-
Borate buffer (0.1 M, pH 8.0)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the borate buffer to a final concentration of 10-100 µM.
-
Derivatization:
-
In a microcentrifuge tube, mix 50 µL of the peptide solution with 50 µL of the this compound solution.
-
Incubate the mixture at 60°C for 5 minutes in the dark.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Add 890 µL of the initial mobile phase to dilute the sample.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the C18 column.
-
Use a gradient elution with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor the fluorescence at the specified wavelengths.
-
-
Quantification:
-
Generate a standard curve by derivatizing and analyzing known concentrations of a peptide standard.
-
Determine the concentration of the unknown sample by comparing its peak area to the standard curve.
-
Protocol 2: Peptide Labeling and Quantification using FITC
This protocol is suitable for peptides containing primary amine groups.
Materials:
-
Peptide sample
-
FITC (Fluorescein-5-isothiocyanate) solution (1 mg/mL in anhydrous DMSO)
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system with a fluorescence detector (Excitation: 495 nm, Emission: 525 nm)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the peptide in the carbonate-bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Derivatization:
-
Add the FITC solution to the peptide solution at a 5-10 fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Separate the FITC-labeled peptide from unreacted FITC using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
-
HPLC Analysis and Quantification:
-
Perform HPLC analysis on the purified labeled peptide as described in Protocol 1, adjusting the detector wavelengths.
-
Quantify the peptide using a standard curve prepared with a known concentration of FITC-labeled standard peptide.
-
Protocol 3: Peptide Labeling and Quantification using Dansyl Chloride
This protocol is applicable to peptides with primary and secondary amine groups.
Materials:
-
Peptide sample
-
Dansyl Chloride solution (2.5 mg/mL in acetone)
-
Sodium bicarbonate solution (0.2 M)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 530 nm)[3]
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the peptide in the sodium bicarbonate solution.
-
Derivatization:
-
Add an equal volume of the Dansyl Chloride solution to the peptide solution.
-
Incubate at 37°C for 1 hour in the dark.
-
-
HPLC Analysis and Quantification:
-
Directly inject an aliquot of the reaction mixture into the HPLC system.
-
Perform analysis and quantification as described in Protocol 1, adjusting the detector wavelengths.
-
Visualizing Experimental Workflows and Signaling Pathways
Protease Activity Assay Workflow
Fluorescently labeled peptides are frequently used as substrates in protease activity assays. The following diagram illustrates a typical workflow for such an assay using a FRET (Förster Resonance Energy Transfer) peptide substrate.
Caption: Workflow for a protease activity assay using a FRET-labeled peptide substrate.
Protein Kinase Activity Signaling Pathway
Fluorescently labeled peptides can also serve as probes to monitor the activity of specific kinases within signaling pathways. The diagram below depicts a simplified representation of a protein kinase assay using a fluorescent peptide substrate.
Caption: Simplified pathway of a protein kinase activity assay using a fluorescent peptide.
Conclusion
The quantitative analysis of peptides using fluorescent labeling is a powerful and widely adopted technique. This compound offers a good balance of reactivity, derivative stability, and environmental sensitivity, making it a versatile tool for many applications. However, for applications requiring the highest brightness and photostability, other labels such as FITC and its more photostable analogs might be more suitable, albeit with potentially longer labeling times and lower derivative stability. The choice of the optimal fluorescent label ultimately depends on the specific requirements of the experiment, including the nature of the peptide, the desired sensitivity, and the analytical instrumentation available. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to achieve accurate and reliable quantification of their peptides of interest.
References
A Comparative Guide to NBD-F-Based Assays for Inter-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-fluoro-7-nitrobenzofurazan (NBD-F) based assays with a primary alternative, o-phthalaldehyde (OPA), for the quantitative analysis of amino acids and thiols. The performance of these methods is evaluated based on key validation parameters to assist researchers in selecting the most appropriate assay for their needs, with a focus on reproducibility and inter-laboratory applicability.
Introduction to this compound and its Alternatives
4-fluoro-7-nitrobenzofurazan (this compound) is a fluorogenic derivatization reagent widely used for the analysis of primary and secondary amines, including amino acids and thiols, by high-performance liquid chromatography (HPLC) with fluorescence detection.[1] this compound reacts with the amino or thiol groups to form highly fluorescent and stable derivatives, enabling sensitive quantification.[1]
A prominent alternative to this compound is o-phthalaldehyde (OPA), which is another popular derivatization reagent for the analysis of primary amino acids.[2] OPA reacts with primary amines in the presence of a thiol co-reagent to form fluorescent isoindole derivatives.[2] This guide will compare the performance of this compound and OPA-based methods.
Performance Characteristics: this compound vs. OPA
The selection of a derivatization reagent is critical for the development of a robust and reliable analytical method. The following tables summarize the quantitative performance characteristics of this compound and OPA-based HPLC methods for amino acid analysis, based on data from single-laboratory validation studies. These parameters are essential for assessing the suitability of a method for inter-laboratory validation.
Table 1: Performance Characteristics of this compound Based Amino Acid Analysis
| Validation Parameter | Performance Data | References |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 20 fmol to 20 pmol. | [3] |
| Limit of Detection (LOD) | 2.8 - 20 fmol on column. | [3] |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided results. | |
| Precision (Repeatability) | Coefficients of variation (CV) < 5% at 3 pmol injection for all amino acids. | [3] |
| Specificity | The method is selective for primary and secondary amines. | [1] |
| Robustness | Derivatives are highly stable, which is an advantage for method robustness. | [1] |
Table 2: Performance Characteristics of OPA Based Amino Acid Analysis
| Validation Parameter | Performance Data | References |
| Linearity | Excellent linearity with correlation coefficients (r) > 0.999. | [4] |
| Limit of Detection (LOD) | 21 - 49 fmol/µL. | [4] |
| Limit of Quantitation (LOQ) | Lower limit of quantitation is 100 pmoles. | [5] |
| Precision (Repeatability) | Within-run coefficients of variation ranged from 2.53% to 10.7%. | [6] |
| Specificity | Reacts only with primary amines; does not detect secondary amines like proline without a two-step derivatization. | [2] |
| Robustness | OPA derivatives are known to be less stable than this compound derivatives, which can affect reproducibility. | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving inter-laboratory reproducibility. Below are representative protocols for amino acid derivatization using this compound and OPA.
This compound Derivatization Protocol for Amino Acid Analysis
This protocol is based on a commonly used method for the pre-column derivatization of amino acids with this compound for HPLC analysis.[8]
Reagents:
-
50 mM Borate buffer (pH 8.0) containing 20 mM EDTA
-
100 mM this compound in acetonitrile
-
50 mM Hydrochloric acid (HCl)
Procedure:
-
Prepare the sample solution by dissolving or mixing the sample with the borate buffer.
-
In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM this compound/acetonitrile solution.
-
Heat the vial at 60°C for 1 minute.
-
Immediately cool the vial on an ice bath to stop the reaction.
-
Add 400 µL of 50 mM HCl to the reaction mixture.
-
The mixture is now ready for HPLC analysis.
OPA Derivatization Protocol for Amino Acid Analysis
This protocol describes an automated pre-column derivatization of primary amino acids with OPA for HPLC analysis.[9]
Reagents:
-
0.2 M Borate buffer (pH 9.2)
-
o-Phthalaldehyde (OPA) solution
-
3-Mercaptopropionic acid (3-MPA) solution
Procedure (Automated):
-
Transfer 10 µL of the amino acid standard solution or sample to a vial.
-
Add 45 µL of a 1:1 mixture of OPA and 3-MPA solution.
-
Add 45 µL of the 0.2 M borate buffer.
-
Mix the solution.
-
After a 1-minute incubation, inject 1 µL of the mixture for HPLC analysis.
Signaling Pathways and Workflows
Visualizing the chemical reactions and experimental workflows can aid in understanding and standardizing the assays across different laboratories.
Caption: this compound reacts with amino or thiol groups to form a fluorescent product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal Procedures for NBD-F: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential guidance on the proper disposal of 4-Fluoro-7-nitrobenzofurazan (NBD-F), a fluorescent labeling reagent. Due to its chemical nature as a halogenated nitroaromatic compound, specific precautions must be taken.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.
Disposal Protocol for this compound
Currently, there are no specific protocols for the chemical deactivation of this compound in a standard laboratory setting. Therefore, this compound and materials contaminated with it must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams. It is particularly important to keep halogenated waste separate from non-halogenated waste. Avoid mixing with acids, bases, or strong oxidizing agents.
-
Waste Collection:
-
Solid Waste: Collect pure this compound powder, as well as contaminated items such as weighing boats, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvents used (e.g., glass or polyethylene).
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "4-Fluoro-7-nitrobenzofurazan (this compound)"
-
The concentration of this compound in solution (if applicable).
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to mitigate any potential leaks.
-
Final Disposal: Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always adhere to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound.
| Property | Value |
| Chemical Name | 4-Fluoro-7-nitrobenzofurazan |
| Synonyms | This compound, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole |
| CAS Number | 29270-56-2 |
| Molecular Formula | C₆H₂FN₃O₃ |
| Molecular Weight | 183.1 g/mol |
| Appearance | White to yellow or green crystals or powder |
Experimental Protocols
As no specific deactivation protocols were found in the available literature, the standard protocol for hazardous waste disposal, as outlined above, should be followed.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Safe Handling and Disposal of NBD-F: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling fluorescent labeling reagents such as 4-Fluoro-7-nitrobenzofurazan (NBD-F). This guide provides essential safety and logistical information, including detailed operational and disposal procedures, to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Handling Precautions
This compound is a potent chemical that can cause skin and serious eye irritation.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory for all personnel handling this compound. All handling procedures, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the correct use of appropriate PPE. The following table summarizes the recommended equipment to ensure personnel safety.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Essential for protecting against splashes and potential vapors. A face shield worn over safety glasses is recommended for high-risk procedures. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, heavier-duty gloves such as neoprene or butyl rubber should be used. Always inspect gloves for damage before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or 100% cotton should be worn and kept fully buttoned to provide a barrier against spills. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling this compound outside of a certified fume hood, if there is a possibility of aerosolization, or if exposure limits are exceeded. The appropriate cartridge must be selected based on a thorough risk assessment. |
| Foot Protection | Closed-toe Shoes | Mandatory in the laboratory to protect against chemical spills. |
Operational Plan: Storage and Handling
Proper storage and handling are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Store this compound at -20°C in a tightly sealed container.[2]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
-
When stored correctly as a powder, this compound is stable for at least two to three years.[1][2][3] Stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month and protected from light.[2][4]
Handling:
-
Preparation: Before handling, ensure a spill kit and emergency contact information are readily accessible.
-
Weighing and Dilution: All handling of this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to avoid the creation of dust or aerosols.
-
Dedicated Equipment: Use dedicated labware and equipment. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous waste. This includes empty containers, used gloves, absorbent materials from spills, and any unused solutions.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect all this compound contaminated waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for experimental planning and execution.
| Property | Value |
| Molecular Weight | 183.10 g/mol [1][5] |
| Melting Point | 52-54 °C[1] |
| Appearance | Yellow to yellow with brown cast powder[3] |
| Solubility in DMSO | ≥ 60 mg/mL[5] |
| Solubility in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.3 mg/mL (18.02 mM)[2] |
| Fluorescence Excitation Wavelength (λex) | ~470 nm |
| Fluorescence Emission Wavelength (λem) | ~530 nm |
| Storage Stability (Powder at -20°C) | ≥ 3 years[2] |
| Storage Stability (In Solvent at -80°C) | 1 year[2] |
| Storage Stability (In Solvent at -20°C) | 1 month (protect from light)[4] |
Experimental Protocol: Amino Acid Derivatization for HPLC Analysis
This compound is a highly reactive, pro-fluorescent reagent used for the analysis of primary and secondary amines, such as amino acids.[4] The following is a detailed methodology for the derivatization of amino acids with this compound for subsequent HPLC analysis.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Boric acid buffer (e.g., 0.1 M, pH 8.0)
-
Hydrochloric acid (HCl) solution (e.g., 5 mM)
-
Amino acid standard solution or sample
-
Microcentrifuge tubes
-
Water bath or heating block
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 1.83 mg) and transfer it to a microcentrifuge tube.
-
Dissolve the this compound in acetonitrile to a final concentration of 10 mM (for 1.83 mg, add 1 mL of acetonitrile).
-
Protect the solution from light and store it at -20°C when not in use.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the following:
-
10 µL of the amino acid standard solution or sample.
-
10 µL of 0.1 M boric acid buffer (pH 8.0).
-
20 µL of the 10 mM this compound in acetonitrile solution.
-
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 1 to 7 minutes.[4] The optimal reaction time may vary depending on the specific amino acids being analyzed.
-
Ensure the reaction is carried out in the dark to prevent photobleaching of the fluorescent product.
-
-
Reaction Termination and Dilution:
-
Immediately after incubation, cool the reaction tube in an ice bath to stop the reaction.
-
Add 460 µL of 5 mM HCl to the reaction mixture. This will bring the total volume to 500 µL and stabilize the derivatives.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the final solution into the HPLC system.
-
The separation of the NBD-amino acid derivatives is typically performed on a C18 reversed-phase column.
-
Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.
-
This compound Handling and Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and experimental use of this compound, from initial preparation to final waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
